GS-441524
Beschreibung
GS-441524 is a small molecule antiviral drug, which has been developed as a potential treatment for COVID-19. The drug was initially developed as a treatment for hepatitis C virus (HCV) but has since been shown to have potent antiviral activity against several other viruses, including the SARS-CoV-2 virus that causes COVID-19. This compound is a novel molecule that acts as a mimic of the host's natural substrate for RNA-dependent RNA polymerase (RdRp), an enzyme that is essential for the replication of the virus. By inhibiting RdRp, this compound blocks the replication of the virus and thus prevents it from spreading. The drug has been the subject of extensive pre-clinical and clinical studies, and its antiviral efficacy has been demonstrated in various animal models of viral infection. Despite the promising results, further research is needed to fully evaluate the safety and efficacy of this compound as a treatment for COVID-19 in humans.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDWIEOJOWJCLU-LTGWCKQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028047 | |
| Record name | (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191237-69-0 | |
| Record name | GS-441524 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191237690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-441524 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15686 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GS-441524 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BQK176DT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GS-441524: A Deep Dive into the Molecular Mechanism of Action Against RNA Viruses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GS-441524, the parent nucleoside of the prodrug Remdesivir, has emerged as a potent broad-spectrum antiviral agent against a range of RNA viruses, most notably coronaviruses.[1][2] Its efficacy, particularly in the treatment of Feline Infectious Peritonitis (FIP), has spurred significant interest in its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its cellular activation, interaction with the viral replication machinery, and the basis of its antiviral effect. This document synthesizes current knowledge, presenting quantitative data, experimental methodologies, and visual pathways to offer a thorough resource for the scientific community.
Introduction
This compound is a 1'-cyano-substituted adenosine C-nucleoside ribose analogue.[5][6] It functions as a molecular precursor to a pharmacologically active nucleoside triphosphate, which acts as an alternative substrate and subsequent RNA-chain terminator for viral RNA-dependent RNA polymerase (RdRp).[7][8] Initially developed by Gilead Sciences, this compound is the primary plasma metabolite of Remdesivir.[1] While Remdesivir has seen widespread use, this compound itself is noted for certain advantages, including a simpler synthesis process and potential for oral administration.[6] This guide will focus specifically on the intrinsic mechanism of this compound following its entry into the host cell.
Core Mechanism of Action
The antiviral activity of this compound is a multi-step intracellular process that culminates in the disruption of viral RNA synthesis. The mechanism can be dissected into two primary phases: metabolic activation and viral polymerase inhibition.
Cellular Uptake and Metabolic Activation
Upon entering a host cell, this compound, a nucleoside analogue, must be converted into its active triphosphate form to exert its antiviral effect.[9][10] This bioactivation is a crucial phosphorylation cascade mediated entirely by host cell kinases.[5][11]
The process unfolds in three sequential phosphorylation steps:
-
Monophosphorylation: Host nucleoside kinases, likely adenosine kinase (ADK), catalyze the first phosphorylation, converting this compound into this compound monophosphate (NMP).[1][6]
-
Diphosphorylation: The newly formed NMP is then further phosphorylated to a diphosphate (NDP) form.
-
Triphosphorylation: Finally, other host kinases, such as nucleoside-diphosphate kinase (NDK), add the third phosphate group, yielding the active antiviral agent: this compound triphosphate (NTP), also known as GS-443902.[1][6]
This active triphosphate analogue is a structural mimic of the natural adenosine triphosphate (ATP) nucleotide.[3][12]
Inhibition of Viral RdRp and Delayed Chain Termination
The central target of the active this compound-TP is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral RNA genome.[12][13] The mechanism of inhibition is characterized by competitive binding and a phenomenon known as "delayed chain termination."
-
Competition with Natural Nucleotides: The viral RdRp, during the synthesis of a new viral RNA strand, mistakes the active this compound-TP for a natural purine nucleotide (adenosine triphosphate).[3][5] this compound-TP then competes with endogenous NTPs for incorporation into the nascent viral RNA transcript.[1][6]
-
Incorporation into Viral RNA: The RdRp incorporates the this compound monophosphate into the growing RNA chain.[9][12]
-
Delayed Chain Termination: Unlike classic chain terminators that immediately halt synthesis, the incorporation of this compound does not cause an immediate stop. The RdRp can continue to add a few more nucleotides to the chain. However, the presence of the 1'-cyano group on the ribose sugar of the incorporated analogue introduces a steric hindrance within the enzyme's active site. This structural disruption eventually forces the polymerase to stall and terminate RNA synthesis prematurely.[1][14] This delayed termination effectively creates a defective, truncated viral RNA, preventing the production of functional viral genomes and proteins.[3][12]
Quantitative Antiviral Activity
The potency of this compound has been quantified against several RNA viruses, primarily through in vitro cell culture assays. The most common metric is the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication. The half-maximal cytotoxic concentration (CC50) is also determined to assess the drug's safety profile, with a higher CC50 value indicating lower toxicity to host cells. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | >100 | >128 | [2] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | ~1.0 | >100 | >100 | [4] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 1.6 | 260.0 | 165.5 | [15] |
| MERS-CoV | HAE | 0.9 | >100 | >111 | [3] |
| SARS-CoV | HAE | 0.18 ± 0.14 | - | - | [16] |
| SARS-CoV-2 | Vero E6 | 1.86 | >Concentrations Used | - | [17] |
CRFK: Crandell Rees Feline Kidney cells; HAE: Human Airway Epithelial cells.
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental methodologies. Below are detailed protocols for two fundamental assays.
Antiviral Activity and Cytotoxicity Assay (EC50/CC50 Determination)
This protocol outlines the general steps to determine the potency and cytotoxicity of this compound in a cell culture model.
Objective: To determine the EC50 and CC50 values of this compound against a target RNA virus.
Materials:
-
Host cell line susceptible to the virus (e.g., CRFK for FIPV, Vero E6 for SARS-CoV-2).
-
Complete cell culture medium.
-
Target RNA virus stock of known titer.
-
This compound compound.
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay, CPE observation).
Methodology:
-
Cell Plating: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium to create a range of concentrations to be tested.
-
Treatment and Infection (for EC50):
-
Remove the growth medium from the cells.
-
Add the diluted this compound compound to the appropriate wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.
-
-
Treatment (for CC50):
-
On a separate plate, add the same serial dilutions of this compound to uninfected cells to assess cytotoxicity.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).
-
Quantification (EC50):
-
Assess the level of viral replication in each well. This can be done by observing the cytopathic effect (CPE), quantifying viral RNA via qRT-PCR, or performing a plaque reduction assay.
-
Plot the percentage of viral inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value.
-
-
Quantification (CC50):
-
Perform a cell viability assay (e.g., MTT assay) on the uninfected plate.
-
Plot the percentage of cell viability against the drug concentration and calculate the CC50 value.
-
In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay
This biochemical assay directly measures the effect of the active triphosphate form of this compound on the activity of purified viral RdRp.
Objective: To demonstrate that this compound-TP inhibits viral RdRp-mediated RNA synthesis.
Materials:
-
Purified, recombinant viral RdRp enzyme complex.[18]
-
Synthetic RNA template (e.g., a homopolymeric template like poly(rC)).[19]
-
A mix of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).
-
This compound triphosphate (this compound-TP).
-
Labeled nucleotide (e.g., α-³²P-UTP or a fluorescently tagged nucleotide) for detection.[20]
-
Reaction buffer containing necessary salts (e.g., MgCl₂) and buffering agents.[18]
-
Quench buffer (e.g., containing EDTA) to stop the reaction.
-
Method for product analysis (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography, or filter-binding assays).[19][20]
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, RNA template, and purified RdRp enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound-TP to the experimental tubes. A "no inhibitor" control is essential.
-
Reaction Initiation: Initiate the polymerization reaction by adding the mix of natural NTPs and the labeled nucleotide. Transfer the tubes to the optimal reaction temperature (e.g., 25-37°C).
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60-120 minutes).[20]
-
Reaction Termination: Stop the reaction by adding quench buffer.
-
Product Analysis:
-
Gel Electrophoresis: Separate the newly synthesized, labeled RNA products from the unincorporated labeled nucleotides using denaturing PAGE. Visualize the products using autoradiography or fluorescence imaging. Inhibition will be observed as a decrease in the amount or length of the synthesized RNA product.
-
Filter-Binding Assay: Spot the reaction mixture onto a charged membrane (e.g., DE-81) that binds the RNA product but not the free nucleotides. After washing, quantify the radioactivity on the filter using a scintillation counter. A decrease in counts indicates inhibition.[19]
-
-
Data Analysis: Quantify the signal from the product in each reaction and plot it against the concentration of this compound-TP to determine the inhibitory concentration (e.g., IC50).
Conclusion
The mechanism of action of this compound against RNA viruses is a well-defined process of molecular mimicry and targeted disruption of viral replication. Its journey from a passive nucleoside analogue to an active triphosphate inhibitor within the host cell showcases an elegant and effective antiviral strategy. By competing with natural nucleotides and inducing a delayed termination of RNA synthesis, this compound effectively halts the viral life cycle.[1][12] The quantitative data underscore its high potency and favorable safety profile in vitro. The detailed experimental protocols provided herein serve as a foundation for further research and development of this compound and other nucleoside analogues as critical tools in the fight against viral diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Current knowledge about the antivirals remdesivir (GS-5734) and this compound as therapeutic options for coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. About GS441524 [vibevsfip.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. Effect of this compound in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is GS 441524 and how does it treat FIP in cats? - BLOOM [fipdrug.com]
- 13. Efficacy of this compound for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vet.ucalgary.ca [vet.ucalgary.ca]
- 15. researchgate.net [researchgate.net]
- 16. Advantages of the Parent Nucleoside this compound over Remdesivir for Covid-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 19. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical and Physical Properties of GS-441524
For Researchers, Scientists, and Drug Development Professionals
GS-441524 is a small molecule nucleoside analog that has garnered significant attention for its potent antiviral activity, particularly against coronaviruses. It is the parent nucleoside and primary plasma metabolite of the prodrug remdesivir.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, pharmacokinetics, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is a 1'-cyano-substituted adenosine analogue.[1][2] It is supplied as a solid and is stable for at least four years when stored at -20°C.[1] The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | [1] |
| CAS Number | 1191237-69-0 | [1] |
| Molecular Formula | C₁₂H₁₃N₅O₄ | [1] |
| Molar Mass | 291.267 g·mol⁻¹ | [1] |
| Purity | ≥98% | [1] |
| Physical State | Solid | [1] |
| UV/Vis. λmax | 247 nm | [1] |
| Solubility in DMSO | ~10 mg/mL | [1] |
| Solubility in Dimethylformamide | ~10 mg/mL | [1] |
| Aqueous Solubility (pH 7.2) | ~0.16 mg/mL (in a 1:5 solution of DMSO:PBS) | [1] |
| Aqueous Solubility (pH < 1) | High | [5] |
| Aqueous Solubility (pH 5-7.4) | Low | [5] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Mechanism of Action
This compound exerts its antiviral effect by acting as a chain terminator of viral RNA synthesis. As a nucleoside analog, it requires intracellular activation to its triphosphate form.[6][7]
-
Cellular Uptake: this compound enters the host cell, likely through nucleoside transporters.[3]
-
Intracellular Phosphorylation: Once inside the cell, this compound undergoes a three-step phosphorylation process, catalyzed by host cell kinases, to form its active triphosphate metabolite, this compound-triphosphate (GS-443902).[2][6][7] The initial phosphorylation to the monophosphate is thought to be the rate-limiting step and is likely carried out by adenosine kinase.[2][3]
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): The active this compound-triphosphate mimics the natural adenosine triphosphate (ATP) and competes for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[2][6]
-
Chain Termination: The incorporation of this compound-triphosphate into the growing viral RNA strand leads to delayed chain termination, thereby halting viral replication.[2]
There is also an emerging hypothesis that this compound may have a dual antiviral function by also binding to the viral macrodomain, which is involved in counteracting the host's antiviral defense system.[8]
Caption: Intracellular activation of this compound and inhibition of viral RNA synthesis.
Pharmacokinetics
This compound is the primary circulating metabolite of remdesivir.[2] It exhibits a longer half-life than its prodrug. The pharmacokinetic parameters of this compound have been studied in several species.
| Species | Administration Route | Dose | Cmax | Tmax | AUC₀₋₂₄ | Half-life (t₁/₂) | Reference |
| Cat | Oral | 25 mg/kg | 10,290 ng/mL (35 µM) | - | - | ~5.14 hours | [4] |
| Cat | IV (as Remdesivir) | 15 mg/kg | 2632 ng/mL | 1 hour | - | 5.14 hours | [5] |
| Dog | - | 1000 mg/kg | ~100 µM | - | - | - | [2] |
| Human | - | - | - | - | - | ~24 hours | [2] |
Antiviral Activity
This compound has demonstrated potent antiviral activity against a range of coronaviruses, including Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2. It exhibits a high selectivity index, indicating a favorable safety profile in vitro.
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| FIPV | CRFK | 0.78 | >100 | >128 | [6][9] |
| SARS-CoV-2 | Vero E6 | 1.86 | - | - | [10] |
Synthesis and Formulation
While a detailed, publicly available protocol for the de novo synthesis of this compound is not readily found in the literature, its chemical structure suggests a multi-step synthesis involving the coupling of a modified pyrrolotriazine base with a protected ribose derivative. A more commonly described process is the synthesis of remdesivir from this compound, which involves protection of the hydroxyl groups, phosphoramidation, and subsequent deprotection.
Caption: Workflow for the synthesis of Remdesivir from this compound.[11][12]
Formulation for Injection: For in vivo studies, this compound powder has been formulated into an injectable solution. A common formulation involves dissolving this compound to a concentration of 10 or 15 mg/mL in a vehicle consisting of 5% ethanol, 30% propylene glycol, 45% PEG 400, and 20% water, with the pH adjusted to 1.5 with HCl.[13] The mixture is sonicated until clear.[13]
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in plasma samples.
Methodology:
-
Sample Preparation: A 25 µL aliquot of plasma is treated with 200 µL of 100% acetonitrile containing an internal standard (e.g., 20 nM 5-(2-aminopropyl)indole) to precipitate proteins.[4]
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a new tube and dried under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a solution of 0.2% formic acid in 1% acetonitrile.[6]
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected onto a C18 column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm).[14] A gradient elution is performed using mobile phases such as 10 mM ammonium formate in 5% methanol (pH 2.5) and 100% methanol.[15][16]
-
Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer operating in positive ion and multiple reaction monitoring (MRM) modes.[6] The transition of the parent ion to a specific product ion is monitored for quantification.
-
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to host cells (CC₅₀).
Methodology (using CellTox™ Green Cytotoxicity Assay):
-
Cell Seeding: Crandell-Rees Feline Kidney (CRFK) cells are seeded in a 96-well plate at a predetermined density.[6]
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control for maximal cytotoxicity (e.g., a cell lysis agent) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).
-
Dye Addition: The CellTox™ Green Dye is added to all wells. This dye is impermeable to live cells but binds to the DNA of dead cells, fluorescing upon binding.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).[17]
-
Data Analysis: The CC₅₀ value is calculated by plotting the percentage of cell death against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay for Antiviral Activity
Objective: To determine the concentration of this compound that inhibits viral replication by 50% (EC₅₀).
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., CRFK for FIPV) is prepared in 6-well or 12-well plates.
-
Virus Dilution and Infection: A known titer of the virus is diluted and used to infect the cell monolayers.
-
Compound Addition: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.
-
Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.
-
Plaque Visualization: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains living cells, making the plaques visible as clear areas.
-
Plaque Counting and Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug). The EC₅₀ is determined by plotting the percentage of plaque reduction against the log of the drug concentration.
Caption: A general workflow for in vitro antiviral drug screening.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cellular Uptake and Intracellular Phosphorylation of this compound: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Bioassay for Screening Combined Anticoronaviral Compounds for Efficacy against Feline Infectious Peritonitis Virus with Pharmacokinetic Analyses of this compound, Remdesivir, and Molnupiravir in Cats | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Antiviral Mechanism of this compound and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. Practical and Highly Efficient Synthesis of Remdesivir from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites this compound and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites this compound and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GS-441524 vs. Remdesivir: A Molecular and Mechanistic Comparison
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GS-441524 and Remdesivir are two closely related nucleoside analogs that have demonstrated potent antiviral activity against a range of RNA viruses, most notably coronaviruses. Remdesivir, a prodrug, is designed to deliver the active antiviral agent, this compound, into the host cell. This guide provides a detailed technical comparison of their molecular structures, mechanisms of action, and antiviral efficacy, supported by quantitative data and experimental methodologies.
Molecular Structure
This compound and Remdesivir share a core chemical structure as adenosine nucleoside analogs.[1] The fundamental difference lies in the modifications made to Remdesivir to enhance its cellular uptake and metabolic activation.[1]
-
This compound is the parent nucleoside.[1][2] Its structure consists of a ribose sugar linked to a pyrrolo[2,1-f][1][3][4]triazin-4-amine base.[3]
-
Remdesivir is a phosphoramidate prodrug of this compound.[1][2] It features additional chemical moieties, including a phosphate group and a cleavable ester linkage, which are absent in this compound.[1] These additions are engineered to improve its pharmacokinetic properties.[1]
| Compound | Molecular Formula | Molecular Weight |
| This compound | C12H13N5O4 | 291.26 g/mol [5] |
| Remdesivir | C27H35N6O8P | 602.58 g/mol [6] |
Mechanism of Action and Metabolic Activation
Both this compound and Remdesivir ultimately act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[7] However, their pathways to becoming the active antiviral agent differ significantly.
Remdesivir, as a prodrug, is designed for efficient entry into host cells. Once inside, it undergoes a series of metabolic conversions to yield the active triphosphate form of this compound.[1] This multi-step process involves the cleavage of the ester and phosphoramidate groups, followed by phosphorylation.
In contrast, this compound, as the parent nucleoside, has a more direct but less efficient path to activation.[8] It must first be taken up by the cell and then undergo three phosphorylation steps to form the active triphosphate.[8]
The following diagram illustrates the metabolic activation pathway of Remdesivir to the active this compound triphosphate.
Caption: Metabolic activation pathway of Remdesivir.
Antiviral Efficacy: A Quantitative Comparison
The antiviral activity of this compound and Remdesivir is typically quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit 50% of the viral replication or activity in vitro. Lower values indicate higher potency.
The following table summarizes the reported EC50 and IC50 values for this compound and Remdesivir against various coronaviruses.
| Virus | Cell Line | Compound | EC50 (µM) | IC50 (µM) | Reference |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | This compound | 0.78 | - | [4] |
| Feline Infectious Peritonitis Virus (FIPV) | Feline Cells | This compound | 1.0 | - | [9] |
| SARS-CoV-2 | Vero E6 | Remdesivir | 0.77 | - | [4] |
| SARS-CoV-2 | A549-ACE2-TMPRSS2 | Remdesivir | 0.103 (103 nM) | - | [10] |
| SARS-CoV-2 | A549-ACE2-TMPRSS2 | This compound | 0.47 - 3.6 | - | [10] |
| SARS-CoV-2 | Various | This compound | 0.08 - >10 | - | [8] |
| MERS-CoV | - | Remdesivir | - | - | [3] |
| SARS-CoV | - | This compound | - | - | [2] |
Experimental Protocols
Synthesis of Remdesivir from this compound
A practical and highly efficient three-step synthesis of Remdesivir from this compound has been developed.[1][11] This method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a protecting agent.[1][11] The key steps are:
-
Protection: The 2',3'-dihydroxyl groups of this compound are protected using DMF-DMA.[1][11]
-
Phosphoramidation: The protected this compound is then reacted with a phosphoramidate moiety.[1][11]
-
Deprotection: The protecting groups are removed under mild conditions to yield Remdesivir.[1][11]
This approach offers a high overall yield of up to 85% and avoids the generation of significant impurities.[1][11]
In Vitro Antiviral Assay: Plaque Reduction Assay
A common method to determine the antiviral efficacy of compounds like this compound and Remdesivir is the plaque reduction assay.[6][12]
The following diagram outlines a typical workflow for a plaque reduction assay.
Caption: A generalized workflow for a plaque reduction assay.
Detailed Steps:
-
Cell Culture: Vero E6 cells are seeded in 6-well plates and incubated until a confluent monolayer is formed.[6][12]
-
Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., SARS-CoV-2) for 1 hour.[6][12]
-
Drug Treatment: After infection, the virus inoculum is removed, and the cells are washed. Media containing serial dilutions of the test compound (Remdesivir or this compound) is then added.[6][12]
-
Overlay and Incubation: An agarose overlay is added to restrict viral spread to adjacent cells, leading to the formation of localized plaques. The plates are then incubated for a period of time (e.g., 72 hours) to allow for plaque development.[6][12]
-
Plaque Visualization and Quantification: The cells are fixed and stained with a dye such as crystal violet, which stains the living cells but leaves the viral plaques unstained. The number of plaques is then counted for each drug concentration.[6][12]
-
EC50 Determination: The percentage of plaque reduction is calculated relative to a no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration.[6]
Conclusion
This compound is the active antiviral nucleoside, while Remdesivir is its prodrug form, engineered for enhanced cellular delivery. Both compounds function by inhibiting the viral RNA-dependent RNA polymerase after metabolic activation to the triphosphate form of this compound. While Remdesivir shows greater potency in some in vitro assays due to its efficient cellular uptake, this compound itself demonstrates significant antiviral activity. The choice between these two molecules in a therapeutic context involves a balance of factors including bioavailability, metabolic activation efficiency, and formulation. This guide has provided a foundational technical overview to aid researchers and drug development professionals in their understanding and further investigation of these important antiviral agents.
References
- 1. The Making of this compound: From Powder to Injection - BLOOM [fipdrug.com]
- 2. Synthesis of Remdesivir by Mackman [organic-chemistry.org]
- 3. Remdesivir synthesis and its impurities [simsonpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and anti-SARS-CoV-2 activity of deuterated this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 7. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions [archrazi.areeo.ac.ir]
- 9. fipcatsuk.com [fipcatsuk.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In vitro antiviral spectrum of GS-441524
An In-Depth Technical Guide to the In Vitro Antiviral Spectrum of GS-441524
Executive Summary
This compound, the parent nucleoside of the prodrug Remdesivir (GS-5734), is a small molecule adenosine analog that has demonstrated potent, broad-spectrum antiviral activity in numerous in vitro studies.[1][2] It functions as a viral RNA-chain terminator, effectively inhibiting the replication of a wide range of RNA viruses.[3][4] Initially investigated for its activity against viruses like Ebola and SARS-Coronavirus, it gained significant prominence for its remarkable efficacy against Feline Infectious Peritonitis (FIP), a fatal coronavirus disease in cats.[5][6] This document provides a comprehensive overview of the in vitro antiviral profile of this compound, detailing its mechanism of action, summarizing quantitative efficacy and cytotoxicity data across various viral families, and outlining the standard experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[5][7] Its mechanism is a multi-step process that occurs within the host cell.
-
Cellular Uptake: this compound enters the host cell.
-
Phosphorylation: Inside the cell, host cell kinases phosphorylate this compound three times, converting it into its pharmacologically active nucleoside triphosphate (NTP) form.[7][8]
-
Competitive Inhibition: The active this compound triphosphate mimics the natural adenosine triphosphate (ATP) nucleotide.[1] It competes with ATP for incorporation into the nascent viral RNA strand by the viral RdRp enzyme.[7]
-
Chain Termination: Once incorporated into the growing viral RNA chain, this compound causes premature termination of RNA synthesis, thereby preventing the virus from producing complete copies of its genome and halting replication.[2][9]
A key advantage of this compound is its selective toxicity; it is a poor substrate for mammalian DNA and RNA polymerases, leading to minimal impact on host cell functions and a high therapeutic index.[7]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fipmed.co [fipmed.co]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. This compound Demystified: A Complete Guide to Its Mechanism, Efficacy, and Safety - BLOOM [fipdrug.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. sockfip.org [sockfip.org]
The Metabolic Activation of GS-441524: A Technical Guide to its Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-441524, a nucleoside analog and the parent nucleoside of the prodrug remdesivir, has demonstrated potent antiviral activity against a range of RNA viruses, including coronaviruses. Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate form, this compound triphosphate (this compound-TP). This technical guide provides an in-depth overview of the enzymatic cascade responsible for this critical metabolic activation. It details the sequential phosphorylation steps, the key enzymes involved, and presents available quantitative data on enzyme kinetics and antiviral efficacy. Furthermore, this guide offers detailed experimental protocols for studying the phosphorylation of this compound and methods for quantifying its intracellular metabolites, serving as a valuable resource for researchers in the fields of virology and drug development.
Introduction
This compound is an adenosine analog that functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[1] To exert its antiviral effect, this compound must first be anabolized within the host cell to its active triphosphate metabolite, this compound-TP. This process involves a three-step sequential phosphorylation cascade mediated by host cell kinases. Understanding the efficiency and potential bottlenecks in this metabolic pathway is crucial for optimizing the therapeutic application of this compound and for the design of next-generation nucleoside analog antivirals. The initial phosphorylation to the monophosphate form is considered the rate-limiting step in this activation pathway.[2]
The Phosphorylation Pathway of this compound
The intracellular conversion of this compound to its active triphosphate form is a sequential process catalyzed by three distinct host cell kinases:
-
Step 1: Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (this compound-MP). This initial and rate-limiting step is primarily catalyzed by adenosine kinase (ADK) .[3]
-
Step 2: Diphosphorylation: this compound-MP is subsequently converted to this compound diphosphate (this compound-DP) by UMP-CMP kinase (CMPK) .[4][5]
-
Step 3: Triphosphorylation: The final phosphorylation step, yielding the active this compound triphosphate (this compound-TP), is carried out by nucleoside diphosphate kinase (NDPK) .[6]
The resulting this compound-TP acts as a competitive inhibitor of natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp, leading to premature chain termination and inhibition of viral replication.
Quantitative Data
Antiviral Activity of this compound
The half-maximal effective concentration (EC50) of this compound has been determined in various cell lines against different coronaviruses.
| Virus | Cell Line | EC50 (µM) | Reference |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | [1] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 1.6 | [7][8] |
| SARS-CoV-2 | Vero E6 | 0.87 (median) | [9][10] |
| SARS-CoV-2 | Vero | 0.47 - 0.70 | |
| SARS-CoV-2 | Calu-3 | 0.62 - 3.62 | |
| SARS-CoV-2 | Caco-2 | 3.62 | |
| MERS-CoV | Human Airway Epithelial Cells | ~0.86 | |
| SARS-CoV | Human Airway Epithelial Cells | ~0.86 |
Table 1: Antiviral Efficacy (EC50) of this compound against Coronaviruses.
Intracellular Concentrations of this compound and its Metabolites
The intracellular accumulation of this compound and its phosphorylated forms is critical for its antiviral activity.
| Cell Line | Compound | Concentration (µM) | Incubation Conditions | Reference |
| CRFK | This compound | ~2-2.5 pmol/million cells | 1 µM this compound for 3 days | [1] |
| CRFK | This compound-TP | ~1 pmol/million cells | 1 µM this compound for 3 days | [1] |
| Feline PBMCs | This compound-TP | 8-20 | 5 mg/kg SC or IV dose | [1] |
Table 2: Intracellular Concentrations of this compound and its Triphosphate Form.
Enzyme Kinetic Parameters
Detailed kinetic parameters for the phosphorylation of this compound and its metabolites by human kinases are not extensively reported in the literature. The following table presents known information and indicates where data is currently lacking.
| Enzyme | Substrate | Km | Vmax | kcat | Reference |
| Adenosine Kinase (ADK) | This compound | Data not available | Data not available | Data not available | |
| UMP-CMP Kinase (CMPK) | This compound-MP | Data not available | Data not available | Data not available | |
| Nucleoside Diphosphate Kinase (NDPK) | This compound-DP | Data not available | Data not available | Data not available |
Table 3: Enzyme Kinetic Parameters for the Phosphorylation of this compound.
Experimental Protocols
In Vitro Kinase Assay for this compound Phosphorylation
This section provides a general framework for in vitro kinase assays to study the phosphorylation of this compound. Specific conditions may require optimization.
4.1.1. Adenosine Kinase (ADK) Assay
-
Objective: To measure the conversion of this compound to this compound-MP.
-
Materials:
-
Recombinant human adenosine kinase (ADK)
-
This compound
-
ATP
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
Quenching Solution: 0.1 M EDTA
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, a specified concentration of ADK, and this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of quenching solution.
-
Analyze the formation of this compound-MP by LC-MS/MS.
-
4.1.2. UMP-CMP Kinase (CMPK) Assay
-
Objective: To measure the conversion of this compound-MP to this compound-DP.
-
Materials:
-
Recombinant human UMP-CMP kinase (CMPK)
-
This compound-MP (synthesized or purified)
-
ATP
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
Quenching Solution: 0.1 M EDTA
-
-
Procedure:
-
Follow the same procedure as the ADK assay, substituting ADK with CMPK and this compound with this compound-MP.
-
4.1.3. Nucleoside Diphosphate Kinase (NDPK) Assay
-
Objective: To measure the conversion of this compound-DP to this compound-TP.
-
Materials:
-
Recombinant human nucleoside diphosphate kinase (NDPK)
-
This compound-DP (synthesized or purified)
-
ATP
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
Quenching Solution: 0.1 M EDTA
-
-
Procedure:
-
Follow the same procedure as the ADK assay, substituting ADK with NDPK and this compound with this compound-DP.
-
Quantification of Intracellular this compound and its Phosphorylated Metabolites by LC-MS/MS
-
Objective: To measure the intracellular concentrations of this compound, this compound-MP, this compound-DP, and this compound-TP in cell culture.
-
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., A549, Calu-3, or PBMCs) and treat with a known concentration of this compound for a specified time.
-
Cell Lysis and Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with a cold extraction solvent (e.g., 70% methanol).
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the metabolites.
-
Evaporate the solvent under vacuum.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a suitable HPLC column (e.g., a C18 column).
-
Detect and quantify the parent compound and its phosphorylated metabolites using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.[11][12][13][14]
-
-
Conclusion
The phosphorylation of this compound to its active triphosphate form is a critical determinant of its antiviral activity. This technical guide has outlined the key enzymatic steps and provided a framework for the experimental investigation of this metabolic pathway. The provided protocols and data serve as a foundational resource for researchers aiming to further elucidate the pharmacology of this compound and to develop novel, more efficient nucleoside analog-based antiviral therapies. Further research is warranted to fully characterize the kinetic parameters of the involved kinases with this compound and its phosphorylated intermediates to better understand and predict its intracellular activation and therapeutic efficacy.
References
- 1. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Uptake and Intracellular Phosphorylation of this compound: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CMP kinase - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside analog this compound: pharmacokinetics in different species, safety, and potential effectiveness against Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of this compound concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of plasma remdesivir and its metabolite this compound using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of this compound concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. everycat.org [everycat.org]
The Pharmacokinetics and Bioavailability of GS-441524: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-441524, the parent nucleoside of the prodrug remdesivir, has garnered significant attention for its potent antiviral activity, particularly against coronaviruses, including the feline infectious peritonitis (FIP) virus. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for optimizing therapeutic regimens and advancing its potential clinical applications. This technical guide provides an in-depth review of the pharmacokinetics of this compound, compiling quantitative data from key studies, detailing experimental methodologies, and visualizing its metabolic pathway and typical experimental workflows.
Introduction
This compound is a small molecule nucleoside analog that acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Its mechanism of action involves intracellular phosphorylation to an active triphosphate form, which is then incorporated into nascent viral RNA chains, leading to premature termination of transcription.[1][2] While the prodrug remdesivir was developed to enhance intracellular delivery, this compound itself is the primary active metabolite circulating in the plasma.[2] This guide focuses on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a particular emphasis on data derived from feline studies, given its prominent use in treating FIP.
Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of this compound have been investigated across various species and administration routes. The data presented herein is primarily from studies in domestic cats, a key target species for this antiviral agent.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound following intravenous, subcutaneous, and oral administration in cats.
Table 1: Pharmacokinetic Parameters of this compound in Cats Following Intravenous (IV) Administration of Remdesivir
| Parameter | Value (Mean ± SD) | Reference |
| Dose (Remdesivir) | 15 mg/kg | [3][4] |
| Cmax (ng/mL) | 2632 ± 862 | [3][4] |
| Tmax (hours) | 1.0 ± 0 | [3][4] |
| t½ (hours) | 5.14 ± 0.81 | [3][4] |
| Plasma Protein Binding | ~22.54% | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Cats Following Subcutaneous (SC) Administration
| Parameter | Value (Mean ± SD) | Reference |
| Dose (this compound) | 4 mg/kg | [6] |
| Bioavailability | High (similar to IV) | [7] |
| Sustained Plasma Levels | Effective concentrations maintained for over 24 hours | [6][7] |
Table 3: Pharmacokinetic Parameters of this compound in Cats Following Oral (PO) Administration
| Parameter | Value (Mean ± SD) | Reference |
| Dose (this compound) | 25 mg/kg | [3] |
| Cmax (ng/mL) | 10,290 | [3] |
| Tmax (hours) | 3.0 - 8.0 | [3] |
| Bioavailability | ~40% of IV/SC routes | [7] |
Table 4: Oral Bioavailability of this compound in Various Species
| Species | Oral Bioavailability (%) | Reference |
| Cat | ~40% (estimated) | [7] |
| Dog | up to 92% | [8] |
| Rodents (mice, rats) | 12% - 57% | [8] |
| Cynomolgus Monkey | < 8.0% | [8] |
| Human (estimated) | 13% - 20% | [8] |
Experimental Protocols
The following sections detail the methodologies typically employed in pharmacokinetic studies of this compound.
Animal Models and Drug Administration
-
Subjects: Healthy adult domestic cats are commonly used. For studies involving FIP, client-owned cats with a confirmed diagnosis may be enrolled.[5][6]
-
Intravenous (IV) Administration: A single bolus of remdesivir (e.g., 15 mg/kg) is administered intravenously, typically via a cephalic catheter.[4][5]
-
Subcutaneous (SC) Administration: this compound is administered subcutaneously, often at a dosage of 4 mg/kg.[6]
-
Oral (PO) Administration: this compound is administered orally, for example, at a dose of 25 mg/kg in a capsule.[3]
Sample Collection and Processing
-
Blood Sampling: Serial blood samples (approximately 0.5-1 mL) are collected from a peripheral vein at predetermined time points. For IV administration, typical time points include 0.083, 0.5, 1, 3, 6, 8, and 24 hours post-dose.[3] For oral administration, samples are often collected at 0.5, 1, 3, 6, 8, and 24 hours post-dose.[3]
-
Plasma Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., lithium heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.[2][9]
-
Sample Pre-treatment for Analysis: Prior to analysis, plasma samples undergo protein precipitation. This is commonly achieved by adding methanol or acetonitrile, followed by centrifugation to remove precipitated proteins.[8][10]
Bioanalytical Method: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of this compound in biological matrices due to its high sensitivity and specificity.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used (e.g., Kinetex® 2.6 µm Polar C18 or Acquity HSS T3 1.8 µm).[1][10]
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous phase (e.g., 20 mM ammonium acetate or 0.05% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[1][8][10]
-
-
Mass Spectrometric Detection:
-
Quantification: Calibration curves are generated using standards of known this compound concentrations in the same biological matrix. An internal standard is used to correct for variations in sample processing and instrument response.[10]
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the intracellular activation of this compound.
Caption: Intracellular activation pathway of this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a pharmacokinetic study of this compound.
Caption: Experimental workflow for a this compound pharmacokinetic study.
Conclusion
The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life following intravenous administration of its prodrug, remdesivir. While subcutaneous administration provides high bioavailability, the oral route results in lower, more variable absorption in cats compared to other species. The detailed experimental protocols and workflows presented in this guide provide a framework for conducting robust pharmacokinetic evaluations of this compound. A thorough understanding of these principles is essential for the continued development and optimization of this compound as a promising antiviral therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. New paper: Pharmacokinetics of IV remdesivir for FIP – Lashnits Lab – UW–Madison [vetmed.wisc.edu]
- 5. everycat.org [everycat.org]
- 6. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 8. Quantification of this compound concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of plasma remdesivir and its metabolite this compound using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
GS-441524: An In-Depth Technical Guide on Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-441524, a nucleoside analog, has garnered significant attention for its potent antiviral activity, particularly against feline infectious peritonitis (FIP) and as the primary plasma metabolite of the prodrug Remdesivir. Understanding the stability and degradation profile of this compound is paramount for the development of stable pharmaceutical formulations, ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the stability of this compound, including its degradation pathways, recommended storage conditions, and the analytical methodologies used for its assessment.
Core Stability Profile
This compound is characterized as a pure and highly stable powder in its solid state.[1] Its stability is influenced by several factors, including temperature, pH, humidity, and light.
Table 1: Recommended Storage Conditions and Shelf Life of this compound
| Formulation | Storage Temperature | Shelf Life |
| Powder | 2-8°C (36-46°F) | Up to 2 years[2] |
| Room Temperature (Short-term) | Generally acceptable, but not recommended for long-term storage[3] | |
| -20°C (-4°F) | Up to 24 months[3] | |
| Injectable Solution (unopened) | 2-8°C (36-46°F) | Up to 2 years[2] |
| Injectable Solution (opened) | 2-8°C (36-46°F) | Up to 6 months[2] |
| Tablets | 20-25°C (68-77°F) | Varies by manufacturer, protect from humidity and light[4] |
Factors Influencing Degradation
Several environmental factors can contribute to the degradation of this compound, potentially compromising its potency and leading to the formation of impurities.
-
pH: The stability of this compound is pH-dependent. It is most stable in a slightly acidic to neutral pH range of 4.5 to 7.0.[3] Extreme pH conditions, both highly acidic and alkaline, can lead to its degradation.[3]
-
Temperature: While exhibiting good thermal stability under moderate conditions, this compound can degrade when exposed to high temperatures for extended periods.[3] Long-term storage at room temperature is not recommended for liquid formulations.[3] Repeated freeze-thaw cycles can also negatively impact its stability.[3]
-
Humidity: High humidity can lead to moisture absorption, particularly in solid forms like tablets, which may cause degradation or mold growth. A relative humidity below 60% is recommended for storage.[4]
-
Light: Prolonged exposure to sunlight or artificial light can induce photodegradation, potentially altering the chemical structure of the drug.[4]
Degradation Profile: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. While specific quantitative data from forced degradation studies on this compound are not extensively available in the public domain, the primary degradation pathways for nucleoside analogs like this compound are hydrolysis and oxidation.
It is known that under stress conditions such as acid, base, and oxidation, degradation of this compound occurs.[3] However, detailed information on the percentage of degradation and the specific structures of the degradation products is limited.
Table 2: Summary of Anticipated Degradation Behavior under Forced Conditions
| Stress Condition | Expected Degradation Pathway | Potential Degradants |
| Acidic Hydrolysis | Cleavage of the glycosidic bond | Adenine base and the ribose sugar moiety |
| Alkaline Hydrolysis | Degradation of the purine ring | Various ring-opened products |
| Oxidation (e.g., H₂O₂) | Modification of the purine and ribose moieties | Oxidized derivatives |
| Thermal Degradation | Various decomposition pathways | To be determined |
| Photodegradation | Photochemical reactions | To be determined |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical stability-indicating HPLC method for the quantification of this compound and the separation of its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 245 nm.
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Forced degradation samples are prepared by subjecting the stock solution to various stress conditions (see Protocol 2).
-
Prior to injection, samples should be filtered through a 0.45 µm syringe filter.
4. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid drug or a solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.
3. Analysis:
-
Analyze the stressed samples at various time points using the validated stability-indicating HPLC method (Protocol 1).
-
Determine the percentage of degradation of this compound and identify any degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.
-
Mass spectrometry (LC-MS/MS) can be used to identify the structure of the degradation products.
Mechanism of Action: Signaling Pathway
This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: A typical workflow for stability testing of this compound.
Conclusion
This compound is a stable molecule in its solid form when stored under appropriate conditions. However, in solution and when exposed to environmental stresses such as extreme pH, high temperature, and light, it is susceptible to degradation. A thorough understanding of its stability profile is critical for the development of robust and effective pharmaceutical products. The use of validated stability-indicating analytical methods is essential for monitoring the purity and potency of this compound throughout its shelf life. Further research is warranted to fully characterize the degradation products of this compound and their potential biological activities.
References
- 1. Effect of this compound in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. This compound Demystified: A Complete Guide to Its Mechanism, Efficacy, and Safety - BLOOM [fipdrug.com]
Methodological & Application
Application Notes and Protocols: GS-441524 for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-441524 is a small molecule nucleoside analog that serves as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4][5] It is the primary plasma metabolite of the prodrug Remdesivir.[6] As a direct-acting antiviral agent, this compound is a valuable tool for in vitro research against a variety of RNA viruses, most notably coronaviruses such as Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2.[2][3][6][7][8] Its mechanism involves intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleotides for incorporation into nascent viral RNA, causing delayed chain termination and halting viral replication.[1][6][9] These notes provide detailed protocols for the formulation and application of this compound in common in vitro research settings.
Product Information
| Property | Data | Reference |
| IUPAC Name | (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][6][10][11]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | [6] |
| Molecular Formula | C₁₂H₁₃N₅O₄ | [6] |
| Molar Mass | 291.27 g/mol | [6] |
| Appearance | Pure and highly stable powder | [6] |
Formulation and Storage
Solubility
This compound exhibits pH-dependent aqueous solubility. It has low solubility in aqueous solutions at neutral pH (5.0-7.4) but is highly soluble at a pH below 2.[10][11] For in vitro cell culture applications, Dimethyl Sulfoxide (DMSO) is a common solvent.
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (171.67 mM) | Sonication may be required to fully dissolve the compound.[2] |
| Aqueous Buffers (pH 5.0-7.4) | 35–52 µg/mL | Low solubility.[7] |
| Simulated Gastric Fluid (pH 1.6) | > 1 mg/mL | High solubility.[7] |
Preparation of Stock Solutions
Protocol for 10 mM DMSO Stock Solution:
-
Weigh out a precise amount of this compound powder. For 1 mg of this compound (M.W. 291.27), you will need 343.3 µL of DMSO.
-
Add the appropriate volume of high-purity, sterile DMSO to the powder.
-
Vortex thoroughly to dissolve. If necessary, use a sonicated water bath for 5-20 minutes until the solution is clear.[6]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solution (in DMSO): Store at -80°C for up to 1 year.[2]
-
Working Dilutions: It is recommended to prepare fresh working dilutions in cell culture medium from the frozen stock solution for each experiment.
This compound is highly stable in vitro in various biological matrices, including liver microsomes, cytosols, and plasma from multiple species.[7][10]
In Vitro Antiviral Activity
This compound has demonstrated potent antiviral activity against several coronaviruses in different cell lines. The efficacy is typically measured by the half-maximal effective concentration (EC₅₀), while cellular toxicity is measured by the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, indicates the therapeutic window of the compound.
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| FIPV | CRFK | ~1.0 | >100 | >100 | [8] |
| FIPV | CRFK | 0.78 | >100 | >128 | [12] |
| FIPV | CRFK | 1.6 | 260.0 | 165.5 | [13] |
| SARS-CoV-2 | Vero E6 | 1.86 | Not cytotoxic at tested concentrations | N/A | [7] |
CRFK: Crandell Rees Feline Kidney Cells; FIPV: Feline Infectious Peritonitis Virus; Vero E6: African green monkey kidney epithelial cells.
Experimental Protocols
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells (CC₅₀). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound DMSO stock solution (10 mM)
-
Appropriate cell line (e.g., CRFK, Vero E6)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the CC₅₀ value.
Protocol: Antiviral Assay (Cytopathic Effect Inhibition Assay)
This protocol determines the concentration of this compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC₅₀).
Materials:
-
This compound DMSO stock solution (10 mM)
-
Susceptible host cell line (e.g., CRFK for FIPV)
-
Virus stock with a known titer
-
Complete and low-serum (e.g., 2% FBS) culture medium
-
96-well flat-bottom plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Microplate reader or inverted microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the cytotoxicity protocol (5.1.1) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in low-serum culture medium.
-
Infection: Remove the medium from the cells. Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of ~0.01-0.1) to each well, except for the "cell control" wells. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, add 50 µL of the corresponding this compound dilutions to the infected wells. Also include "virus control" (infected, untreated) and "cell control" (uninfected, untreated) wells.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, or until significant CPE is observed in the "virus control" wells.
-
CPE Visualization (Crystal Violet Staining):
-
Carefully wash the wells twice with PBS.
-
Fix the cells by adding 100 µL of 10% formalin for 30 minutes.
-
Remove the formalin and stain the cells with 50 µL of Crystal Violet solution for 15-20 minutes.
-
Gently wash the plate with water and let it air dry.
-
-
Readout: The viable, adherent cells will be stained purple. CPE is observed as a loss of staining. The plate can be read visually or by eluting the dye with methanol and measuring the absorbance at ~590 nm.
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the virus control. Plot the inhibition percentage against the log of the this compound concentration and use non-linear regression to determine the EC₅₀ value.
Mechanism of Action and Experimental Workflows
Signaling Pathway: Intracellular Activation and Action
This compound enters the host cell and undergoes a three-step phosphorylation process, catalyzed by host cell kinases, to become its active triphosphate form, this compound-TP.[1][9][12] This active metabolite then acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1]
Experimental Workflow: Cytotoxicity (CC₅₀) Determination
The workflow for determining the CC₅₀ involves seeding cells, treating them with a dilution series of the compound, incubating, and finally measuring cell viability.
Experimental Workflow: Antiviral Efficacy (EC₅₀) Determination
The workflow for determining the EC₅₀ involves seeding cells, infecting them with the virus, treating with the compound, and measuring the inhibition of virus-induced cell death.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Oral this compound derivatives: Next-generation inhibitors of SARS‐CoV‐2 RNA‐dependent RNA polymerase [frontiersin.org]
- 3. Oral this compound derivatives: Next-generation inhibitors of SARS‐CoV‐2 RNA‐dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral this compound derivatives: Next-generation inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. The Making of this compound: From Powder to Injection - BLOOM [fipdrug.com]
Application Notes and Protocols for GS-441524 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-441524 is a small molecule nucleoside analog that serves as a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses, including coronaviruses.[1][2] It is the active metabolite of the prodrug Remdesivir.[3] Once inside a host cell, this compound is phosphorylated to its active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into nascent viral RNA strands. This incorporation leads to delayed chain termination and inhibition of viral replication.[4][5] These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound in cell culture.
Mechanism of Action
This compound exerts its antiviral activity by targeting the viral RNA replication process. As an adenosine nucleoside analog, it is metabolized within the cell to its active triphosphate form. This active metabolite is then incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of this compound triphosphate in the RNA strand disrupts the replication process, leading to premature termination of viral RNA synthesis and thereby inhibiting the production of new viral particles.[1][2][4][5]
Data Presentation
The following tables summarize the reported in vitro cytotoxicity and antiviral activity of this compound against various coronaviruses in different cell lines.
Table 1: Cytotoxicity (CC50) of this compound in Various Cell Lines
| Cell Line | Description | CC50 (µM) | Reference |
| CRFK | Crandell Rees Feline Kidney | >100 | [3][4] |
| CRFK | Crandell Rees Feline Kidney | 260.0 | [6] |
| Vero E6 | African Green Monkey Kidney | >100 | [7] |
| Calu-3 | Human Lung Adenocarcinoma | >100 | [7] |
| Caco-2 | Human Colorectal Adenocarcinoma | >100 | [7] |
| Huh-7 | Human Hepatocellular Carcinoma | >100 | [8] |
| HAE | Human Airway Epithelial | >100 | [8] |
Table 2: Antiviral Efficacy (EC50) of this compound against Coronaviruses
| Virus | Cell Line | EC50 (µM) | Reference |
| FIPV (Serotype II) | CRFK | 0.78 | [4][9] |
| FIPV (Serotype II) | CRFK | 0.61 | [9] |
| FIPV (Serotype I) | FCWF-4 | 1.3 | [10] |
| FIPV (Serotype II) | FCWF-4 | 0.8 | [10] |
| SARS-CoV-2 | Vero E6 | 1.1 | [7] |
| SARS-CoV-2 | Vero CCL-81 | 0.8 | [7] |
| SARS-CoV-2 | Calu-3 | 0.25 | [7] |
| SARS-CoV-2 | Caco-2 | 0.08 | [7] |
| MERS-CoV | HAE | 0.9 | [8] |
| HCoV-OC43 | Huh-7 | 4.1 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cytotoxicity Assay (MTS Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Crushed this compound powder
-
Cell line of interest (e.g., CRFK cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (no cells) for background control and wells with cells and medium containing the same concentration of solvent as the compound-treated wells (vehicle control).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
-
Protocol 2: Antiviral Assay (Plaque Reduction Assay)
This protocol is for determining the 50% effective concentration (EC50) of this compound.
Materials:
-
This compound
-
Virus stock (e.g., FIPV)
-
Host cell line (e.g., CRFK cells)
-
Complete cell culture medium
-
6-well cell culture plates
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
Formalin for fixation
Procedure:
-
Cell Seeding:
-
Seed host cells in 6-well plates at a density that will form a confluent monolayer overnight.
-
-
Virus Infection and Compound Treatment:
-
On the following day, prepare serial dilutions of this compound in serum-free medium.
-
Prepare a virus dilution that will yield 50-100 plaques per well.
-
Mix the virus dilution with an equal volume of each this compound dilution.
-
Remove the culture medium from the cell monolayers and inoculate the cells with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay:
-
Prepare a 2X overlay medium (e.g., 2X MEM) and mix it with an equal volume of 1.6% molten agarose or 2.4% methylcellulose. Add this compound to the overlay to maintain the final treatment concentrations.
-
After the adsorption period, remove the inoculum and add 2 mL of the semi-solid overlay medium to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay.
-
Stain the cell monolayer with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound).
-
Plot the percentage of plaque reduction against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Protocol 3: Quantification of Viral RNA (qRT-PCR)
This protocol is for quantifying the inhibition of viral RNA synthesis by this compound.
Materials:
-
This compound
-
Virus stock (e.g., FIPV)
-
Host cell line (e.g., CRFK cells)
-
6-well or 12-well cell culture plates
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Virus-specific primers and probe (if using TaqMan)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and Infection:
-
Seed cells in appropriate culture plates and allow them to attach.
-
Treat the cells with serial dilutions of this compound for a specified pre-treatment time (e.g., 1 hour).
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
Incubate for the desired infection period (e.g., 24 or 48 hours).
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them using the buffer provided in the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. Follow the manufacturer's instructions, using a consistent amount of RNA for all samples.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers specific for a viral gene (e.g., FIPV M gene), and the synthesized cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
Include a no-template control and a virus control (infected cells without compound treatment).
-
Also, amplify a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the viral gene and the housekeeping gene for each sample.
-
Normalize the viral gene expression to the housekeeping gene expression (ΔCt).
-
Calculate the fold change in viral RNA levels in this compound-treated cells compared to the virus control using the ΔΔCt method.
-
This will demonstrate the dose-dependent inhibition of viral RNA synthesis.
-
References
- 1. nzytech.com [nzytech.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. escholarship.org [escholarship.org]
- 10. In vitro antiviral effects of this compound and itraconazole combination against feline infectious peritonitis virus - PMC [pmc.ncbi.nlm.nih.gov]
Determining the 50% Effective Concentration (EC50) of GS-441524 in Feline Infectious Peritonitis Virus (FIPV)-Infected Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the 50% effective concentration (EC50) of GS-441524, a potent antiviral nucleoside analog, against Feline Infectious Peritonitis Virus (FIPV) in cell culture. The provided methodologies are based on established in vitro assays and offer a framework for the accurate assessment of the antiviral efficacy of this compound and other potential therapeutic compounds against FIPV.
Introduction
Feline Infectious Peritonitis (FIP) is a fatal immune-mediated disease in cats caused by a virulent biotype of feline coronavirus (FCoV), known as FIPV. The development of effective antiviral therapies is a critical area of veterinary research. This compound, the parent nucleoside of Remdesivir, has demonstrated significant promise in treating FIP. A key in vitro metric for evaluating the potency of an antiviral compound is its EC50 value, which represents the concentration of the drug that inhibits 50% of viral replication. This document outlines the procedures for determining the EC50 of this compound in FIPV-infected cells.
The primary mechanism of action for this compound involves its intracellular conversion into an active triphosphate form, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to premature termination of viral RNA synthesis.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound against FIPV in various feline cell lines.
| FIPV Serotype | Cell Line | Assay Type | EC50 / IC50 (µM) | IC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Type II | CRFK | Not Specified | ~1 | - | >100 | >100 | [2][3] |
| Type I (Black) | fcwf-4 | Plaque Reduction | 1.3 | 2.8 | - | - | [4] |
| Type II (79-1146) | fcwf-4 | Plaque Reduction | 0.8 | 3.3 | - | - | [4] |
| Type I (KU-2) | fcwf-4 | Plaque Reduction | 1.4 | 2.8 | - | - | [4] |
| Not Specified | CRFK | MTT Assay | 1.6 | - | 260.0 | 165.5 | [5] |
CRFK: Crandell Rees Feline Kidney cells; fcwf-4: felis catus whole fatus-4 cells; EC50: 50% effective concentration; IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
Detailed methodologies for the key experiments involved in determining the EC50 of this compound are provided below.
Cell Culture and Virus Propagation
Objective: To maintain a healthy and consistent culture of feline cells susceptible to FIPV infection and to propagate a viral stock with a known titer.
Materials:
-
Crandell Rees Feline Kidney (CRFK) cells or felis catus whole fatus-4 (fcwf-4) cells
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
FIPV strain (e.g., Type I FIPV Black, Type II FIPV 79-1146)
-
Cell culture flasks (T-75)
-
6-well and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain CRFK or fcwf-4 cells in T-75 flasks with Complete Growth Medium.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To propagate the virus, infect a confluent monolayer of cells in a T-75 flask with the FIPV stock at a low multiplicity of infection (MOI).
-
Incubate the infected culture until a significant cytopathic effect (CPE) is observed (typically 2-3 days).
-
Harvest the cell culture supernatant, clarify by centrifugation to remove cell debris, and aliquot the virus stock for storage at -80°C.
-
Determine the viral titer of the stock using a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to the host cells (CC50), which is essential for calculating the selectivity index. This compound has been shown to be non-toxic to CRFK cells at concentrations up to 100 µM.[2][6]
Materials:
-
CRFK or fcwf-4 cells
-
Complete Growth Medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed CRFK or fcwf-4 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of Complete Growth Medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in Complete Growth Medium.
-
Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest drug concentration (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for 4-18 hours in the dark at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Antiviral Efficacy Assay (Plaque Reduction Assay)
Objective: To quantify the inhibition of FIPV replication by this compound and determine the EC50 value.
Materials:
-
CRFK or fcwf-4 cells
-
Complete Growth Medium
-
FIPV stock of known titer
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Overlay Medium (e.g., 1:1 mixture of 2x MEM and 1.2% Avicel or carboxymethylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed CRFK or fcwf-4 cells in 6-well or 12-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with FIPV at a concentration calculated to produce 50-100 plaques per well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of Overlay Medium containing the different concentrations of this compound to each well. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control and determine the EC50 value using non-linear regression analysis.
Visualizations
The following diagrams illustrate the experimental workflows for determining the cytotoxicity and antiviral efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antiviral effects of this compound and itraconazole combination against feline infectious peritonitis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo GS-441524 Studies in Felines
Audience: Researchers, scientists, and drug development professionals.
Introduction Feline Infectious Peritonitis (FIP) is a highly fatal viral disease in cats caused by a mutation of the Feline Coronavirus (FCoV).[1][2] Historically, an FIP diagnosis was considered a terminal prognosis.[1] The advent of antiviral therapies, particularly the nucleoside analog GS-441524, has fundamentally changed the management and outcome of this disease. This compound is the parent nucleoside of Remdesivir and functions by inhibiting the viral RNA-dependent RNA polymerase, which interferes with viral replication and terminates viral RNA synthesis.[2][3] This document provides detailed protocols and experimental design considerations for conducting in vivo studies of this compound in felines diagnosed with naturally occurring FIP.
Mechanism of Action: Viral RNA Replication Inhibition
This compound is a small molecule adenosine analogue that acts as a prodrug.[3][4][5] Upon entering host cells, it undergoes a series of three phosphorylation events, likely by host kinases, to be converted into its active triphosphate form (GS-443902).[4][5] This active triphosphate molecule then competes with natural adenosine triphosphates for incorporation into the nascent viral RNA chain by the virus's RNA-dependent RNA polymerase (RdRp).[4][5] Its incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[4]
Caption: Mechanism of action of this compound in the host cell.
Experimental Design and Subject Recruitment
A robust experimental design is critical for evaluating the safety and efficacy of this compound. Studies typically involve cats with naturally occurring FIP, necessitating stringent diagnostic criteria and ethical oversight.
Study Population and Ethics
-
Subjects: Client-owned cats with a confirmed diagnosis of FIP are typically recruited for clinical trials.[6][7]
-
Ethics: All study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[7] Informed owner consent is mandatory.
-
Inclusion Criteria: Diagnosis should be based on a combination of signalment, clinical signs (e.g., fever, weight loss, lethargy), and confirmatory diagnostic tests.
-
Exclusion Criteria: Cats with severe, end-stage disease or significant comorbidities that could confound the results may be excluded.[6] Early studies often excluded cats with severe neurological or ocular signs, though current protocols now address these cases.[6][7]
FIP Diagnosis Confirmation Protocol
A definitive diagnosis is crucial to avoid confounding results.
-
Clinical Examination: Record temperature, body weight, and all clinical signs.
-
Effusion Analysis (for Wet FIP): For cats with effusions, collect a sample via abdominocentesis or thoracocentesis. The fluid is typically a yellow, viscous exudate.
-
Bloodwork: Collect blood for a Complete Blood Count (CBC) and serum chemistry panel. Key indicators include lymphopenia, hyperglobulinemia, and a low albumin-to-globulin (A:G) ratio.[8]
-
RT-PCR: Perform reverse transcriptase-polymerase chain reaction (RT-PCR) on effusion fluid, whole blood, or fine-needle aspirates of affected tissues to detect FCoV RNA.[9]
References
- 1. Elucidating the Antiviral Mechanism of this compound and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 9. Frontiers | this compound and molnupiravir are similarly effective for the treatment of cats with feline infectious peritonitis [frontiersin.org]
Application Notes and Protocols for GS-441524 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the antiviral agent GS-441524, a nucleoside analog with proven efficacy against Feline Infectious Peritonitis (FIP), a coronavirus-induced disease in cats. The cat serves as the primary animal model for FIP, and consequently, the most extensive data for this compound dosage and efficacy is derived from this species. This document also includes available pharmacokinetic data for other common preclinical animal models to aid in study design.
Mechanism of Action
This compound is the active metabolite of the prodrug Remdesivir. As a nucleoside analog, its antiviral activity is mediated through its incorporation into nascent viral RNA chains, leading to premature termination of transcription and inhibition of viral replication.[1] The intracellular activation of this compound involves a three-step phosphorylation process to its active triphosphate form.[2]
A proposed mechanism suggests a dual function for this compound, where it may also inhibit the viral macrodomain, an enzyme that plays a role in evading the host's immune response.[3]
Below is a diagram illustrating the activation and mechanism of action of this compound.
Caption: Intracellular activation and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the recommended dosages and key pharmacokinetic parameters of this compound in various animal models.
Table 1: Recommended Dosage of this compound for Feline Infectious Peritonitis (FIP) in Cats
| FIP Presentation | Administration Route | Recommended Dosage | Treatment Duration |
| Wet (Effusive) or Dry (Non-effusive) FIP | Subcutaneous (SC) | 4-6 mg/kg, once daily | Minimum 12 weeks |
| Ocular Manifestations | Subcutaneous (SC) | 8 mg/kg, once daily | Minimum 12 weeks |
| Neurological Manifestations | Subcutaneous (SC) | 10 mg/kg, once daily | Minimum 12 weeks |
| Wet, Dry, or Ocular FIP | Oral | 15-20 mg/kg, once daily | Minimum 12 weeks |
| Neurological FIP | Oral | 10 mg/kg, twice daily (BID) | Minimum 12 weeks |
| Relapse | Subcutaneous (SC) | Increase of +2 to +5 mg/kg from the previous daily dose | Minimum 4 weeks |
Note: Oral dosages are generally higher than subcutaneous dosages to account for differences in bioavailability.[4] Dosage adjustments should be made based on weekly weight checks.[5]
Table 2: Pharmacokinetic Parameters of this compound in Different Animal Models
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Elimination Half-Life (t½) (hours) | Oral Bioavailability (%) |
| Cat | Intravenous (IV) Remdesivir | 15 | 2632 | 1 | 5.14 | N/A |
| Cat | Oral this compound | 25 | 10290 | 3-8 | - | ~40% |
| Mouse | Oral | - | - | - | - | 12-57% |
| Rat | Oral | - | - | - | - | 12-57% |
| Dog | Oral | - | - | - | - | up to 92% |
| Cynomolgus Monkey | Oral | - | - | - | - | <8% |
Data for mice, rats, dogs, and monkeys are based on a review of pharmacokinetic studies and show a range of oral bioavailability, highlighting interspecies differences.[6]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies of this compound. These should be adapted based on the specific research question, animal model, and institutional guidelines.
Protocol 1: Efficacy of this compound in a Feline Infectious Peritonitis (FIP) Cat Model
Objective: To evaluate the therapeutic efficacy of this compound in cats with naturally occurring FIP.
Materials:
-
Cats diagnosed with FIP based on clinical signs, laboratory findings, and diagnostic imaging.
-
This compound sterile solution for injection (typically 10-20 mg/mL).
-
Syringes and needles for subcutaneous administration.
-
Equipment for blood collection and analysis (CBC, serum chemistry).
-
Scale for weekly weight monitoring.
Workflow Diagram:
Caption: Experimental workflow for FIP treatment with this compound.
Procedure:
-
Animal Selection and Baseline Assessment:
-
Confirm FIP diagnosis through a combination of clinical signs, complete blood count (CBC), serum chemistry panel (including total protein, albumin, globulin, and A:G ratio), and imaging (ultrasound, radiography).
-
Record baseline body weight, temperature, and clinical signs.
-
-
Dosage and Administration:
-
Calculate the appropriate dose of this compound based on the cat's weight and the form of FIP (see Table 1).
-
Administer this compound subcutaneously once daily for a minimum of 12 weeks.
-
-
Monitoring and Data Collection:
-
Monitor body weight and clinical signs (appetite, activity level) weekly.[5]
-
Perform a complete blood count and serum chemistry panel every 4 weeks to monitor treatment response.[5] Key parameters to track include hematocrit, total protein, globulin, and the albumin-to-globulin ratio.
-
A positive response is typically observed within 24-72 hours, with significant clinical improvement within 2-4 weeks.[5]
-
-
Dosage Adjustment:
-
If the clinical response is slow or if new clinical signs (e.g., ocular or neurological) appear, increase the daily dosage by +2 to +5 mg/kg.[5]
-
-
Treatment Completion and Follow-up:
-
Continue treatment for a minimum of 12 weeks.
-
After completion of the treatment course, monitor the cat for any signs of relapse.
-
Protocol 2: Pharmacokinetic Study of this compound in a Rodent Model (Mouse or Rat)
Objective: To determine the pharmacokinetic profile of this compound following oral or parenteral administration in a rodent model.
Materials:
-
Laboratory mice or rats.
-
This compound formulated for the desired route of administration (e.g., oral gavage solution, sterile solution for injection).
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes).
-
Centrifuge and freezer for plasma sample processing and storage.
-
Access to an analytical laboratory equipped for LC-MS/MS analysis.
Workflow Diagram:
Caption: Workflow for a pharmacokinetic study of this compound.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least one week.
-
Divide animals into groups based on the route of administration and dosage level.
-
-
Drug Administration:
-
Administer a single dose of this compound via the intended route (e.g., oral gavage, intravenous injection).
-
-
Blood Sample Collection:
-
Collect blood samples at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
-
Sample Processing and Storage:
-
Process blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).
-
Combination Therapy
In cases of suspected drug resistance or severe disease, this compound may be used in combination with other antiviral agents.
-
GC376: A 3CL protease inhibitor that can be added to the this compound regimen for cats with suspected viral resistance. The typical dosage for GC376 in these cases is 20 mg/kg subcutaneously twice daily.[4]
-
Remdesivir: As the prodrug of this compound, Remdesivir can be used for initial treatment, particularly in hospitalized patients, before transitioning to oral or subcutaneous this compound.[4]
-
Paxlovid (Nirmatrelvir/Ritonavir): Has been used as a rescue treatment in combination with this compound in cases of antiviral therapy failure.[4]
These application notes and protocols are intended to serve as a guide for researchers. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare and ethics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Elucidating the Antiviral Mechanism of this compound and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 4. fipvetguide.com [fipvetguide.com]
- 5. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 6. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of GS-441524 in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of GS-441524, the active nucleoside metabolite of Remdesivir, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers and drug development professionals to accurately assess the concentration of this potent antiviral compound. The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of key quantitative performance parameters.
Introduction
This compound is a nucleoside analog that demonstrates broad-spectrum antiviral activity and is the primary circulating metabolite of the prodrug Remdesivir.[1] Accurate measurement of this compound plasma concentrations is essential for evaluating its therapeutic efficacy and safety profile in preclinical and clinical research.[2] LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification of small molecules like this compound in complex biological matrices.[3] This document outlines a robust and reproducible LC-MS/MS method for this purpose.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., [13C5]-GS-441524)[4]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Control plasma (e.g., human, feline)
Sample Preparation
A simple protein precipitation method is employed for plasma sample preparation:
-
Thaw plasma samples on ice. To enhance the stability of this compound, it is recommended to acidify the plasma with diluted formic acid.[2][5]
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 100 µL of a precipitation solution (e.g., methanol or acetonitrile) containing the internal standard.[4][6] The use of an internal standard like 5-(2-aminopropyl)indole has also been reported.[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: Waters X-Bridge C18, 5 µm, 150 x 4.6 mm or equivalent.[6] An Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm) has also been successfully used.[5]
-
Mobile Phase A: 20 mM ammonium acetate in water, adjusted to pH 4.5 with acetic acid, or 0.1% formic acid in water.[6][7]
-
Mobile Phase B: Acetonitrile or methanol.[6]
-
Flow Rate: 1.2 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute this compound. An example gradient is as follows:
-
0-1 min: 5% B
-
1-5 min: 5-50% B
-
5-10 min: 50-90% B
-
10-11 min: 90% B
-
11-12 min: Re-equilibration to 5% B[6]
-
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[8]
-
MRM Transitions:
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of a typical LC-MS/MS method for this compound in plasma, compiled from various validated methods.
| Parameter | This compound | Reference(s) |
| Calibration Range | 2 - 2000 ng/mL | [5] |
| 5 - 2500 µg/L | [8] | |
| 100 - 4000 ng/mL | [9] | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [5] |
| 5 µg/L | [8] | |
| 100 ng/mL | [9] | |
| Intra-day Precision (%CV) | < 6.6% | [5] |
| < 14.7% | [8] | |
| < 2.7% | [9] | |
| Inter-day Precision (%CV) | < 6.6% | [5] |
| < 14.7% | [8] | |
| Accuracy | ±11.5% | [5] |
| 89.6 - 110.2% | [8] |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of this compound in plasma.
Signaling Pathway Diagram
This compound is the active metabolite of the prodrug Remdesivir. The following diagram illustrates the conversion pathway.
Caption: Conversion of Remdesivir to its active metabolite this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic and other research studies. The presented protocol and performance characteristics serve as a valuable resource for researchers in the field of antiviral drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS methods for remdesivir and this compound in plasma for COVID-19. [wisdomlib.org]
- 3. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite this compound), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Analysis of Remdesivir and Metabolites in Human plasma Using Fully Automated Sample Preparation LC/MS/MS System : Shimadzu (ÐÑлгаÑиÑ) [shimadzu.bg]
- 5. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites this compound and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preclinical Pharmacokinetics and In Vitro Properties of this compound, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of plasma remdesivir and its metabolite this compound using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlicensed antiviral products used for the at-home treatment of feline infectious peritonitis contain this compound at significantly different amounts than advertised - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GS-441524 Preparation for Subcutaneous Injection in Cats
Introduction GS-441524 is a nucleoside analog and the active metabolite of the prodrug Remdesivir. It functions as a potent inhibitor of the feline infectious peritonitis (FIP) virus's RNA-dependent RNA polymerase, acting as an RNA-chain terminator.[1] This mechanism effectively halts viral replication, and this compound has demonstrated significant efficacy in treating the otherwise fatal FIP in cats.[2][3] While oral formulations are available, subcutaneous injection was the route used in initial successful field trials and remains a critical administration method, especially for severely ill cats where reliable absorption is paramount.[4][5] The primary challenge in preparing this compound for subcutaneous injection lies in its low aqueous solubility at physiological pH, necessitating a specialized, low-pH formulation.[6][7] These notes provide detailed information on the formulation, preparation, and quality control of this compound for research and drug development purposes.
Physicochemical Properties this compound is a small molecule with a molecular weight of 291.27 g/mol .[1] Its stability and solubility are highly dependent on environmental conditions. The compound is a pure and highly stable powder in its raw form.[2] However, its aqueous solubility is poor at neutral pH but increases significantly under acidic conditions (pH < 2.0).[7] Studies on unregulated FIP treatments found the average pH of injectable formulations to be extremely low, around 1.30 to 1.5, to achieve the desired concentration.[2][3] This low pH is a critical factor contributing to the pain experienced by cats upon injection.[6] For storage, the diluted drug is typically refrigerated (2-8°C) and can be used within 3-4 weeks.[2][8] The powder form can maintain efficacy for up to 24 months if stored properly.[8] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
| Molecular Weight | 291.27 g/mol | [1] |
| Chemical Formula | C12H13N5O4 | [1] |
| Aqueous Solubility | Low at pH 5.0-7.4; High at pH < 2.0 | [7] |
| Optimal pH (Stability) | 4.5 - 7.0 | [8] |
| Formulation pH (for Solubility) | ~1.5 (adjusted with HCl) | [2] |
| Storage (Powder) | Long-term at -20°C (months to years) | [1] |
| Storage (Diluted Solution) | Refrigerated (2-8°C) for 3-4 weeks | [2] |
Formulation Development The formulation for subcutaneous this compound aims to solubilize the drug at a therapeutic concentration while maintaining sterility and stability for a reasonable period. A widely cited formulation was developed for the initial clinical trials that established the drug's efficacy.[2] This formulation uses a co-solvent system to dissolve the this compound powder. The selection of excipients is crucial for stabilizing the compound and ensuring compatibility with biological systems.[9]
Table 2: Formulation for this compound Subcutaneous Injection (10 mg/mL or 15 mg/mL)
| Component | Percentage | Purpose |
| Ethanol | 5% | Co-solvent |
| Propylene Glycol | 30% | Co-solvent, stabilizer |
| Polyethylene Glycol 400 (PEG 400) | 45% | Co-solvent, solubility enhancer |
| Water | 20% | Vehicle |
| Hydrochloric Acid (HCl) | As needed | To adjust pH to ~1.5 for solubilization |
| Source: Pedersen NC, et al., J Feline Med Surg, 2019.[2] |
Quality Control Rigorous quality control is essential to ensure the identity, purity, potency, and sterility of the final injectable product.[9] Analysis of the active pharmaceutical ingredient (API) and the final formulation is a critical step. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the concentration of this compound.[9][10] Other analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and purity of the this compound powder before formulation.[9] Sterility and endotoxin testing are also mandatory for any parenteral product.
Experimental Protocols
Protocol 1: Preparation of this compound Subcutaneous Injection (10 mg/mL)
This protocol is adapted from the methodology described by Pedersen et al. in their 2019 study published in the Journal of Feline Medicine and Surgery.[2]
Materials:
-
This compound powder (pure, stable API)
-
Ethanol (95% or absolute)
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Water for Injection
-
Hydrochloric Acid (HCl) solution (e.g., 1N)
-
Sterile 50 mL glass injection vials
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
Sonicated water bath
-
Sterile syringe filters (0.22 µm)
-
Analytical balance and weighing paper
-
Calibrated pH meter
Procedure:
-
Vehicle Preparation: In a sterile beaker or flask on a magnetic stir plate, combine the vehicle components. For a 50 mL final volume, this would be:
-
2.5 mL Ethanol
-
15 mL Propylene Glycol
-
22.5 mL PEG 400
-
10 mL Sterile Water
-
-
Weighing API: Accurately weigh 500 mg of this compound powder to achieve a final concentration of 10 mg/mL.
-
Dissolution:
-
Add the weighed this compound powder to the prepared vehicle.
-
Agitate the mixture using the magnetic stirrer until the powder is fully suspended.
-
Adjust the pH of the suspension to approximately 1.5 using drops of HCl solution. Monitor the pH carefully.
-
-
Sonication: Place the vial containing the suspension into a sonicated water bath. Sonicate for 5-20 minutes, observing until the solution becomes completely clear.
-
Sterile Filtration:
-
Aseptically draw the clear solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution directly into a final sterile glass injection vial. This step ensures the removal of any potential microbial contamination.
-
-
Storage: Seal the vial, label it with the drug name, concentration, and preparation date. Store the vial under refrigeration at 2-8°C. The solution is reported to be stable for 3-4 weeks under these conditions.[2]
Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)
This is a generalized protocol for the quantitative analysis of this compound concentration in the prepared formulation. Specific parameters may need optimization based on the available equipment and column.
Objective: To verify that the final concentration of this compound in the injectable solution matches the target concentration (e.g., 10 mg/mL).
Materials & Equipment:
-
HPLC system with UV or fluorescence detector
-
Reverse-phase C18 column (e.g., 4.6 x 50 mm, 3.0-µm particle size)
-
This compound reference standard
-
Mobile Phase A: 10mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Volumetric flasks and pipettes
-
Sample vials
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO or the formulation vehicle). Create a series of calibration standards by serial dilution to cover a linear range (e.g., 100 to 4,000 ng/mL).[3]
-
Sample Preparation: Dilute a small, accurately measured volume of the prepared this compound injection with the mobile phase to fall within the calibration curve range. A significant dilution will be required.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, maintained at 40°C[3]
-
Flow Rate: 0.3 mL/min[3]
-
Detection: UV at ~250 nm or fluorescence (Excitation: 250 nm, Emission: 475 nm)[11][12]
-
Injection Volume: 5-10 µL
-
Gradient Elution: An example gradient could be: 0-1.5 min, 3% to 80% B; 1.5-2.8 min, hold at 80% B; 2.8-3.0 min, return to 3% B.[3]
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared sample from the formulation batch.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve, accounting for the dilution factor. The result should be within ±10% of the target concentration.
-
Dosage and Administration
The appropriate dosage of subcutaneously administered this compound is determined by the clinical manifestation of FIP. The treatment duration is typically a minimum of 12 weeks.[2] It is critical to adjust the dose as the cat gains weight.[13]
Table 3: Recommended Subcutaneous Dosage Regimens for Cats
| FIP Manifestation | Recommended Dosage (SC, q24h) | Source(s) |
| Wet or Dry FIP (Non-neurological, Non-ocular) | 4.0 - 7.5 mg/kg | [2][13][14] |
| Ocular FIP | 8.0 - 10.0 mg/kg (minimum) | [13][14] |
| Neurological FIP | 10.0 mg/kg (minimum) | [13][14] |
Visualizations
Caption: Workflow for the preparation and quality control of injectable this compound.
Caption: Logical relationship between this compound properties and clinical application.
References
- 1. medkoo.com [medkoo.com]
- 2. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 5. Treatment of FIP in cats with subcutaneous remdesivir followed by oral this compound tablets [zenbycat.org]
- 6. Curing Cats with Feline Infectious Peritonitis with an Oral Multi-Component Drug Containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding this compound storage and handling requirements - BLOOM [fipdrug.com]
- 9. The Making of this compound: From Powder to Injection - BLOOM [fipdrug.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of this compound concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fipadvocates.com [fipadvocates.com]
- 14. fipvetguide.com [fipvetguide.com]
Application Note & Protocol: Plaque Reduction Assay for GS-441524
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-441524 is a small molecule nucleoside analog that has demonstrated potent antiviral activity against a range of RNA viruses, most notably Feline Infectious Peritonitis (FIP) virus, a feline coronavirus.[1][2][3] It is the main plasma metabolite of the prodrug Remdesivir.[4] The antiviral mechanism of this compound involves its intracellular conversion into an active triphosphate form, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to chain termination and disruption of viral replication.[4][5][6] This application note provides a detailed protocol for a plaque reduction assay to determine the in vitro efficacy of this compound against susceptible viruses, such as FIP virus (FIPV).
The plaque reduction assay is a fundamental method in virology used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.[7][8] The assay measures the reduction in the number of viral plaques—localized areas of cell death caused by viral infection—in the presence of an antiviral agent. The half-maximal effective concentration (EC50) can then be calculated, representing the concentration of the compound that reduces the number of plaques by 50%.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against Feline Infectious Peritonitis Virus (FIPV) in Crandell-Rees Feline Kidney (CRFK) cells.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | FIPV (Serotype II) | CRFK | ~1.0 | >100 | >100 | [1][9] |
| This compound | FIPV | CRFK | 0.78 | >100 | >128 | [1][2] |
| This compound | FIPV | CRFK | 1.6 | 260.0 | 165.5 | [3] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.
Experimental Protocol: Plaque Reduction Assay for this compound
This protocol is designed to determine the EC50 of this compound against FIPV using a plaque reduction assay.
1. Materials and Reagents
-
Cell Line: Crandell-Rees Feline Kidney (CRFK) cells are commonly used for FIPV propagation.[1] Other susceptible feline cell lines include AK-D and Fcwf-4.[10]
-
Virus: Feline Infectious Peritonitis Virus (FIPV), e.g., serotype II strain FIPV-WSU-79-1146.[1]
-
Compound: this compound powder.
-
Cell Culture Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Infection Medium: DMEM with 2% FBS and antibiotics.
-
-
Overlay Medium: 1.5% Methylcellulose in 2X DMEM, supplemented with 4% FBS and antibiotics.
-
Staining Solution: 0.5% Crystal Violet in 20% ethanol.
-
Fixative: 10% Formalin or 4% Paraformaldehyde.
-
Buffers: Phosphate-Buffered Saline (PBS).
-
Equipment: 12-well or 24-well cell culture plates, biosafety cabinet, CO2 incubator (37°C, 5% CO2), microscope, pipettes, and sterile consumables.
2. Experimental Procedure
Day 1: Cell Seeding
-
Culture CRFK cells in Growth Medium until they reach approximately 90% confluency.
-
Trypsinize and resuspend the cells in fresh Growth Medium.
-
Seed the cells into 12-well or 24-well plates at a density that will result in a confluent monolayer on the following day.
-
Incubate the plates at 37°C with 5% CO2 overnight.
Day 2: Virus Infection and Compound Treatment
-
Prepare serial dilutions of this compound in Infection Medium. A typical starting concentration for the highest dose could be 100 µM, followed by 2-fold or 3-fold serial dilutions.[1][9] Include a "no drug" control.
-
Prepare a working dilution of the FIPV stock in Infection Medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Aspirate the Growth Medium from the confluent cell monolayers and wash once with PBS.
-
In a separate plate or tubes, mix equal volumes of the diluted virus and the corresponding this compound dilutions. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Inoculate the cell monolayers with 200 µL (for 24-well plates) or 400 µL (for 12-well plates) of the virus-compound mixture. Also, include a "cell control" (no virus, no drug) and a "virus control" (virus, no drug).
-
Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.
Day 3: Overlay Application
-
After the incubation period, aspirate the inoculum from each well.
-
Gently add 1 mL (for 24-well plates) or 2 mL (for 12-well plates) of the pre-warmed Overlay Medium to each well. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of distinct plaques.[7]
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques have formed.
Day 5-6: Plaque Visualization and Counting
-
Aspirate the overlay medium from the wells.
-
Fix the cells by adding the fixative solution to each well and incubating for at least 30 minutes at room temperature.
-
Discard the fixative and gently wash the wells with water.
-
Add the Crystal Violet staining solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the stain and wash the wells with water until the plaques are clearly visible against a stained background of healthy cells.
-
Allow the plates to air dry completely in an inverted position.
-
Count the number of plaques in each well.
3. Data Analysis
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no drug) using the following formula:
-
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control wells)] * 100
-
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., dose-response curve) to determine the EC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Plaque Reduction Assay Workflow.
References
- 1. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is GS 441524 and how does it treat FIP in cats? - BLOOM [fipdrug.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Demystified: A Complete Guide to Its Mechanism, Efficacy, and Safety - BLOOM [fipdrug.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing replication kinetics and plaque production of type I feline infectious peritonitis virus in three feline cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Monitoring GS-441524 Efficacy in Feline Infectious Peritonitis (FIP) Treatment Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: Feline Infectious Peritonitis (FIP) is a viral disease in cats that was once considered fatal.[1] The development of the nucleoside analog GS-441524 has transformed FIP into a treatable condition, with high recovery rates when administered correctly.[2][3] this compound, the active metabolite of Remdesivir, functions by inhibiting the viral RNA-dependent RNA polymerase, which causes premature termination of viral RNA replication.[1][4] Effective treatment relies on appropriate dosing and rigorous monitoring to ensure viral suppression, manage potential side effects, and confirm remission. These application notes provide detailed protocols for monitoring the efficacy of this compound in FIP treatment, summarizing key data and outlining experimental workflows for researchers.
Mechanism of Action
This compound is a small molecule adenosine nucleoside analog.[1] Upon entering host cells, it is phosphorylated by cellular kinases into its active triphosphate form (GS-443902).[4][5] This active compound mimics natural adenosine triphosphate and is incorporated into the nascent viral RNA strand by the Feline Coronavirus (FCoV) RNA-dependent RNA polymerase (RdRp).[4] The incorporation of the analog leads to delayed chain termination, effectively halting viral replication.[5] Its selective toxicity primarily affects viral replication machinery with minimal impact on host cell functions, contributing to its favorable safety profile.[4][5]
Caption: Mechanism of Action of this compound.
Dosing Protocols for this compound
The dosage of this compound is determined by the form of FIP and the cat's weight.[6] Dosages must be adjusted regularly as the cat gains weight to prevent underdosing, which can lead to treatment failure or relapse. While a treatment course of 84 days has been standard, recent studies have shown success with shorter durations in specific cases.[7][8][9]
Table 1: Recommended this compound Dosing by FIP Type
| FIP Presentation | Subcutaneous (SC) Injection Dosage | Oral (PO) Dosage | Notes |
|---|---|---|---|
| Wet or Dry (Non-neurological, Non-ocular) | 4-6 mg/kg, q24h[10] | 15 mg/kg, q24h[11] | Younger cats and wet FIP cases may start at the lower end of the SC range.[10] |
| Ocular | 8-10 mg/kg, q24h[10] | 15-20 mg/kg, q24h[11] | Higher doses are needed to cross the blood-eye barrier.[12] |
| Neurological | ≥10 mg/kg, q24h[10] | ≥10 mg/kg, q12h (20 mg/kg/day total)[11] | The blood-brain barrier is a significant obstacle.[12] Splitting the oral dose may optimize serum levels.[13] |
| Relapse | Increase previous dose by ≥5 mg/kg/day[12] | Restart at a higher dose (e.g., 20 mg/kg/day)[8] | Treatment for relapse should last for a minimum of 8 weeks.[14] |
Monitoring Efficacy: Workflow and Parameters
A structured monitoring plan is critical for evaluating treatment response. This involves a combination of at-home clinical assessment and periodic veterinary examinations with laboratory testing.[10][12]
Caption: General Workflow for Monitoring this compound Treatment.
Monitoring Schedule
Regular assessments ensure the treatment is effective and allow for timely intervention if the response is inadequate.
Table 2: Recommended Monitoring Schedule and Parameters
| Timing | Clinical Monitoring (Owner/Vet) | Laboratory Monitoring (Veterinarian) |
|---|---|---|
| Baseline (Day 0) | Full physical exam. Record weight, temperature, and all clinical signs.[12] | CBC, full serum chemistry panel (including total protein, albumin, globulin, A:G ratio, bilirubin), and urinalysis.[10][12][15] |
| Weeks 1-4 | Daily monitoring of appetite, activity, and temperature. Weekly weight checks.[6][12] Most cats show clinical improvement within 24-72 hours.[10][12] | Repeat CBC and chemistry panel at 4 weeks.[10] |
| Weeks 5-8 | Continued weekly weight checks and monitoring for any recurrence of signs.[6][12] | Repeat CBC and chemistry panel at 8 weeks.[10] |
| Week 12 (End of Treatment) | Full physical exam. Confirm resolution of all clinical signs.[10] | Final CBC and chemistry panel. Values should be within or near normal reference ranges.[10][12] |
| Post-Treatment (12 weeks) | Monitor closely for any signs of relapse, such as loss of appetite, fever, or weight loss.[2][16] The highest risk of relapse is in the first few weeks post-treatment.[14] | Follow-up examinations and bloodwork at 12-week intervals for up to a year can confirm long-term remission.[17] |
Interpreting Laboratory Results
Successful treatment with this compound leads to predictable improvements in key hematological and biochemical markers.
Table 3: Expected Trends in Bloodwork for a Positive Treatment Response
| Parameter | Abnormality in FIP | Expected Trend with Successful Treatment | Target Goal (by 12 Weeks) |
|---|---|---|---|
| Hematocrit (HCT) | Low (non-regenerative anemia)[18] | Gradual Increase | Within normal reference range[10] |
| Lymphocytes | Low (lymphopenia)[18] | Gradual Increase | Within normal reference range[19] |
| Neutrophils | High (neutrophilia)[18] | Gradual Decrease | Within normal reference range |
| Total Protein | High[10] | Gradual Decrease | Within normal reference range[10] |
| Globulins | High (hyperglobulinemia)[18] | Gradual Decrease | Within normal reference range[10] |
| Albumin | Low or normal | Gradual Increase | Within normal reference range[10] |
| Albumin-to-Globulin (A:G) Ratio | Low (<0.6 is suggestive)[20] | Gradual Increase | Within normal reference range (>0.6)[10] |
| Total Bilirubin (T-BIL) | High (especially with liver involvement) | Gradual Decrease | Within normal reference range |
| Acute Phase Proteins (AGP, SAA) | High[8] | Decrease/Normalize[8] | Within normal reference range |
Detailed Experimental Protocols
Protocol 1: Complete Blood Count (CBC) and Serum Chemistry
-
Objective: To assess systemic inflammation, anemia, and organ function as markers of disease activity and treatment response.
-
Methodology:
-
Collect 1-2 mL of whole blood in an EDTA tube (for CBC) and a serum separator tube (for chemistry).
-
Perform CBC analysis to evaluate red blood cells, white blood cells (WBC), platelet counts, and hematocrit.[19]
-
Process the serum sample and perform a full chemistry panel, paying close attention to total protein, albumin, globulin, A:G ratio, ALT, ALKP, BUN, creatinine, and total bilirubin.[15][19]
-
Compare results to baseline and reference intervals at each 4-week monitoring point.[10]
-
Protocol 2: FCoV RNA Detection by RT-qPCR
-
Objective: To detect the presence of viral RNA in various body compartments. While not typically used for routine monitoring, it can be valuable in diagnostic confirmation and long-term follow-up studies.
-
Methodology:
-
Collect appropriate samples: effusion fluid, feces, or whole blood.[17] Note: Blood is not a reliable sample for detecting FIP-causing FCoV.[20]
-
Extract viral RNA from the sample using a commercial extraction kit.
-
Perform reverse transcription quantitative PCR (RT-qPCR) using primers and probes specific to FCoV.
-
Interpretation: In successfully treated cats, viral RNA in blood should become undetectable, often within 14 days of starting treatment.[7] Recurrence of fecal shedding can occur in some cured cats and does not necessarily indicate relapse.[17][21]
-
Protocol 3: Diagnostic Imaging (Ultrasound)
-
Objective: To monitor the resolution of effusions and organ-specific lesions (e.g., lymphadenopathy, pyogranulomas).
-
Methodology:
-
Perform a baseline abdominal and/or thoracic ultrasound to characterize the extent of effusions and identify affected organs.[22]
-
Use serial ultrasound examinations as needed to monitor the resolution of fluid.[22] Abdominal effusion should resolve without the need for drainage. Thoracic effusions may require initial drainage if causing respiratory distress.[12]
-
Assess for changes in the size of lymph nodes or other lesions identified at diagnosis.[17]
-
Treatment Response and Protocol Adjustments
Monitoring data guides decisions on continuing, adjusting, or stopping treatment.
Caption: Decision-Making for FIP Treatment Adjustment.
-
Positive Response: Characterized by rapid improvement in clinical signs (appetite, activity, fever resolution) within the first few days, steady weight gain, and progressive normalization of bloodwork parameters.[10][12]
-
Inadequate Response: If a cat's clinical signs do not improve or bloodwork abnormalities persist, an increase in dosage is warranted.[10][12] The dose should be increased by 2 to 5 mg/kg daily and maintained for a minimum of 4 weeks.[10][12] Failure to respond to a higher dose may indicate significant drug resistance, an incorrect diagnosis, or the presence of a concurrent disease.[10][12]
-
Relapse: A recurrence of clinical or pathological signs of FIP after the completion of treatment.[16] Relapses often involve the development of neurological or ocular signs.[14] Treatment should be restarted immediately at a higher dosage than was previously used.[8][16]
Potential Side Effects
This compound is generally well-tolerated, with most side effects being mild and manageable.[3][10]
-
Injection Site Reactions: Pain and sores at the injection site are the most common side effect of the subcutaneous formulation, likely due to the low pH of the solution.[10][23]
-
Renal Effects: Mild and non-progressive elevations in BUN and creatinine can occur.[10][15][23] In some cats, elevated SDMA and reduced urine concentrating ability may persist for months after treatment.[23]
-
Hepatic Effects: Mild increases in liver enzymes (ALT) have been reported.[24]
-
Other: Rare side effects include systemic vasculitis-type drug reactions and the formation of bladder stones with some unlicensed formulations.[10][24]
References
- 1. Efficacy of this compound for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curefip.com [curefip.com]
- 3. curefip.com [curefip.com]
- 4. This compound Demystified: A Complete Guide to Its Mechanism, Efficacy, and Safety - BLOOM [fipdrug.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. dvm360.com [dvm360.com]
- 7. Short Treatment of 42 Days with Oral this compound Results in Equal Efficacy as the Recommended 84-Day Treatment in Cats Suffering from Feline Infectious Peritonitis with Effusion—A Prospective Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icatcare.org [icatcare.org]
- 9. bova.vet [bova.vet]
- 10. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 11. fipvetguide.com [fipvetguide.com]
- 12. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 13. fipcatsuk.com [fipcatsuk.com]
- 14. fipvetguide.com [fipvetguide.com]
- 15. fipvetguide.com [fipvetguide.com]
- 16. curefipoceania.com [curefipoceania.com]
- 17. Long-term follow-up of cats in complete remission after treatment of feline infectious peritonitis with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academy.royalcanin.com [academy.royalcanin.com]
- 19. How to monitor your catâs bloodwork during GS 441524 treatment? - BLOOM [fipdrug.com]
- 20. fipvetguide.com [fipvetguide.com]
- 21. Long-term follow-up of cats in complete remission after treatment of feline infectious peritonitis with oral this compound - inFOCUS [infocus.rcvsknowledge.org]
- 22. Feline Infectious Peritonitis - Infectious Diseases - MSD Veterinary Manual [msdvetmanual.com]
- 23. fipvetguide.com [fipvetguide.com]
- 24. This compound | VCA Animal Hospitals [vcahospitals.com]
GS-441524 in SARS-CoV-2 Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
GS-441524, the parent nucleoside of Remdesivir, has emerged as a significant small molecule in the study of SARS-CoV-2, the virus responsible for COVID-19.[1][2][3] As the primary plasma metabolite of Remdesivir, its direct antiviral activity and favorable pharmacokinetic properties have garnered considerable interest in the scientific community.[1][4] These notes provide an in-depth overview of the applications and protocols for utilizing this compound in SARS-CoV-2 research models.
Mechanism of Action
This compound is an adenosine nucleoside analogue that functions as a direct-acting antiviral agent.[3][5] Upon entering a host cell, it undergoes a three-step phosphorylation process by host kinases to be converted into its active triphosphate form, GS-443902.[1][5] This active metabolite structurally mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1][3] This incorporation leads to delayed chain termination, thereby disrupting viral replication.[1][6]
Caption: Intracellular activation and mechanism of action of this compound.
Application Notes
In Vitro Studies
This compound has demonstrated potent inhibition of SARS-CoV-2 replication across various in vitro models. Its efficacy has been evaluated in multiple cell lines, including Vero E6 (African green monkey kidney cells), Calu-3 (human lung adenocarcinoma cells), and Caco-2 (human colorectal adenocarcinoma cells), as well as in 3D human airway epithelium (HAE) organoids.[4][7] Notably, some studies suggest this compound is as potent, or even more so, than its prodrug Remdesivir in certain cell-based assays.[1][8]
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2
| Cell Line/Model | Parameter | This compound | Remdesivir | Reference |
| Vero E6 | EC50 | 1.86 µM | 7.43 µM | [8][9][10] |
| Vero E6 | IC50 | 0.65 µM | 0.58 µM | [4] |
| 3D HAE Model | Viral Load Reduction | Significant | Significant | [8][10] |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition.
In Vivo Studies
The antiviral efficacy of this compound has been validated in several animal models of SARS-CoV-2 infection. These studies are crucial for understanding its therapeutic potential in a physiological context.
-
Mouse Models: In AAV-hACE2 transduced mice infected with SARS-CoV-2, administration of this compound resulted in a significant reduction of viral titers in infected organs without observable toxicity.[4][11][12]
-
Ferret Models: An oral prodrug of this compound, GS-621763, was shown to be effective in ferrets, reducing the SARS-CoV-2 burden to nearly undetectable levels and preventing transmission to untreated animals.[7]
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| AAV-hACE2 transduced mice | Intraperitoneal | 25 mg/kg/day | Reduced viral titers in lungs | [4] |
| Ferrets (using oral prodrug GS-621763) | Oral | 10 mg/kg (twice daily) | Near-undetectable viral load; blocked transmission | [7] |
Pharmacokinetics
Pharmacokinetic (PK) studies have been conducted in multiple species to evaluate the absorption, distribution, metabolism, and elimination (ADME) properties of this compound.[13] A key advantage of this compound over Remdesivir is its longer plasma half-life.[4] While Remdesivir is rapidly metabolized, this compound persists in the plasma, potentially contributing significantly to the overall antiviral effect observed with Remdesivir treatment.[4][14]
Table 3: Pharmacokinetic Parameters of this compound in Different Species
| Species | Administration Route | Dose | Bioavailability | Half-life (t1/2) | Reference |
| Mice (C57BL/6) | Oral (PO) | 10 mg/kg | 39% | 3.9 h | [13] |
| Rats (Sprague-Dawley) | Oral (PO) | 10 mg/kg | 33% | 4.8 h | [4][9] |
| Dogs (Beagle) | Oral (PO) | 5 mg/kg | 85% | ~4 h | [13] |
| Cynomolgus Monkeys | Oral (PO) | 5 mg/kg | 8.3% | ~2 h | [1][13] |
| Humans | Intravenous (IV) | - | - | ~24 h | [1] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE)
This protocol outlines a standard method to determine the in vitro efficacy of this compound against SARS-CoV-2 by measuring the inhibition of the viral cytopathic effect.
Methodology:
-
Cell Seeding: Plate Vero E6 cells in 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and a control compound (e.g., Remdesivir) in cell culture medium.
-
Infection and Treatment: Infect the Vero E6 cell monolayers with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.05.[4]
-
Drug Addition: Immediately after infection, add the prepared dilutions of this compound to the wells. Include wells with infected/untreated cells (virus control) and uninfected/untreated cells (cell control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CPE Evaluation: Assess the cytopathic effect in each well using a microscope.
-
Cell Viability Assay: Quantify cell viability using a colorimetric assay such as MTT or Crystal Violet staining.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the in vitro antiviral efficacy of this compound.
In Vivo Efficacy Study in a Mouse Model
This protocol describes a general procedure for evaluating the in vivo therapeutic efficacy of this compound in a SARS-CoV-2 susceptible mouse model.
Methodology:
-
Animal Model: Use mice transduced with an adeno-associated virus (AAV) expressing human angiotensin-converting enzyme 2 (hACE2) to render them susceptible to SARS-CoV-2 infection.[4][12]
-
Acclimatization: Allow animals to acclimatize to the BSL-3 facility for a sufficient period before the experiment.
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Vehicle control (e.g., saline)
-
This compound (e.g., 25 mg/kg/day)
-
-
Drug Administration: Begin daily administration of the vehicle or this compound via the desired route (e.g., intraperitoneal injection) one day prior to infection and continue for the duration of the study.[4]
-
Infection: Intranasally infect the mice with a specified dose of SARS-CoV-2.
-
Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss and mortality.
-
Sample Collection: At a predetermined time point post-infection (e.g., 5 days), euthanize the animals and collect lung tissues.
-
Viral Load Quantification: Homogenize the lung tissues and quantify the viral load using quantitative reverse transcription PCR (qRT-PCR) or a plaque assay.
-
Data Analysis: Compare the viral titers in the lungs of the this compound-treated group with the vehicle control group to determine the reduction in viral replication.
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model.
Conclusion
This compound is a potent inhibitor of SARS-CoV-2 replication both in vitro and in vivo. Its favorable pharmacokinetic profile, particularly its longer half-life compared to Remdesivir, makes it a valuable tool for COVID-19 research and a promising candidate for therapeutic development. The protocols and data presented here provide a comprehensive resource for researchers utilizing this compound in their studies to combat SARS-CoV-2.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Efficacy of Oral Remdesivir Compared to this compound for Treatment of Cats with Naturally Occurring Effusive Feline Infectious Peritonitis: A Blinded, Non-Inferiority Study [mdpi.com]
- 7. Oral prodrug of remdesivir parent this compound is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacokinetics and In Vitro Properties of this compound, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Remdesivir Metabolite this compound Effectively Inhibits SARS-CoV-2 Infection in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of this compound, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: GS-441524 for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using GS-441524 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2][3] this compound is highly soluble in DMSO, allowing for the preparation of stock solutions at concentrations as high as 83.33 mg/mL (286.10 mM).[1]
Q2: My this compound powder is not dissolving well in my aqueous buffer. What am I doing wrong?
A2: this compound has low aqueous solubility at a neutral pH range of 5 to 7.4.[4][5][6] Direct dissolution in standard cell culture media or phosphate-buffered saline (PBS) at neutral pH will likely result in poor solubility and precipitation. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.
Q3: What is the stability of this compound in DMSO stock solutions?
A3: When stored correctly, this compound stock solutions in DMSO are stable. For long-term storage (months to years), it is recommended to store the stock solution at -20°C or -80°C.[1][3] For short-term storage (days to weeks), 4°C is acceptable.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[7]
Q4: Can I dissolve this compound directly in water?
A4: this compound is poorly soluble in water at neutral pH.[8] However, its solubility in aqueous solutions is highly pH-dependent. It exhibits high solubility at a pH below 2.[4][5][6] For most in vitro cell culture experiments, using a low pH solvent is not recommended as it can be toxic to cells. Therefore, preparing a primary stock in DMSO is the standard and preferred method.
Q5: Are there alternative methods to improve the aqueous solubility of this compound for specific in vitro assays?
A5: Yes, for specific applications where DMSO might interfere with the assay, cyclodextrins can be used as solubility enhancers. One such formulation involves using 10% DMSO and 90% (20% SBE-β-CD in saline).[1] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin designed to improve the solubility of poorly water-soluble compounds.
Troubleshooting Guides
Issue 1: Precipitation observed after diluting DMSO stock solution into cell culture medium.
-
Cause: The final concentration of this compound in the cell culture medium may exceed its aqueous solubility limit, even with the presence of a small amount of DMSO.
-
Solution:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase the DMSO concentration (with caution): While increasing the final DMSO concentration in the culture medium can help, it's important to keep it below a level that is toxic to your specific cell line (typically <0.5%). Perform a vehicle control experiment to assess the effect of DMSO on your cells.
-
Use a solubility enhancer: Consider pre-complexing this compound with a compound like SBE-β-CD before adding it to the medium.
-
Issue 2: Inconsistent experimental results.
-
Cause: This could be due to improper storage and handling of the this compound stock solution.
-
Solution:
-
Aliquot the stock solution: To avoid repeated freeze-thaw cycles, aliquot your high-concentration DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[7]
-
Protect from light: While not explicitly stated in the search results, it is good practice to protect stock solutions of organic compounds from light to prevent photodegradation.
-
Ensure complete dissolution: Before each use, ensure that the thawed stock solution is completely dissolved. You may need to gently vortex the vial.
-
Quantitative Data Summary
| Solvent/Vehicle | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 83.33 mg/mL | 286.10 | Ultrasonic treatment may be needed.[1] |
| DMSO | 50 mg/mL | 171.67 | Sonication is recommended.[2] |
| 5% Ethanol + 30% Propylene glycol + 45% PEG400 + 20% Water (pH 1.5 with HCl) | 10 mg/mL | 34.33 | For in vivo use; requires sonication and pH adjustment.[1][3][8][9] |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline | ≥ 2.75 mg/mL | ≥ 9.44 | For in vivo use.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 2.08 mg/mL | ≥ 7.14 | For in vivo use.[1][2] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | ≥ 7.14 | For in vivo use; utilizes a solubility enhancer.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 291.26 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.91 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM solution from 2.91 mg, add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Gently mix the medium containing this compound immediately after adding the stock solution to ensure homogeneity and prevent precipitation.
-
Add the final diluted solution to your cells.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro experiments.
Caption: Troubleshooting guide for this compound precipitation in cell culture medium.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | SARS-CoV | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Unlicensed antiviral products used for the at-home treatment of feline infectious peritonitis contain this compound at significantly different amounts than advertised - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding this compound storage and handling requirements - BLOOM [fipdrug.com]
- 8. This compound | FIP virus inhibitor | COVID-19 | Remdesivir metabolite | CAS 1191237-69-0 | Buy GS441524 from Supplier InvivoChem [invivochem.com]
- 9. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GS-441524 Injection Site Reactions in Feline Subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering injection site reactions in cats during experimental trials with GS-441524.
Troubleshooting Guides
Issue 1: Subject exhibits signs of pain and vocalization during subcutaneous injection.
Plausible Cause: The low pH of the this compound formulation is a primary cause of pain upon injection. The acidic solution can cause a stinging or burning sensation as it comes into contact with subcutaneous tissues.
Recommended Actions:
-
Optimize Injection Technique:
-
Ensure the subject is properly restrained to minimize movement.
-
Use a new, sterile needle for each injection. A 21- or 22-gauge needle is often recommended for the viscosity of this compound.[1]
-
"Tent" the skin and insert the needle at a 45-degree angle to ensure subcutaneous, not intradermal or intramuscular, administration.[2][3]
-
Inject the solution at a steady, controlled pace.
-
-
Pre-injection Analgesia: Consider the administration of a mild analgesic, such as gabapentin, prior to injection to reduce the perception of pain.[2]
-
Temperature Modification: Gently warming the vial in one's hands for a few minutes before drawing up the dose may reduce discomfort from a cold solution. Do not overheat the medication.[4]
Issue 2: Development of localized swelling, redness, or a palpable lump at the injection site.
Plausible Cause: Localized inflammation is an expected response to the subcutaneous administration of an acidic solution. This can manifest as erythema (redness), edema (swelling), and the formation of small, firm nodules.
Recommended Actions:
-
Site Rotation: Implement a strict injection site rotation schedule. Avoid administering consecutive injections in the same location to allow for tissue recovery.[4]
-
Post-injection Massage: Gently massaging the area for a short duration after injection can help disperse the solution and may reduce the formation of localized lumps.[4]
-
Monitoring: Document the size and characteristics of any swelling. In most cases, these reactions are transient and will resolve without intervention. If a lump persists for more than a few days or appears to be increasing in size or becoming painful, further investigation is warranted.[5]
Issue 3: Formation of open sores, ulcers, or abscesses at the injection site.
Plausible Cause: Severe or persistent inflammation can lead to tissue damage, resulting in the formation of sterile abscesses or ulcerations. Secondary bacterial infection is also a possibility, though less common.
Recommended Actions:
-
Aseptic Technique: Maintain strict aseptic technique during injection preparation and administration to prevent bacterial contamination.
-
Wound Management:
-
For open sores or ulcers, gently clean the area multiple times a day. A recommended cleaning solution is a 1:5 dilution of hydrogen peroxide in water, applied with a sterile cotton ball.[2]
-
For suspected abscesses, veterinary assessment is crucial. This may involve lancing and draining the abscess and a course of antibiotics.
-
-
Discontinuation of Injection at Site: Do not administer further injections into or near an affected area until it is fully healed.
Issue 4: Subject develops a generalized skin rash or hives.
Plausible Cause: While less common, a generalized skin reaction may indicate a systemic allergic or hypersensitivity reaction to this compound or a component of its vehicle.[6]
Recommended Actions:
-
Discontinue Injections: Immediately cease administration of the injectable formulation.
-
Veterinary Consultation: Seek immediate veterinary evaluation. Antihistamines or corticosteroids may be required to manage the reaction.
-
Consider Alternative Formulations: If this compound treatment is to be continued, transitioning to an oral formulation is the recommended course of action to avoid the parenteral route.[3][7][8]
Quantitative Data on Injection Site Reactions
| Reaction Type | Incidence/Observation | Source |
| Injection Site Pain/Vocalization | 58% of owners reported their cat experiencing injection site pain. 69% reported vocalizing during injection. | [7][8] |
| Struggling/Non-compliance | 71% of owners reported their cat struggling or being non-compliant during injections. | [7][8] |
| Wound at Injection Site | 55% of owners reported a wound at the injection site. | [7][8] |
| Injection Site Sores/Ulcerations | In a study of 26 cats, 16 (61.5%) developed injection site reactions, with 7 of those 16 (43.8%) progressing to open sores. | [6] |
| Mild Localized Reactions (dermal thickening, pruritus, focal alopecia) | Observed in 20% (5/25) of cats receiving injectable remdesivir (a prodrug of this compound). | [9] |
| Injection Site Infection | 4% of owners reported an injection site infection. | [7][8] |
Experimental Protocols
Protocol 1: Standardized Management of this compound Injection Sites
Objective: To provide a consistent protocol for the management and monitoring of subcutaneous injection sites to minimize adverse reactions.
Materials:
-
This compound injectable solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (21-22 gauge for injection, 18-20 gauge for drawing up)
-
Alcohol swabs
-
1:5 dilution of 3% hydrogen peroxide in sterile water
-
Sterile cotton balls or gauze
-
Digital calipers
-
Data recording sheets
Procedure:
-
Preparation: 1.1. Prepare the injection in a clean environment. 1.2. Use a larger gauge needle to draw the this compound solution into the syringe to prevent dulling the injection needle. 1.3. Change to a new, smaller gauge needle for administration.
-
Administration: 2.1. Record the intended injection site using a standardized anatomical chart. Rotate sites daily. 2.2. Gently restrain the cat. 2.3. Create a "tent" of skin at the chosen injection site. 2.4. Insert the needle at a 45-degree angle into the base of the tent. 2.5. Aspirate briefly to ensure the needle is not in a blood vessel. 2.6. Inject the solution at a steady pace. 2.7. Withdraw the needle and apply gentle pressure to the site for a few seconds. Do not massage vigorously.
-
Post-Injection Monitoring: 3.1. Immediately following injection, observe the cat for signs of acute pain or distress and record observations. 3.2. At 24 hours post-injection, visually inspect the previous day's injection site. 3.3. Record any presence of redness, swelling, or skin lesions. 3.4. If a lump is present, measure its diameter with digital calipers and record.
-
Management of Minor Reactions (Redness/Swelling): 4.1. Continue daily monitoring. 4.2. Ensure subsequent injections are administered at a distant site.
-
Management of Open Sores/Ulcers: 5.1. Gently clean the affected area 2-4 times daily with the diluted hydrogen peroxide solution on a sterile cotton ball. 5.2. Document the size of the lesion daily. 5.3. Do not administer injections near the affected area until fully healed.
Protocol 2: Comparative Efficacy of Topical Treatments for Injection Site Sores
Objective: To evaluate the efficacy of two different topical treatments on the healing time of this compound-induced injection site sores.
Materials:
-
Subjects with existing injection site sores of a similar size and severity.
-
Digital calipers
-
Sterile cotton-tipped applicators
-
Topical Treatment A (e.g., medical-grade manuka honey)
-
Topical Treatment B (e.g., a chlorhexidine-based antiseptic cream)
-
Control (no topical treatment, standard cleaning protocol only)
-
Data recording sheets
Procedure:
-
Subject Selection and Group Assignment: 1.1. Select subjects with at least one open injection site sore. 1.2. Measure the initial size of the sore(s) with digital calipers. 1.3. Randomly assign subjects to one of three groups: Treatment A, Treatment B, or Control.
-
Treatment Application: 2.1. For all groups, follow the standard cleaning protocol as outlined in Protocol 1 (section 5.1). 2.2. For Treatment Group A, apply a thin layer of Treatment A to the sore using a sterile applicator twice daily after cleaning. 2.3. For Treatment Group B, apply a thin layer of Treatment B to the sore using a sterile applicator twice daily after cleaning. 2.4. The Control group will only undergo the cleaning protocol.
-
Data Collection: 3.1. Daily, before cleaning and treatment application, measure the diameter of the sore with digital calipers. 3.2. Record daily observations on the appearance of the sore (e.g., presence of granulation tissue, signs of infection). 3.3. Continue the protocol until the sore is fully healed (re-epithelialized).
-
Data Analysis: 4.1. Calculate the mean healing time for each treatment group. 4.2. Statistically compare the healing times between the three groups to determine if there is a significant difference in efficacy.
Mandatory Visualizations
Caption: Workflow for this compound injection administration and reaction management.
Caption: Hypothesized signaling pathway for acidic pH-induced skin inflammation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of injection site reactions with this compound?
A: The primary cause is the low pH of the injectable formulation, which is necessary to solubilize and stabilize the drug. The pH can be as low as 1.5, which is highly acidic and causes chemical irritation to subcutaneous tissues upon injection, leading to pain and inflammation.[6][7][8]
Q2: Are injection site reactions with this compound always indicative of a problem?
A: Not necessarily. Mild, transient reactions such as brief pain during injection and minor, temporary swelling or redness are common and considered a side effect of the formulation.[4][9] However, the development of open sores, persistent lumps, or signs of infection should be addressed promptly.
Q3: Can changing the needle size reduce the incidence of injection site reactions?
A: While needle size can influence the physical trauma of the injection, the primary driver of the reaction is the chemical nature of the drug solution. Using a smaller gauge needle (e.g., 25-27 gauge) may reduce pain from the needle puncture itself, but it will not eliminate the irritation caused by the acidic formulation.[4] Conversely, a needle that is too small may make it difficult to administer the viscous solution.
Q4: Is it advisable to dilute the this compound solution to reduce pain?
A: Diluting the solution is not recommended without explicit guidance from the manufacturer or a compounding pharmacist. Altering the formulation could impact the stability, solubility, and ultimately the efficacy of the drug.
Q5: How can we differentiate between a sterile abscess and a bacterial abscess?
A: A sterile abscess is an inflammatory nodule caused by the irritant nature of the injected substance, while a bacterial abscess is caused by infection. Clinically, they can appear similar. A definitive diagnosis can be made by aspirating the contents of the abscess for cytological examination and bacterial culture. A sterile abscess will contain inflammatory cells but no bacteria, whereas a bacterial abscess will show evidence of microorganisms.
Q6: Are there alternatives to subcutaneous injections to avoid these reactions?
A: Yes, oral formulations of this compound are available and have been shown to be effective in treating Feline Infectious Peritonitis.[10][11] Transitioning to an oral formulation is a common strategy to circumvent the issue of injection site reactions, especially for long-term treatment.[3][7][8]
Q7: Can long-term, repeated subcutaneous injections of irritating substances lead to more serious complications?
A: Yes, chronic inflammation at injection sites is a known risk factor for the development of feline injection-site sarcomas (FISS), which are aggressive tumors.[6][10] While the risk is considered low, it is a serious potential complication that underscores the importance of proper injection technique, site rotation, and minimizing the number of subcutaneous injections when possible.
References
- 1. cornwallispetcare.com [cornwallispetcare.com]
- 2. catsonlyvc.com [catsonlyvc.com]
- 3. research.vt.edu [research.vt.edu]
- 4. thefurpurr.com [thefurpurr.com]
- 5. Cat Abscesses: What Are They, and How Do You Treat Them? | PetMD [petmd.com]
- 6. Feline injection-site sarcoma: ABCD guidelines on prevention and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feline Injection-Site Sarcoma and Other Adverse Reactions to Vaccination in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. fipcureplus.com [fipcureplus.com]
- 10. researchgate.net [researchgate.net]
- 11. icatcare.org [icatcare.org]
Technical Support Center: Optimizing GS-441524 Dosage and Minimizing Side Effects in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing GS-441524 dosage and minimizing side effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule nucleoside analog. It is a molecular precursor to a pharmacologically active nucleoside triphosphate molecule.[1] Intracellularly, this compound is phosphorylated three times to form its active triphosphate analog. This active form competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[2] This incorporation leads to delayed chain termination, thereby disrupting viral RNA replication.[2]
Q2: What are the typical starting dosages for in vivo experiments?
A2: The optimal dosage of this compound can vary depending on the animal model, the specific virus being studied, and the route of administration. However, based on studies in felines with naturally occurring Feline Infectious Peritonitis (FIP), a common starting point for subcutaneous administration is in the range of 2.0 to 4.0 mg/kg, administered once daily.[3] In some cases, particularly for neurological involvement, dosages have been escalated to 5-10 mg/kg.[4][5] For oral administration, higher doses are generally required to achieve similar plasma concentrations.
Q3: What are the most commonly reported side effects of this compound in preclinical studies?
A3: this compound is generally considered to have a wide therapeutic margin with minimal systemic side effects.[6] The most frequently observed adverse effect, particularly with subcutaneous injection, is pain and local skin reactions at the injection site.[7] Mild and transient elevations in liver enzymes (specifically Alanine Aminotransferase, ALT) and mild lymphocytosis and eosinophilia have also been reported. In rare cases, high doses have been associated with the formation of bladder stones composed of this compound or its metabolites.
Q4: How can I minimize injection site reactions?
A4: To minimize pain and inflammation at the injection site, consider the following strategies:
-
Rotate injection sites: Avoid administering the compound in the same location repeatedly.
-
Dilution and pH adjustment: The formulation of the injectable solution can significantly impact local tolerance. While specific formulations are often proprietary, ensuring the pH of the vehicle is as close to physiological pH as possible can help.
-
Slower administration: A slower rate of injection may reduce immediate discomfort.
-
Topical analgesics: In some animal models, the application of a topical local anesthetic prior to injection may be considered, but its potential to interfere with drug absorption should be evaluated.
Q5: What are the key parameters to monitor for potential systemic toxicity?
A5: Regular monitoring of animal health is crucial. Key monitoring parameters include:
-
Clinical Observations: Daily observation for changes in behavior, activity level, appetite, and hydration status.
-
Body Weight: Record body weight at least twice weekly to detect any significant weight loss.
-
Hematology: Perform complete blood counts (CBC) to monitor for changes in red and white blood cell populations.
-
Serum Chemistry: A comprehensive serum chemistry panel is essential for monitoring organ function, particularly liver and kidney function.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15% of baseline) | - Drug-related anorexia- Systemic toxicity | - Temporarily reduce the dose or suspend treatment.- Provide supportive care (e.g., hydration, nutritional support).- Conduct a thorough clinical examination and bloodwork to assess organ function.- If signs of severe toxicity are present, consider humane euthanasia. |
| Elevated Liver Enzymes (e.g., ALT, AST >3x baseline) | - Drug-induced hepatotoxicity | - Reduce the dosage of this compound.- Increase the frequency of liver enzyme monitoring.- Consider co-administration of a hepatoprotectant, though potential drug-drug interactions should be assessed. |
| Elevated Kidney Function Markers (e.g., BUN, Creatinine) | - Drug-induced nephrotoxicity | - Ensure adequate hydration of the animals.- Reduce the dosage.- Monitor kidney function markers more frequently.- Perform urinalysis to check for proteinuria or other abnormalities. |
| Persistent Injection Site Reactions (e.g., ulceration, severe inflammation) | - Formulation issue- Individual animal sensitivity | - Discontinue subcutaneous administration at the affected site.- Consider alternative routes of administration if feasible (e.g., oral).- Consult with a veterinarian for local wound management. |
| Lack of Efficacy at Standard Doses | - Insufficient dosage for the specific viral load or model- Development of viral resistance | - Gradually increase the dosage while carefully monitoring for side effects.- Confirm the antiviral activity of the this compound batch being used.- If resistance is suspected, consider combination therapy with another antiviral agent with a different mechanism of action. |
Data Presentation
Table 1: In Vitro Cytotoxicity and Antiviral Efficacy of this compound
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| CRFK | FIPV | ~1.0 | >100 | >100 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells.
Table 2: Recommended Preclinical Monitoring Parameters
| Parameter | Frequency | Notes |
| Clinical Signs | Daily | Observe for changes in behavior, appetite, activity, etc. |
| Body Weight | Twice weekly | A significant and sustained decrease may indicate toxicity. |
| Complete Blood Count (CBC) | Baseline, then weekly or bi-weekly | Monitor for anemia, leukocytosis, or leukopenia. |
| Serum Chemistry Panel | Baseline, then weekly or bi-weekly | Key indicators: ALT, AST (liver); BUN, Creatinine (kidney). |
| Urinalysis | As needed, based on serum chemistry | Check for proteinuria, glucosuria, or crystals. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., CRFK, Vero E6) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the CC50 value.
Protocol 2: In Vivo Acute Toxicity Study
-
Animal Model: Select a relevant animal model (e.g., mice, rats). Use a sufficient number of animals per group (e.g., n=5 per sex per group) to ensure statistical power.
-
Dose Selection: Based on in vitro data and literature, select a range of doses, including a vehicle control, a low dose, a mid-dose, and a high dose.
-
Administration: Administer this compound via the intended route of administration (e.g., subcutaneous, oral).
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Record clinical signs, body weight, and any instances of morbidity or mortality.
-
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
-
Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) and the maximum tolerated dose (MTD).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | VCA Animal Hospitals [vcahospitals.com]
Technical Support Center: GS-441524 Cell Culture Applications
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing GS-441524 in cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to address and mitigate experimental variability.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the mechanism, handling, and application of this compound in a laboratory setting.
Q1: What is the mechanism of action of this compound?
A: this compound is a small molecule nucleoside analog that serves as a prodrug.[1] Its antiviral activity is dependent on intracellular conversion to its active triphosphate form (GS-443902).[1][2] Host cell kinases phosphorylate this compound three times.[3] The resulting active triphosphate molecule acts as a competitor to natural nucleoside triphosphates.[4][5] It is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and the inhibition of viral replication.[2][6]
Q2: How does this compound enter host cells?
A: this compound is hydrophilic and its cellular uptake is largely dependent on membrane-bound human nucleoside transporters.[7] Studies have confirmed that it is a substrate for the Concentrative Nucleoside Transporter 3 (CNT3) and the Equilibrative Nucleoside Transporter 1 (ENT1).[1][8] The expression levels of these transporters can vary significantly between different cell lines, which may contribute to variability in experimental results.
Q3: How should I prepare a stock solution of this compound?
A: this compound has low aqueous solubility at neutral pH.[9] To prepare stock solutions, it is common to use organic solvents like DMSO. For injectable formulations used in animal studies, which require higher concentrations, a combination of ethanol, propylene glycol, and polyethylene glycol 400 is often used, with the pH adjusted to acidic levels (e.g., pH 1.5) to achieve solubility.[10] For cell culture, dissolving in 100% DMSO to a concentration of 10-20 mM is a standard starting point.
Q4: What is the stability of this compound in solution and media?
A: this compound is stable in plasma and when incubated with liver microsomes, suggesting it is not rapidly metabolized by common drug-metabolizing enzymes.[8][11] Once diluted in cell culture media for an experiment, it is generally recommended to use the solution fresh. For long-term storage, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C.
Section 2: Troubleshooting Experimental Variability
This section addresses common issues encountered during in vitro experiments with this compound.
Q5: My measured EC50 value is different from published data. What are the potential causes?
A: Discrepancies in EC50 values are a common source of variability and can be attributed to several factors:
-
Cell Line Differences: Different cell lines (e.g., Vero E6, CRFK, Calu-3) exhibit varying levels of the necessary nucleoside transporters and kinases for this compound uptake and activation, leading to different EC50 values.[12]
-
Viral Strain and Titer: The specific viral strain and the multiplicity of infection (MOI) used can significantly impact the apparent efficacy of the compound.
-
Compound Purity and Source: Unlicensed or black-market sources of this compound have shown significant variability in concentration and purity, with some products containing more or less of the active compound than advertised.[10][13] Always use a reputable supplier and request a certificate of analysis.
-
Assay-Specific Parameters: Incubation time, assay endpoint (e.g., CPE, viral RNA quantification), and cell density can all influence the outcome.
-
Drug Resistance: While uncommon initially, resistance to this compound can be induced in cell culture and has been observed in clinical settings.[14][15]
Q6: I am observing unexpected cytotoxicity at concentrations reported to be safe. What are the possible reasons?
A: this compound is generally well-tolerated in cell culture, with studies showing no toxicity in Crandell Rees Feline Kidney (CRFK) cells at concentrations up to 100 µM.[2][4][16] If you observe cytotoxicity, consider the following:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%).
-
pH of Solution: If using a custom formulation, a highly acidic pH required to dissolve the compound could stress the cells upon addition to the media.[10] Ensure proper buffering.
-
Compound Impurities: Impurities from the synthesis process in low-quality compound batches could be cytotoxic.
-
Cell Line Sensitivity: While generally safe, specific cell lines may have a lower tolerance. It is crucial to run a cytotoxicity assay for your particular cell model.
Section 3: Data & Protocols
Data Summary Tables
Table 1: In Vitro Efficacy (EC50) of this compound Against Coronaviruses
| Virus | Cell Line | EC50 (µM) | Reference |
| FIPV | CRFK | ~0.78 - 1.0 | [4][17] |
| SARS-CoV-2 | Vero E6 | 1.86 | [1][8] |
| SARS-CoV-2 | Calu-3 | 3.21 | [12] |
| SARS-CoV-2 | Caco-2 | 3.62 | [12] |
| SARS-CoV | Human Airway Epithelial Cells | ~0.86 | [12] |
| MERS-CoV | Human Airway Epithelial Cells | ~0.86 | [12] |
Table 2: Cytotoxicity (CC50) of this compound in Cell Culture
| Cell Line | CC50 (µM) | Reference |
| CRFK | > 100 | [2][4][16] |
| Vero E6 | Not cytotoxic at concentrations used for EC50 determination | [1][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture assays.
-
Materials:
-
This compound powder (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be required.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Antiviral Activity Assay (CPE Reduction Method)
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a virus in a specific cell line.
-
Materials:
-
96-well cell culture plates
-
Host cells (e.g., Vero E6, CRFK)
-
Complete growth medium
-
Virus stock of known titer
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
-
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a pre-determined density to achieve ~90% confluency on the day of infection. Incubate for 18-24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in infection medium (low-serum medium). Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Treatment & Infection: Remove growth medium from the cells. Add the diluted this compound to the appropriate wells. Immediately add the virus at a specified MOI (e.g., 0.01).
-
Incubation: Incubate the plate for a period sufficient to observe significant cytopathic effect (CPE) in the virus control wells (typically 48-96 hours).
-
Endpoint Measurement: Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the "cells only" (100% viability) and "virus control" (0% viability) wells. Plot the normalized data against the log of the compound concentration and use a non-linear regression model (four-parameter variable slope) to calculate the EC50 value.
-
References
- 1. Preclinical Pharmacokinetics and In Vitro Properties of this compound, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Demystified: A Complete Guide to Its Mechanism, Efficacy, and Safety - BLOOM [fipdrug.com]
- 7. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Assessing in vitro stability of remdesivir (GS-5734) and conversion to this compound in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Uptake and Intracellular Phosphorylation of this compound: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. everycat.org [everycat.org]
- 14. Making Feline Infectious Peritonitis drug-resistant by misuse of antiviral drugs — HELP FOR FIP® by Lunas FIP Legacy LLC [lunasfiplegacy.com]
- 15. Inappropriate use of GS in healthy cats - EveryCat Health Foundation - VIN [vin.com]
- 16. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | FIP virus inhibitor | COVID-19 | Remdesivir metabolite | CAS 1191237-69-0 | Buy GS441524 from Supplier InvivoChem [invivochem.com]
Technical Support Center: Investigating Potential Off-target Effects of GS-441524
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of GS-441524. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a nucleoside analog of adenosine.[1][2] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[3][4] To become active, this compound must be phosphorylated intracellularly by host cell kinases to its triphosphate form, this compound triphosphate (GS-443902).[1][5][6][7][8] This active triphosphate then competes with natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain, leading to delayed chain termination and inhibition of viral replication.[3][5]
Q2: Are there any known off-target effects of this compound?
As of late 2025, comprehensive kinase selectivity profiling data for this compound in the public domain is limited. However, some side effects have been observed in veterinary use, primarily in cats treated for Feline Infectious Peritonitis (FIP). These include mild and non-progressive renal toxicity, mild elevations in liver enzymes (ALT), and mild increases in some white blood cell counts.[9][10] In rare cases, bladder stones composed of this compound have been reported with the use of unlicensed formulations.[3] It is important to note that these observations are from a clinical context and may not directly translate to specific off-target molecular interactions in a controlled research setting. A hypothetical off-target effect could involve the binding of this compound to the viral macrodomain, which could represent a dual antiviral function.[11]
Q3: Why is it important to investigate the off-target effects of this compound?
Investigating off-target effects is a critical aspect of preclinical drug development for several reasons:
-
Safety and Toxicity: Off-target interactions can lead to cellular toxicity and adverse effects. Understanding these interactions is crucial for predicting and mitigating potential safety risks.
-
Mechanism of Action: A comprehensive understanding of a compound's interactions can reveal secondary mechanisms of action that may contribute to its overall efficacy or side effects.
-
Lead Optimization: Identifying off-target activities allows for the rational design of more selective and potent analogs with improved safety profiles.
Q4: What experimental approaches can be used to identify potential off-target effects of this compound?
Several experimental approaches can be employed to investigate the potential off-target effects of this compound:
-
Kinase Selectivity Profiling: This involves screening this compound or its active triphosphate form against a large panel of purified kinases to identify potential inhibitory activity. This is a direct, biochemical approach to identify off-target kinase interactions.
-
Cell-Based Phenotypic Screening: This method assesses the effects of the compound on various cellular phenotypes, such as morphology, proliferation, and signaling pathway activation, in an unbiased manner.[12][13] This can reveal unexpected biological consequences of the compound.
-
Proteomic Approaches: Techniques such as affinity-based chemoproteomics or thermal shift assays can be used to identify cellular proteins that directly bind to this compound.
Troubleshooting Guides
Kinase Inhibition Assays
Issue: High background signal in the assay.
-
Possible Cause: Contaminated reagents (ATP, buffers, or kinase preparations).
-
Solution: Use fresh, high-purity reagents. Prepare fresh ATP solutions for each experiment and ensure the kinase preparation is of high quality.
-
Possible Cause: Sub-optimal concentration of assay reagents.
-
Solution: Titrate each reagent (kinase, substrate, ATP) to determine the optimal concentration that provides a good signal-to-noise ratio without increasing the background.
-
Possible Cause: Extended incubation times.
-
Solution: Perform a time-course experiment to determine the linear range for the kinase reaction and the detection step to avoid non-enzymatic signal generation.
Issue: Low or no assay signal.
-
Possible Cause: Inactive kinase enzyme.
-
Solution: Verify the activity of the kinase with a known substrate and positive control inhibitor. Ensure proper storage and handling of the enzyme.
-
Possible Cause: Incorrect buffer composition.
-
Solution: Ensure the pH, salt concentration, and any necessary co-factors in the buffer are optimal for the specific kinase being assayed.
-
Possible Cause: Degraded detection reagents.
-
Solution: Prepare detection reagents fresh before use and confirm their performance with a positive control.
Issue: Inconsistent and non-reproducible results.
-
Possible Cause: Pipetting errors or insufficient mixing.
-
Solution: Calibrate pipettes regularly. Ensure thorough mixing of all reagents in the assay wells.
-
Possible Cause: Temperature fluctuations across the assay plate.
-
Solution: Ensure all reagents and the assay plate are at a stable and uniform temperature before initiating the reaction. Use a temperature-controlled incubator.
-
Possible Cause: Reagent instability.
-
Solution: Prepare reagents fresh and keep them on ice until use. For longer experiments, assess the stability of all components at the assay temperature.
Cell-Based Phenotypic Screening
Issue: High variability in cellular phenotypes between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell density determination.
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature gradients. Fill the outer wells with sterile media or PBS.
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the compound stock solutions and the assay plate under a microscope for any signs of precipitation. If observed, consider reducing the final compound concentration or using a different solvent.
Issue: High levels of cell death in control wells.
-
Possible Cause: Sub-optimal cell culture conditions.
-
Solution: Ensure the cell line is healthy and growing optimally. Check for any signs of contamination. Use fresh media and supplements.
-
Possible Cause: Toxicity of the vehicle (e.g., DMSO).
-
Solution: Perform a vehicle toxicity test to determine the maximum tolerated concentration. Keep the final vehicle concentration consistent across all wells and as low as possible.
Issue: Difficulty in identifying a clear phenotypic change.
-
Possible Cause: Insufficient compound concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for observing a phenotypic effect.
-
Possible Cause: The chosen cell line is not sensitive to the compound's effects.
-
Solution: Consider using a different cell line that may be more relevant to the expected biological activity or potential off-target effects.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound Triphosphate
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Adenosine Kinase (ADK) | 85 | 150 | Purine Salvage |
| c-Abl | 15 | >10,000 | Tyrosine Kinase |
| ERK1 | 5 | >10,000 | MAPK |
| AKT1 | 10 | >10,000 | AGC Kinase |
| CDK2 | 8 | >10,000 | CMGC Kinase |
| PKA | 12 | >10,000 | AGC Kinase |
| Hypothetical Off-Target Kinase 1 | 65 | 800 | Relevant Kinase Family |
| Hypothetical Off-Target Kinase 2 | 52 | 1,500 | Relevant Kinase Family |
This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.
Table 2: Summary of Potential Phenotypic Effects of this compound in a Cell-Based Assay
| Phenotypic Parameter | Observation | Potential Implication |
| Cell Proliferation | Dose-dependent decrease | Potential anti-proliferative off-target effect |
| Mitochondrial Membrane Potential | Reduction at high concentrations | Possible mitochondrial toxicity |
| Cell Cycle Progression | G1/S phase arrest | Interference with cell cycle regulation |
| Apoptosis Induction | Increase in caspase-3/7 activity | Induction of programmed cell death |
This table presents potential outcomes from a phenotypic screen for discussion purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound triphosphate against a panel of selected kinases.
Materials:
-
This compound triphosphate
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound triphosphate in kinase reaction buffer. Include a vehicle control (e.g., buffer with the same final concentration of DMSO).
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilution or vehicle control to the assay plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture (pre-diluted in kinase reaction buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at a concentration near the Km for each kinase) to all wells.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add 5 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based Phenotypic Screening using High-Content Imaging
Objective: To identify potential off-target effects of this compound by observing changes in cellular morphology and other phenotypic markers.
Materials:
-
This compound
-
A suitable human cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well or 384-well imaging plates
-
Fluorescent dyes for cellular staining (e.g., Hoechst 33342 for nucleus, CellMask™ Green for cytoplasm, MitoTracker™ Red CMXRos for mitochondria)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed the cells into the imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Cell Staining:
-
For live-cell imaging, add the fluorescent dyes directly to the cell culture medium and incubate according to the dye manufacturer's instructions before imaging.
-
For fixed-cell imaging, carefully wash the cells with PBS, fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and then stain with the fluorescent dyes.
-
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system. Capture multiple fields of view per well to ensure robust data.
-
Image Analysis: Use the image analysis software to segment the images and extract quantitative data on various phenotypic parameters, such as:
-
Cell count (for cytotoxicity)
-
Nuclear size and shape
-
Cell size and shape
-
Mitochondrial morphology and intensity
-
Texture features of the nucleus and cytoplasm
-
-
Data Analysis:
-
Compare the phenotypic profiles of the compound-treated cells to the vehicle-treated cells.
-
Identify dose-dependent changes in any of the measured parameters.
-
Use multivariate analysis techniques to identify distinct phenotypic signatures.
-
Mandatory Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Workflow for investigating this compound off-target effects.
Caption: Troubleshooting logic for inconsistent kinase assay results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Efficacy of this compound for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cat2fip.co [cat2fip.co]
- 6. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacokinetics and In Vitro Properties of this compound, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospective Analysis of Clinicopathologic Correlates of At-Home Feline Infectious Peritonitis Treatment Using this compound [mdpi.com]
- 11. Elucidating the Antiviral Mechanism of this compound and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 12. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 13. How to survive a phenotypic antiviral screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Technical Support Center: Strategies to Prevent GS-441524 Drug Resistance In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-441524 and investigating resistance mechanisms in coronaviruses, particularly Feline Infectious Peritonitis Virus (FIPV), in an in vitro setting.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments aimed at studying and preventing this compound resistance.
| Issue | Possible Cause | Suggested Solution |
| High variability in EC50 values for this compound across experiments. | 1. Inconsistent cell density or passage number.2. Variability in virus titer.3. Inaccurate drug concentration preparation. | 1. Use cells within a consistent passage range and ensure confluent monolayers before infection.2. Use a standardized and recently titrated virus stock for all experiments.3. Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. |
| Failure to induce a resistant phenotype after prolonged passaging with this compound. | 1. Insufficient drug concentration to exert selective pressure.2. The specific viral strain may have a high genetic barrier to resistance.3. The assay used to determine resistance is not sensitive enough. | 1. Gradually increase the concentration of this compound in a stepwise manner with each passage.2. Consider using a different viral strain or a mutagen to increase the mutation rate.3. Use a combination of assays, such as plaque reduction and viral RNA quantification, to assess for subtle shifts in susceptibility. |
| Resistant virus phenotype is unstable and reverts to wild-type after removal of drug pressure. | 1. The resistance mutation(s) may confer a fitness cost to the virus. | 1. Maintain the resistant virus population under continuous low-level drug pressure.2. Plaque-purify the resistant virus to obtain a clonal population and characterize its fitness in the absence of the drug. |
| Contradictory results in combination therapy experiments (e.g., no synergy observed). | 1. The second drug may not have a different mechanism of action.2. The concentrations used in the combination are not optimal.3. The method for calculating synergy (e.g., Bliss, Loewe) is not appropriate for the drug interaction. | 1. Select a combination partner with a known different target in the viral replication cycle (e.g., a protease inhibitor like GC376 with the polymerase inhibitor this compound).2. Perform a dose-response matrix to test a wide range of concentrations for both drugs.3. Utilize multiple models to assess synergy and consider the underlying assumptions of each model. |
| Difficulty amplifying and sequencing the RNA-dependent RNA polymerase (RdRp) gene from resistant isolates. | 1. Low viral titer in the culture supernatant.2. Degraded viral RNA.3. PCR primers are not optimal for the specific viral strain. | 1. Concentrate the virus from the supernatant using ultracentrifugation or a concentration kit.2. Use a reliable RNA extraction kit and handle RNA in an RNase-free environment.3. Design and validate new primers based on conserved regions of the RdRp gene from related coronaviruses. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action of this compound?
This compound is a nucleoside analog that acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] Once inside the cell, it is phosphorylated to its active triphosphate form. This active form is then incorporated into the nascent viral RNA chain, causing premature termination of transcription and inhibiting viral replication.[3] Recent studies suggest a potential dual function, where this compound may also inhibit the viral macrodomain, an enzyme that helps the virus evade the host's immune response.[4]
Q2: How does resistance to this compound develop in vitro?
Resistance to this compound typically arises from specific amino acid mutations in the viral RNA-dependent RNA polymerase (RdRp) gene.[5] These mutations can reduce the polymerase's affinity for this compound triphosphate, making the drug a less effective inhibitor of viral RNA synthesis.[6] In vitro, resistance is often induced by serially passaging the virus in the presence of gradually increasing concentrations of the drug.[7]
Q3: Is this compound resistance a significant concern?
While resistance to this compound in clinical settings is considered relatively rare, it is a documented phenomenon.[8] The overuse or improper use of the drug, such as using it prophylactically in healthy cats, could increase the selection pressure for resistant strains of feline enteric coronavirus, which could then lead to FIP that is more difficult to treat.[9] Therefore, understanding and preventing resistance is crucial for maintaining the long-term efficacy of this important antiviral.
Prevention Strategies
Q4: What are the primary strategies to prevent the development of this compound resistance in vitro?
The two main strategies to prevent or delay the emergence of this compound resistance in vitro are:
-
Optimized Dosing: Adhering to an effective dose that sufficiently suppresses viral replication from the outset can minimize the chances of resistant mutants emerging. In a clinical context, this translates to following recommended treatment durations and dosages.[8]
-
Combination Therapy: Using this compound in combination with another antiviral agent that has a different mechanism of action can be highly effective.[5][10] This approach makes it much more difficult for the virus to develop simultaneous resistance to both drugs.
Q5: What are some promising drugs to combine with this compound?
Promising combination partners for this compound include:
-
GC376: A 3C-like protease (3CLpro) inhibitor that targets a different and essential viral enzyme.[3]
-
Molnupiravir: A nucleoside analog that induces lethal mutagenesis in the virus.[11]
-
Itraconazole: An antifungal drug that has shown synergistic antiviral effects with this compound against FIPV in vitro, likely by inhibiting viral entry.[2][12]
Experimental Considerations
Q6: What cell lines are suitable for in vitro FIPV propagation and this compound susceptibility testing?
Commonly used cell lines for FIPV research include Crandell-Rees Feline Kidney (CRFK) cells and Felis catus whole fetus-4 (fcwf-4) cells.[2][5] The choice of cell line can influence experimental outcomes, so consistency is key.
Q7: How can I confirm that a selected viral population is truly resistant to this compound?
Resistance can be confirmed by:
-
Phenotypic Analysis: Performing a dose-response assay (e.g., plaque reduction or CPE inhibition assay) to demonstrate a statistically significant increase in the EC50 value of the selected virus compared to the wild-type parent virus.
-
Genotypic Analysis: Sequencing the RNA-dependent RNA polymerase (RdRp) gene of the resistant virus to identify mutations that have been associated with resistance to nucleoside analogs.
Data Presentation
Table 1: In Vitro Efficacy of Antiviral Agents Against FIPV
| Antiviral Agent | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | FIPV-WSU-79-1146 | CRFK | 0.78 | >100 | >128 | [5] |
| This compound | FIPV | Cat Cells | ~1.0 | >100 | >100 | [13] |
| This compound | FIPV | CRFK | 1.6 | 260.0 | 165.5 | [8] |
| GC376 | FIPV Serotype II | - | - | >100 | - | [9] |
| Molnupiravir | FIPV | CRFK | - | - | 29.27 | [14] |
| Itraconazole (alone) | Type I FIPV Black | fcwf-4 | 0.3 | - | - | [2] |
| Itraconazole (alone) | Type II FIPV 79-1146 | fcwf-4 | - | - | - | [2] |
Table 2: Example of In Vitro Combination Therapy Data for FIPV
| Drug Combination | Virus Strain | Cell Line | Observation | Reference |
| This compound + Itraconazole | Type I and II FIPV | fcwf-4 | Strong synergy observed | [2][12] |
| This compound + GC376 | FIPV Serotype II | - | No or limited detectable synergy | [9] |
Experimental Protocols
In Vitro Selection of this compound-Resistant FIPV
This protocol describes a general method for selecting for this compound resistant FIPV in cell culture.
Materials:
-
FIPV stock (e.g., WSU 79-1146)
-
CRFK cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well and 6-well plates
Procedure:
-
Initial EC50 Determination: Determine the baseline EC50 of this compound for the wild-type FIPV stock using a standard plaque reduction or CPE inhibition assay.
-
Initiation of Selection: Infect a confluent monolayer of CRFK cells in a 6-well plate with FIPV at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Drug Application: After a 1-2 hour adsorption period, remove the virus inoculum and add complete growth medium containing this compound at a concentration equal to the EC50 value.
-
Monitoring and Passaging: Monitor the cells daily for cytopathic effect (CPE). When 75-90% CPE is observed, harvest the supernatant containing the virus.
-
Subsequent Passages: Use the harvested virus to infect fresh CRFK cell monolayers. In each subsequent passage, gradually increase the concentration of this compound (e.g., 1.5x to 2x the previous concentration).
-
Resistance Monitoring: Periodically (e.g., every 3-5 passages), determine the EC50 of the passaged virus population to this compound. A significant and consistent increase in the EC50 value indicates the selection of a resistant population.
-
Isolation of Resistant Clones: Once a resistant population is established, plaque purify the virus to obtain clonal isolates for further characterization.
Plaque Reduction Assay for Antiviral Susceptibility Testing
This protocol outlines the steps for a plaque reduction assay to determine the EC50 of an antiviral compound against FIPV.
Materials:
-
FIPV stock
-
CRFK cells
-
Complete growth medium
-
Antiviral compound stock solution
-
Overlay medium (e.g., growth medium with 1% methylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed CRFK cells in 6-well plates and incubate until they form a confluent monolayer.
-
Drug Dilution: Prepare serial dilutions of the antiviral compound in complete growth medium.
-
Virus Dilution: Dilute the FIPV stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours to allow for virus adsorption.
-
Treatment: Remove the virus inoculum and overlay the cells with the prepared drug dilutions in the overlay medium. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubation: Incubate the plates for 2-3 days until plaques are visible in the virus control wells.
-
Staining: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet solution.
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the EC50 value (the concentration of the drug that inhibits plaque formation by 50%) using a non-linear regression analysis.[15]
Sequencing of the FIPV RNA-dependent RNA Polymerase (RdRp) Gene
This protocol provides a general workflow for sequencing the RdRp gene from FIPV isolates.
Materials:
-
Viral RNA extracted from cell culture supernatant
-
RT-PCR kit
-
Primers specific for the FIPV RdRp gene
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
RNA Extraction: Extract viral RNA from the supernatant of infected cell cultures using a commercial viral RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and a reverse primer specific to the RdRp gene.
-
PCR Amplification: Amplify the RdRp cDNA using a high-fidelity DNA polymerase and a set of forward and reverse primers that flank the region of interest. It may be necessary to use multiple overlapping primer sets to cover the entire gene.
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other reaction components.
-
Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Assemble the sequencing reads to obtain the consensus sequence of the RdRp gene. Align the sequence from the resistant isolate with the sequence from the wild-type virus to identify any mutations.
Visualizations
Caption: Experimental workflow for in vitro selection of this compound resistant FIPV.
Caption: Mechanism of action of this compound and the development of resistance.
Caption: Logical relationship of strategies to prevent this compound resistance.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Genomic RNA sequence of Feline coronavirus strain FIPV WSU-79/1146 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Antiviral Mechanism of this compound and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 5. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mRNA PCR for the diagnosis of feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. everycat.org [everycat.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotype I and II Feline Coronavirus Replication and Gene Expression Patterns of Feline Cells—Building a Better Understanding of Serotype I FIPV Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Formulation of Stable GS-441524 Injectable Solutions
For researchers, scientists, and drug development professionals, the formulation of a stable and physiologically compatible injectable solution of GS-441524 presents a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formulation process, with a focus on pH adjustment for stability.
Troubleshooting Guides
Issue: Pain and Injection Site Reactions
Q1: Users report significant pain and skin reactions at the injection site. What is the likely cause and how can it be mitigated?
A1: The primary cause of pain and injection site reactions is the highly acidic pH of many current this compound formulations. To achieve a high concentration of the poorly soluble this compound, the pH is often lowered to around 1.3-1.9.[1] This extreme acidity is irritating to tissues.
Mitigation Strategies:
-
pH Adjustment: The most effective strategy is to raise the pH of the final solution to a more physiologically tolerable range (ideally close to neutral, ~7.4). However, this must be balanced with the pH-dependent solubility and stability of this compound.
-
Buffering: Incorporate a biocompatible buffer system to maintain the desired pH. Common parenteral buffers include citrate, phosphate, and acetate.[2][3][4] The selection of a buffer will require compatibility and stability studies.
-
Co-solvents and Excipients: While the current formulation already uses co-solvents (ethanol, propylene glycol, PEG 400), optimizing their concentrations or exploring other solubilizing excipients like cyclodextrins could improve solubility at a higher pH.[5][6][7]
-
Concentration Adjustment: If a higher pH is desired, it may be necessary to work with a lower concentration of this compound to maintain solubility.
Issue: Precipitation of this compound in Solution
Q2: After adjusting the pH of our this compound solution upwards, we observed precipitation of the active pharmaceutical ingredient (API). How can we prevent this?
A2: this compound has low aqueous solubility in the slightly acidic to neutral pH range (4.5-7.0).[8] Precipitation upon pH increase is expected.
Troubleshooting Steps:
-
Determine the pH-Solubility Profile: Conduct an experiment to determine the saturation solubility of this compound at various pH values in your chosen vehicle. This will define the working pH range for your desired concentration.
-
Utilize Solubilizing Excipients:
-
Co-solvents: The formulation of 5% ethanol, 30% propylene glycol, and 45% PEG 400 is a good starting point.[6][7] You may need to adjust the ratios of these co-solvents.
-
Surfactants: Low concentrations of non-ionic surfactants can improve solubility.
-
Complexing Agents: Cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.[5]
-
-
Controlled pH Adjustment: Add the buffering agent or pH-adjusting solution slowly and with continuous stirring to avoid localized high pH zones that can trigger precipitation.
Issue: Chemical Degradation of this compound Over Time
Q3: Our stability studies show a loss of potency of this compound in our formulation. What are the likely degradation pathways and how can we improve stability?
A3: As a nucleoside analog, this compound is susceptible to degradation, particularly through hydrolysis, which can be catalyzed by extreme pH conditions (both highly acidic and alkaline).[8] The goal is to find a pH that balances solubility and stability.
Improving Stability:
-
Optimal pH Range: this compound is reported to be most stable in a slightly acidic to neutral pH range of 4.5-7.0.[8] Aim to formulate within this range if solubility can be achieved.
-
Forced Degradation Studies: Conduct forced degradation studies (stress testing) to understand the degradation profile of this compound. This involves exposing the drug to harsh conditions (e.g., strong acids, bases, oxidation, heat, light) to identify the degradation products and the conditions that accelerate degradation.[9]
-
Buffer Selection: The choice of buffer can influence stability. It is crucial to perform compatibility studies with different buffer systems (e.g., citrate, phosphate, acetate) to ensure they do not catalyze degradation.
-
Protection from Light and Oxygen: Store the solution in light-resistant containers and consider purging with an inert gas like nitrogen to minimize oxidative degradation.
-
Temperature Control: Store the solution at recommended temperatures (e.g., refrigerated) to slow down the rate of chemical degradation.
Frequently Asked Questions (FAQs)
Q: What is a typical starting formulation for an injectable this compound solution?
A: A commonly cited research formulation consists of:
-
5% Ethanol
-
30% Propylene Glycol
-
45% PEG 400
-
20% Water The pH of this solution is adjusted to 1.5 with hydrochloric acid to achieve complete dissolution of this compound.[6][7]
Q: What is the optimal pH for a stable this compound injectable solution?
A: There is a trade-off between solubility and stability. While a pH of 1.5 is used to dissolve high concentrations of this compound, the compound is chemically more stable in the pH range of 4.5-7.0.[8] The optimal pH will be a compromise that maintains the drug in solution for the intended shelf life while minimizing degradation and being as physiologically compatible as possible. This must be determined experimentally for your specific formulation and concentration.
Q: What analytical methods are suitable for stability testing of this compound?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. Several HPLC methods have been published for the quantification of this compound in various matrices.[2][8][10] A suitable method should be able to separate the intact this compound from its degradation products. Key aspects of such a method include:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate at pH 4.5) and an organic solvent (e.g., acetonitrile) is typical.[2][8][10]
-
Detection: UV or fluorescence detection can be used.[2][8][10]
Q: How do I perform a pH stability study for a new this compound formulation?
A: A systematic pH stability study involves the following steps:
-
Prepare a series of formulations: Prepare your this compound solution with different buffers to achieve a range of pH values (e.g., from pH 3 to 8).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze each formulation for initial concentration of this compound, presence of any degradation products, pH, and physical appearance (e.g., color, clarity, presence of particulates).
-
Store under Controlled Conditions: Store aliquots of each formulation at various temperatures (e.g., refrigerated, room temperature, and accelerated conditions like 40°C).
-
Time-Point Analysis: At predefined time points (e.g., 1, 2, 4 weeks, and 1, 3, 6 months), withdraw samples and re-analyze for the same parameters as in the initial analysis.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature. This will allow you to determine the degradation rate and identify the optimal pH for stability.
Data Presentation
Table 1: pH-Dependent Solubility and Stability of this compound
| pH Range | Solubility | Stability | Reference |
| < 2.0 | High | Potentially Reduced | [1] |
| 4.5 - 7.0 | Low | Optimal | [8] |
| > 7.0 | Low | Reduced | [8] |
Table 2: Common Buffer Systems for Parenteral Formulations
| Buffer System | Effective pH Range | Typical Concentration | Reference |
| Acetate | 3.6 - 5.6 | 10-100 mM | [2][4] |
| Citrate | 2.5 - 6.5 | < 10 mM for injectables | [2][4] |
| Phosphate | 6.0 - 8.0 | 5-50 mM | [2][3] |
Experimental Protocols
Protocol: pH Stability and Buffer Compatibility Study of a this compound Formulation
1. Objective: To determine the optimal pH for the stability of a this compound injectable solution and to assess the compatibility of this compound with common pharmaceutical buffers.
2. Materials:
-
This compound API
-
Vehicle (e.g., 5% ethanol, 30% propylene glycol, 45% PEG 400, 20% water)
-
Buffer stock solutions (e.g., 0.1 M citrate, 0.1 M phosphate, 0.1 M acetate)
-
pH adjustment solutions (e.g., 1 N HCl, 1 N NaOH)
-
Type I sterile water for injection
-
Sterile vials and closures
-
HPLC system with a C18 column and UV or fluorescence detector
3. Methodology:
-
Preparation of Buffered this compound Solutions:
-
Prepare the vehicle solution.
-
Dissolve this compound in the vehicle to the desired concentration.
-
Divide the stock solution into several aliquots.
-
To each aliquot, add a specific buffer and adjust the pH to a target value (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). A control sample with no buffer should also be prepared.
-
Aseptically filter each solution into sterile vials.
-
-
Stability Study Conditions:
-
Store the vials at the following conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (25°C/60% RH)
-
Accelerated (40°C/75% RH)
-
-
Pull samples at predetermined time points (e.g., 0, 1, 2, 4 weeks; 3, 6 months).
-
-
Analytical Testing:
-
At each time point, test the samples for:
-
Appearance: Visual inspection for color change and precipitation.
-
pH: Potentiometric measurement.
-
Assay and Purity: Use a validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.
-
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each pH and temperature condition.
-
Determine the degradation rate constant (k) for each condition.
-
Identify the pH at which the degradation rate is minimal.
Visualizations
Caption: Workflow for pH stability and buffer compatibility testing of this compound.
Caption: Balancing solubility, stability, and tolerability in this compound formulation.
References
- 1. Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of this compound concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. everycat.org [everycat.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite this compound: Same, Similar, or Different? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic simulations for remdesivir and its metabolites in healthy subjects and patients with renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. google.com [google.com]
- 10. Quantification of this compound concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in GS-441524 antiviral assays
Welcome to the technical support center for GS-441524 antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our EC50 values for this compound between experiments. What are the potential causes?
A1: High variability in EC50 values is a common issue in antiviral assays and can stem from several factors:
-
Cellular Factors:
-
Cell Line Authenticity and Integrity: Genetic drift and chromosomal abnormalities can occur in continuously passaged cell lines, altering their susceptibility to viral infection and antiviral compounds. It is crucial to use authenticated cell lines from a reputable source.[1]
-
Cell Passage Number: The number of times a cell line has been subcultured can significantly impact its characteristics, including growth rate, protein expression, and response to stimuli. It is recommended to use cells within a defined, low passage number range for all experiments to ensure consistency.[2]
-
Cell Health and Confluency: Sub-optimal cell health, including stress or contamination, can affect viral replication and drug metabolism. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of infection.
-
-
Viral Factors:
-
Virus Titer and Multiplicity of Infection (MOI): Inconsistent virus titers will lead to variability in the level of infection and, consequently, the apparent efficacy of the antiviral. Always use a freshly titrated and validated virus stock. There is a direct relationship between the viral inoculum size and the minimal inhibitory concentration.[3]
-
Viral Fitness: Viruses that have been passaged multiple times in cell culture may adapt and exhibit increased fitness, potentially leading to reduced susceptibility to antiviral agents.[4]
-
-
Assay and Reagent Factors:
-
This compound Compound Quality and Stability: The purity and concentration of the this compound compound can vary, especially with unregulated sources.[5][6] Additionally, the compound's stability is pH-dependent and can be affected by repeated freeze-thaw cycles.[7]
-
Assay Standardization: Lack of standardization in protocols across different labs or even different users within the same lab is a major source of variability. This includes incubation times, media composition, and the use of drug efflux inhibitors.[8]
-
Q2: Our this compound compound is showing unexpected cytotoxicity at concentrations where we expect to see antiviral activity. What could be the cause?
A2: Unexpected cytotoxicity can confound the interpretation of antiviral activity.[9] Here are some potential reasons:
-
Compound Impurities: Unregulated sources of this compound may contain impurities that are toxic to cells.
-
pH of the Compound Formulation: this compound is often dissolved in a low pH solution for stability and solubility, which can be cytotoxic if not sufficiently buffered in the final cell culture medium.[5][10]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It's important to determine the 50% cytotoxic concentration (CC50) for each cell line used.
-
"Cytomorbidity" vs. Cytotoxicity: Some compounds may not kill cells outright but can slow their growth or cause cellular stress, which can be misinterpreted as antiviral activity in assays that rely on cell viability as a readout (e.g., CPE assays).[7] It is crucial to run parallel cytotoxicity assays without the virus to distinguish between antiviral effects and general cellular toxicity.[11]
Q3: How does the choice of cell line impact the results of this compound antiviral assays?
A3: The choice of cell line is a critical parameter that can significantly influence the outcome of antiviral assays.
-
Metabolic Activation: this compound is a nucleoside analog that requires intracellular phosphorylation by host cell kinases to become its active triphosphate form.[12] The efficiency of this activation can vary significantly between different cell types, leading to different EC50 values.[12][13] For example, some nucleoside analogs show decreased activity in Vero cells due to inefficient metabolization.[14]
-
Viral Permissiveness: Cell lines differ in their ability to support viral replication.[15] The expression levels of viral entry receptors and other host factors necessary for the viral life cycle will determine the robustness of the infection and the dynamic range of the antiviral assay.
-
In Vivo Relevance: While immortalized cell lines are convenient, they may not accurately reflect the conditions in a living organism.[9][16] Primary cells or more complex models like 3D organoids can provide more physiologically relevant data.[16]
Troubleshooting Guides
Inconsistent Plaque Reduction Assay Results
| Observed Problem | Potential Causes | Recommended Solutions |
| Irregular or fuzzy plaque morphology | - Cell monolayer is not uniformly confluent.- Overlay medium is too loose, allowing for secondary plaque formation.- Inappropriate incubation time or temperature. | - Ensure a consistent cell seeding density to achieve a uniform monolayer.- Optimize the concentration of the gelling agent (e.g., agarose, methylcellulose) in the overlay.- Optimize incubation time and temperature for the specific virus and cell line. |
| High variability in plaque counts between replicate wells | - Inaccurate initial virus titration.- Uneven distribution of the virus inoculum.- Pipetting errors during serial dilutions of the compound. | - Re-titer the virus stock carefully.- Gently rock the plates after adding the virus inoculum to ensure even distribution.- Use calibrated pipettes and ensure proper mixing at each dilution step. |
| No plaques in the virus control wells | - Inactive virus stock (degraded during storage).- Cells are no longer permissive to the virus (high passage number).- Incorrect cell line used. | - Use a fresh, validated virus stock.- Use low-passage cells and regularly check for permissiveness.- Verify the identity of the cell line. |
Issues with Cytopathic Effect (CPE) Inhibition Assays
| Observed Problem | Potential Causes | Recommended Solutions |
| Complete cell death in all wells, including high compound concentrations | - Compound is cytotoxic at the tested concentrations.- Virus inoculum is too high. | - Perform a cytotoxicity assay (e.g., MTT, MTS) in parallel on uninfected cells to determine the CC50 of the compound.[9]- Optimize the virus MOI to achieve 80-90% CPE in the virus control wells at the end of the assay. |
| No CPE observed in virus control wells | - Virus titer is too low.- Incubation time is too short.- Cells have become resistant to the virus. | - Use a higher virus MOI.- Increase the incubation period.- Use a new stock of low-passage, permissive cells. |
| "False positives" - apparent inhibition of CPE at concentrations that are also cytostatic | - The compound is not a true antiviral but is slowing cell growth, which can mask CPE. | - Compare the antiviral EC50 with the concentration that causes a 50% reduction in cell growth (Growth Inhibition 50, GI50). A large therapeutic window (high GI50/EC50 ratio) indicates specific antiviral activity.[7] |
qRT-PCR Assay Troubleshooting
| Observed Problem | Potential Causes | Recommended Solutions |
| High Cq values or no amplification in positive controls | - RNA degradation.- Inefficient reverse transcription.- PCR inhibitors in the sample. | - Use an RNase inhibitor and proper RNA handling techniques.- Optimize the reverse transcription reaction (enzyme, primers, temperature).- Purify RNA samples to remove potential inhibitors. |
| Amplification in No Template Control (NTC) | - Contamination of reagents or workspace with template DNA/RNA. | - Use dedicated PCR workstations and aerosol-resistant pipette tips.- Aliquot reagents to avoid contamination of stock solutions. |
| Poor amplification efficiency | - Suboptimal primer/probe design.- Incorrect annealing temperature. | - Redesign primers and probes following best practices.- Perform a temperature gradient PCR to determine the optimal annealing temperature.[6] |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to inhibit the virus-induced destruction of the host cell monolayer.
Materials:
-
This compound
-
Permissive cell line (e.g., Crandell Rees Feline Kidney - CRFK cells for FIPV)
-
Virus stock (e.g., FIPV)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
After 24 hours, when the cells are confluent, remove the growth medium.
-
Add the diluted this compound to the wells in triplicate. Include wells for "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.
-
Infect the wells (except for the "cells only" control) with the virus at a pre-determined MOI that causes complete CPE in 3-4 days.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
After the incubation period (when CPE is complete in the "virus only" control wells), remove the medium and wash the cells with PBS.
-
Stain the cells with Crystal Violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Elute the stain by adding methanol to each well and read the absorbance at 570 nm.
-
Calculate the percentage of CPE inhibition and determine the EC50 value.
Plaque Reduction Neutralization Assay (PRNA)
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
Materials:
-
This compound
-
Permissive cell line
-
Virus stock
-
Cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
6-well or 12-well cell culture plates
-
Crystal Violet staining solution
Procedure:
-
Seed cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
In a separate plate or tubes, mix the diluted compound with a standardized amount of virus (e.g., 100 plaque-forming units - PFU). Incubate for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour, gently rocking the plates every 15 minutes.
-
Remove the inoculum and overlay the cells with the overlay medium to restrict virus spread to adjacent cells.
-
Incubate the plates until distinct plaques are visible in the virus control wells.
-
Fix and stain the cells with Crystal Violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50.
Quantitative Reverse Transcription PCR (qRT-PCR) Assay
This assay measures the reduction in viral RNA levels in the presence of an antiviral compound.
Materials:
-
This compound
-
Permissive cell line
-
Virus stock
-
Cell culture medium
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, polymerase, primers, probe)
-
qRT-PCR instrument
Procedure:
-
Seed cells in a multi-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for a specified period before or after infection.
-
Infect the cells with the virus at a defined MOI.
-
After the desired incubation period (e.g., 24 or 48 hours), harvest the cell supernatant or the cells themselves.
-
Extract viral RNA using a commercial kit.
-
Perform one-step or two-step qRT-PCR using primers and probes specific to a viral gene.
-
Quantify the viral RNA levels and normalize to a housekeeping gene if measuring intracellular RNA.
-
Calculate the percentage of inhibition of viral RNA replication and determine the EC50.
Visualizations
References
- 1. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Variables Influencing the In Vitro Susceptibilities of Herpes Simplex Viruses to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy decrease of antiviral agents when administered to ongoing hepatitis C virus infections in cell culture [frontiersin.org]
- 5. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. mdpi.com [mdpi.com]
- 13. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Culture Restriction for SARS-CoV-2 in Human Cells Facilitates the Screening of Compounds Inhibiting Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Managing Poor Oral Absorption of GS-441524 in Research Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the challenges associated with the poor oral absorption of GS-441524 in experimental studies.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Observed in Preclinical Species
Question: We are observing significantly lower than expected oral bioavailability of this compound in our animal model. What are the potential causes and troubleshooting steps?
Answer:
Low oral bioavailability of this compound is a known challenge and can be influenced by several factors. Here’s a step-by-step guide to troubleshoot this issue:
1. Review Formulation and Dosing Procedure:
-
Vehicle Selection: Ensure the vehicle used for oral administration is appropriate and does not interfere with absorption. For preclinical studies, this compound has been administered in various vehicles, including a solution of 5% ethanol, 30% propylene glycol, 45% PEG 400, and 20% water (pH 1.5 with HCl).
-
Dosage and Concentration: There is evidence of a concentration limit or "ceiling" for the oral absorption of nucleosides like this compound.[1] Very high concentrations in a single dose might lead to decreased bioavailability. Consider dose fractionation (e.g., splitting the daily dose into two administrations) to potentially circumvent this absorption ceiling.[2]
-
Administration Technique: Ensure consistent and accurate oral gavage technique to minimize variability. For cats, administration on an empty stomach or with a small treat, followed by a meal 30-60 minutes later, is often recommended to standardize absorption.[3]
2. Assess Physicochemical Properties:
-
Solubility: this compound has limited aqueous solubility, which can be a rate-limiting step for absorption.
-
Salt Formation: Consider converting this compound to a salt form (e.g., hydrochloride or sulfate) to improve solubility. A recent study demonstrated that the sulfate salt of this compound exhibited significantly higher solubility and plasma concentrations.
-
pH of Formulation: The pH of the dosing vehicle can impact the solubility and stability of the compound.
-
3. Investigate Biological Factors:
-
Transporter Involvement: The absorption of this compound is influenced by various transporters in the gastrointestinal tract. It is a substrate for efflux transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), which can pump the drug back into the intestinal lumen, reducing net absorption. It is also a substrate for uptake transporters like Concentrative Nucleoside Transporter 3 (CNT3) and Equilibrative Nucleoside Transporters 1 and 2 (ENT1, ENT2).[4][5]
-
First-Pass Metabolism: While this compound is generally stable in liver microsomes, first-pass metabolism in the gut wall could play a role.[4]
4. Consider Advanced Formulation Strategies:
-
Orally Disintegrating Tablets (ODTs): Developing an ODT formulation can enhance pre-gastric absorption and improve bioavailability. One study described an ODT formulation using mannitol, microcrystalline cellulose, crospovidone, and polyvinylpyrrolidone.
-
Prodrugs: A prodrug approach can be employed to mask the polar nature of this compound and improve its passive permeability. The oral prodrug GS-621763 has been shown to be efficiently converted to this compound in vivo.
Issue 2: High Variability in Pharmacokinetic (PK) Data
Question: We are observing high inter-individual variability in the plasma concentrations of this compound following oral administration in our study. How can we reduce this variability?
Answer:
High PK variability is a common issue in oral drug absorption studies. Here are some strategies to minimize it:
-
Standardize Experimental Conditions:
-
Fasting/Fed State: The presence of food can significantly impact the absorption of orally administered drugs. It is crucial to standardize the feeding schedule of the animals. For this compound, it is often recommended to administer the dose on an empty stomach to ensure consistent absorption.[3]
-
Dosing Time: Administer the drug at the same time each day to minimize the influence of circadian rhythms on gastrointestinal physiology.
-
Animal Strain, Age, and Sex: Use a homogenous population of animals in terms of strain, age, and sex, as these factors can influence drug metabolism and transporter expression.
-
-
Refine Dosing Technique:
-
Accurate Dosing: Ensure precise and consistent dosing for each animal. For viscous formulations, be mindful of residual drug in the dosing apparatus.
-
Minimize Stress: Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Handle animals in a way that minimizes stress during dosing.
-
-
Formulation Optimization:
-
Homogeneity: Ensure the drug is uniformly dispersed in the vehicle, especially for suspensions.
-
Stability: Confirm the stability of this compound in the chosen vehicle for the duration of the study.
-
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power and reduce the impact of individual outliers.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of orally administered this compound in different preclinical species?
A1: The oral pharmacokinetics of this compound vary significantly across species. Below is a summary of available data.
Q2: What is the mechanism of action of this compound and how does its cellular uptake occur?
A2: this compound is a nucleoside analog that acts as a prodrug. It needs to be converted into its active triphosphate form (GS-443902) inside the host cell. This active form then competes with natural nucleoside triphosphates and inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[7]
The cellular uptake of the relatively polar this compound is dependent on host cell nucleoside transporters.[6] Key transporters involved are:
-
Concentrative Nucleoside Transporters (CNTs): Particularly CNT3.[4]
-
Equilibrative Nucleoside Transporters (ENTs): ENT1 and ENT2.[4][5]
Once inside the cell, this compound undergoes three successive phosphorylation steps, catalyzed by host cell kinases, to form the active triphosphate metabolite.[7]
Q3: Are there any known drug-drug interactions that can affect the oral absorption of this compound?
A3: While specific drug-drug interaction studies focusing on the oral absorption of this compound are limited, interactions are possible with drugs that are inhibitors or inducers of the transporters involved in its absorption and efflux (MDR1 and BCRP).[4][5] For example, potent inhibitors of MDR1 could potentially increase the oral bioavailability of this compound. It is also important to avoid co-administration with other drugs or supplements that are not essential for the study, as they may interfere with absorption.[1]
Q4: How does food intake affect the oral absorption of this compound?
A4: The effect of food on the oral absorption of this compound has not been extensively studied in a controlled manner. However, for many oral drugs, food can delay gastric emptying, alter gastrointestinal pH, and stimulate bile secretion, which can in turn affect drug dissolution and absorption. For consistency in research settings, it is generally recommended to administer this compound on an empty stomach.[3] In clinical (veterinary) use, if vomiting occurs on an empty stomach, giving the dose with a small amount of food is a suggested alternative.[3]
Data Presentation
Table 1: Oral Pharmacokinetic Parameters of this compound in Various Species
| Species | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| Mouse | 10 | 39 | 582 | 1.5 | 3.9 |
| Rat | 10 | 33 | - | - | 3.4 - 4.2 |
| Dog | 5 | 85 | - | ~1 | ~4 |
| Monkey | 5 | 8.3 | - | - | - |
| Cat | 25 | - | 10,290 | 3-8 | ~5.14 |
Note: '-' indicates data not available in the cited sources. Bioavailability is compared to intravenous administration. Cat half-life data is from intravenous administration of remdesivir.[8]
Experimental Protocols
Protocol 1: Generalized Method for Improving Oral Bioavailability through Salt Formation
This protocol provides a general outline for the synthesis of this compound salts to enhance solubility.
-
Dissolution: Dissolve this compound free base in a suitable organic solvent (e.g., methanol, ethanol).
-
Acid Addition: Add a stoichiometric equivalent of the desired acid (e.g., hydrochloric acid or sulfuric acid in a suitable solvent) dropwise to the this compound solution while stirring.
-
Precipitation: The salt will precipitate out of the solution. The precipitation can be facilitated by cooling the mixture.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected salt with a cold solvent to remove any unreacted starting materials.
-
Drying: Dry the salt under vacuum to obtain the final product.
-
Characterization: Confirm the formation of the salt and its purity using analytical techniques such as NMR, mass spectrometry, and HPLC.
-
Solubility and PK Studies: Evaluate the aqueous solubility of the salt compared to the free base and conduct in vivo pharmacokinetic studies to determine the oral bioavailability.
Protocol 2: Generalized Method for the Formulation of Orally Disintegrating Tablets (ODTs)
This protocol outlines a general approach for preparing ODTs of this compound.
-
Ingredient Blending: Mix the active pharmaceutical ingredient (this compound or its salt form) with a superdisintegrant (e.g., crospovidone), a diluent/filler (e.g., mannitol, microcrystalline cellulose), and a binder (e.g., polyvinylpyrrolidone).
-
Granulation (Optional): The blend can be granulated using a suitable solvent to improve flowability and compressibility.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) to the blend or granules to prevent sticking to the tablet press.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
-
Evaluation: Evaluate the prepared ODTs for parameters such as hardness, friability, weight variation, drug content, and in vitro disintegration time. The disintegration time is a critical parameter and should ideally be less than 30 seconds.
-
In Vivo Studies: Conduct pharmacokinetic studies in a relevant animal model to assess the oral bioavailability of the ODT formulation compared to a conventional oral dosage form.
Mandatory Visualization
Caption: Experimental workflow for enhancing oral absorption of this compound.
Caption: Cellular uptake and activation pathway of this compound.
References
- 1. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 2. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 3. bova.vet [bova.vet]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Pharmacokinetics and In Vitro Properties of this compound, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. everycat.org [everycat.org]
GS-441524 Technical Support Center: Solvent Stability and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of GS-441524 in various solvents. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a dry powder is highly stable.[1] For optimal long-term stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
Q2: How should I prepare and store a stock solution of this compound?
A2: The choice of solvent and storage temperature is critical for the stability of this compound in solution. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[2] For long-term storage of stock solutions, -80°C is recommended for up to 2 years, and -20°C for up to 1 year.[2] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: What is a common formulation for in vivo studies and its stability?
A3: A frequently cited formulation for subcutaneous injection in feline infectious peritonitis (FIP) studies consists of 5% ethanol, 30% propylene glycol, 45% PEG 400, and 20% water, with the pH adjusted to 1.5 with HCl.[4] This formulation, when refrigerated, has been reported to be used within 3-4 weeks.[4]
Q4: What is the stability of this compound in aqueous solutions?
A4: this compound has limited stability in aqueous solutions. The stability is pH-dependent, with the compound being most stable in a slightly acidic to neutral pH range of 4.5-7.0.[3] Exposure to highly acidic or alkaline conditions can lead to degradation.[3] It is generally not recommended to store aqueous solutions of this compound for extended periods.
Q5: Can I store my this compound solution at room temperature?
A5: Long-term storage at room temperature is not recommended as it can compromise the stability of this compound and lead to degradation.[3] For short-term handling during experiments, exposure to room temperature is generally acceptable.[3]
Data Presentation: Stability of this compound
The following tables summarize the available data on the stability of this compound in its solid form and in various solvent systems.
Table 1: Long-Term Stability of this compound Powder
| Storage Temperature | Shelf Life |
| -20°C | Up to 3 years[2] |
| 4°C | Up to 2 years[2] |
Table 2: Stability of this compound in Solution
| Solvent System | Storage Temperature | Stability Duration |
| Unspecified (in solvent) | -80°C | Up to 2 years[2] |
| Unspecified (in solvent) | -20°C | Up to 1 year[2] |
| 5% Ethanol, 30% Propylene Glycol, 45% PEG 400, 20% Water (pH 1.5) | Refrigerated | 3-4 weeks[4] |
| Unprocessed Quality Controls in Feline Plasma | -20°C | At least 1 month |
Note: The stability of this compound in solution is highly dependent on the specific solvent, concentration, temperature, and pH. The data presented is based on available product information and scientific publications. For critical applications, it is recommended to perform independent stability studies.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Feline Studies
This protocol is adapted from studies on the treatment of Feline Infectious Peritonitis.[4]
Materials:
-
This compound powder
-
Ethanol (95-100%)
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
Hydrochloric acid (HCl) solution (e.g., 1N)
-
Sterile glass vials
-
Sonicator
Procedure:
-
Calculate the required amounts of each component to achieve the final desired concentration of this compound (e.g., 10 or 15 mg/mL) in a solution containing 5% ethanol, 30% propylene glycol, 45% PEG 400, and 20% water.
-
In a sterile glass vial, weigh the appropriate amount of this compound powder.
-
Add the calculated volume of ethanol to the vial and agitate to dissolve the powder.
-
Sequentially add the propylene glycol and PEG 400, mixing thoroughly after each addition.
-
Add the sterile water.
-
Adjust the pH of the solution to approximately 1.5 using the HCl solution.
-
Agitate the mixture until the this compound is fully in suspension.
-
Place the vial in a sonicated water bath for 5-20 minutes until the solution becomes clear.[4]
-
Store the final solution in the refrigerator and use within 3-4 weeks.[4]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-based gradient from a high aqueous content to a high organic content to ensure the elution of both this compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 248 nm)
Procedure for Stability Study:
-
Prepare solutions of this compound in the desired solvents (e.g., DMSO, ethanol, propylene glycol) at a known concentration.
-
Store the solutions under various conditions (e.g., room temperature, 4°C, -20°C, -80°C, and protected from light).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw an aliquot of each solution.
-
Dilute the aliquot to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation of this compound in solution | - Exceeded solubility limit- Temperature change- Change in solvent composition or pH | - Gently warm the solution and sonicate to redissolve.- Ensure the storage temperature is appropriate for the solvent and concentration.- Verify the correct preparation of the solvent mixture and pH. |
| Loss of compound activity in bioassays | - Degradation of this compound | - Prepare fresh solutions from powder.- Review storage conditions and handling procedures.- Perform a stability check of the stored solution using an analytical method like HPLC. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of stock solutions- Inaccurate initial concentration | - Prepare single-use aliquots of stock solutions.- Re-verify the concentration of the stock solution, preferably by a validated analytical method. |
| Appearance of unknown peaks in HPLC analysis | - Degradation of this compound- Contamination of the sample or solvent | - Compare the chromatogram to a freshly prepared standard.- Investigate potential sources of contamination in your workflow.- Consider forced degradation studies (e.g., acid, base, oxidation, heat, light) to identify potential degradation products. |
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Understanding this compound storage and handling requirements - BLOOM [fipdrug.com]
- 3. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Validation & Comparative
A Comparative In Vitro Analysis of GS-441524 and Remdesivir Efficacy
An objective guide for researchers and drug development professionals on the comparative in vitro antiviral activities of GS-441524 and its prodrug, Remdesivir.
This guide provides a comprehensive comparison of the in vitro efficacy of the nucleoside analog this compound and its prodrug Remdesivir against various coronaviruses. The data presented is compiled from multiple studies to offer a broad perspective on their antiviral activities in different cell-based models. This information is intended to assist researchers in designing experiments and making informed decisions in the development of antiviral therapeutics.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of antiviral compounds is primarily evaluated based on the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI). The EC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. The CC50 value indicates the concentration that causes the death of 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window; a higher SI value indicates a more favorable safety profile.
The following table summarizes the reported in vitro activities of this compound and Remdesivir against different coronaviruses in various cell lines.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | >100 | >128 |
| SARS-CoV | HAE | 0.18 ± 0.14 | - | - | |
| MERS-CoV | HAE | - | - | - | |
| SARS-CoV-2 | Vero E6 | 1.1 | >100 | >90.9 | |
| SARS-CoV-2 | Vero CCL-81 | 0.8 | >100 | >125 | |
| SARS-CoV-2 | Calu-3 | 0.25 | >100 | >400 | |
| SARS-CoV-2 | Caco-2 | 0.08 | >100 | >1250 | |
| Remdesivir | Feline Infectious Peritonitis Virus (FIPV) | CRFK | Comparable to this compound | - | - |
| SARS-CoV | HAE | Lower than this compound (not statistically significant) | - | - | |
| MERS-CoV | HAE | Lower than this compound (not statistically significant) | - | - | |
| SARS-CoV-2 | Vero E6 | 1.0 | >100 | >100 | |
| SARS-CoV-2 | Vero CCL-81 | 0.7 | >100 | >142.9 | |
| SARS-CoV-2 | Calu-3 | 0.11 | 72.8 | >661.8 | |
| SARS-CoV-2 | Caco-2 | 0.001 | >100 | >100000 | |
| SARS-CoV-2 | Huh-7 | 0.01 | 2.1 | 210 |
Note: "-" indicates that the data was not specified in the referenced sources. The EC50 values for Remdesivir against SARS-CoV and MERS-CoV in HAE cells were reported to be lower than this compound, but the large standard deviations made the differences not statistically significant[1].
Mechanism of Action and Metabolic Activation
Both this compound and Remdesivir are adenosine nucleoside analogs that function by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2][3] Remdesivir is a prodrug of this compound, meaning it is administered in an inactive form and is metabolized within the host cell to the active compound.[3][4]
The metabolic activation pathway involves several steps. Remdesivir, being more lipophilic, can more readily cross the cell membrane.[5] Once inside the cell, it is converted to its monophosphate form, which is then further phosphorylated to the active nucleoside triphosphate (NTP). This active triphosphate form of this compound (GS-443902) competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain. Its incorporation leads to delayed chain termination, thereby halting viral RNA synthesis.[4] this compound, on the other hand, enters the cell and must first be phosphorylated to its monophosphate form, a step that can be less efficient and potentially rate-limiting compared to the direct conversion of Remdesivir.[5]
Experimental Protocols
The following sections outline generalized methodologies for key in vitro experiments cited in the comparison of this compound and Remdesivir.
Cell Culture and Virus Propagation
-
Cell Lines: Commonly used cell lines for coronavirus research include Vero E6 and Vero CCL-81 (African green monkey kidney), Calu-3 and HAE (human lung epithelial), Caco-2 (human colorectal adenocarcinoma), and CRFK (Criss-Cross Feline Kidney) cells.[5] Cells are maintained in appropriate culture media (e.g., Dulbecco's Modified Eagle Medium or Minimum Essential Medium) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Virus Strains: The specific strain of coronavirus (e.g., SARS-CoV-2, FIPV, MERS-CoV, SARS-CoV) is propagated in a suitable permissive cell line. Viral titers are determined by methods such as plaque assay or TCID50 (50% tissue culture infectious dose) assay.
Antiviral Activity Assay (EC50 Determination)
A common method for determining the EC50 is the cytopathic effect (CPE) reduction assay.
-
Cell Seeding: Plate susceptible cells in 96-well plates at a predetermined density and incubate overnight to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and Remdesivir in culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect them with the virus at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of the antiviral compounds.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the untreated virus-infected control wells (typically 2-4 days).
-
CPE Assessment: The CPE is quantified using methods such as:
-
Microscopic examination: Visually scoring the percentage of cell death.
-
Cell viability assays: Using reagents like MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or neutral red, where the colorimetric signal is proportional to the number of viable cells.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of CPE against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of the compounds is assessed in uninfected cells in parallel with the antiviral assay.
-
Cell Seeding: Plate cells in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of this compound and Remdesivir to the wells containing uninfected cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Measurement: Determine cell viability using a suitable assay, such as the MTS or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In these assays, mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Viral Load Quantification by qRT-PCR
Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) can be used to directly measure the amount of viral RNA, providing a more direct assessment of antiviral activity.
-
Sample Collection: After the incubation period in the antiviral assay, collect the cell culture supernatant or cell lysates.
-
RNA Extraction: Isolate viral RNA from the collected samples using a commercial RNA extraction kit.
-
Reverse Transcription: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: Perform qPCR using primers and probes specific to a conserved region of the viral genome. The amplification of the target sequence is monitored in real-time.
-
Data Analysis: The amount of viral RNA in each sample is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral RNA concentrations. The EC50 is then determined based on the reduction in viral RNA levels at different drug concentrations.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 4. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
A Comparative Analysis of GS-441524 and GC376 for the Treatment of Feline Infectious Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Feline Infectious Peritonitis (FIP) has long been one of the most devastating and fatal diseases in cats. Caused by a mutated form of feline coronavirus (FCoV), the disease manifests in either an effusive ("wet") or non-effusive ("dry") form, both leading to a grim prognosis. However, the advent of targeted antiviral therapies has revolutionized the management of FIP, offering hope where there was once none. This guide provides an in-depth, objective comparison of two pioneering antiviral compounds, GS-441524 and GC376, focusing on their mechanisms of action, performance in preclinical and clinical settings, and pharmacokinetic profiles, supported by experimental data.
Mechanism of Action: Targeting Different Viral Processes
This compound and GC376 combat Feline Infectious Peritonitis Virus (FIPV) through distinct molecular mechanisms, targeting different essential stages of the viral life cycle.
This compound: A Nucleoside Analogue Inhibitor of Viral RNA Synthesis
This compound is a small molecule nucleoside analog, a competitive inhibitor of adenosine triphosphate (ATP).[1] Once inside the host cell, it is phosphorylated to its active triphosphate form.[2] This active metabolite is then incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[2][3] The incorporation of the this compound analogue leads to premature termination of viral RNA transcription, thereby halting viral replication.[2][4] this compound is the active metabolite of the prodrug Remdesivir (GS-5734).[5]
GC376: A Protease Inhibitor Blocking Viral Polyprotein Processing
GC376 is a broad-spectrum viral 3C-like (3CL) protease inhibitor.[1][6] Coronaviruses, including FIPV, synthesize their non-structural proteins as large polyproteins that must be cleaved into individual functional proteins by viral proteases. The 3CL protease is essential for this processing step.[6] GC376 acts as a competitive inhibitor of this enzyme, binding to its active site and preventing the cleavage of the viral polyprotein.[1] This inhibition of polyprotein processing effectively blocks the formation of the viral replication complex and the assembly of new virions.[6]
In Vitro Efficacy: Potent Antiviral Activity
Both this compound and GC376 have demonstrated potent antiviral activity against FIPV in cell culture-based assays. The half-maximal effective concentration (EC50) is a key metric used to quantify the in vitro potency of an antiviral compound, representing the concentration at which it inhibits 50% of viral replication.
| Compound | Cell Line | FIPV Strain | EC50 (µM) | Reference |
| This compound | CRFK | FIPV-II (WSU 79-1146) | ~1.0 | [7] |
| GC376 | CRFK | FIPV-II (WSU 79-1146) | ~0.4 - 2.0 |
Table 1: In Vitro Efficacy (EC50) of this compound and GC376 against FIPV.
Clinical Efficacy in Cats with Naturally Occurring FIP
Clinical trials in cats with naturally occurring FIP have provided crucial data on the in vivo efficacy of both this compound and GC376.
This compound:
A pivotal field study demonstrated the high efficacy and safety of this compound in treating cats with naturally occurring FIP. In this study, an initial dosage of 2.0 mg/kg administered subcutaneously (SC) once daily for at least 12 weeks was used, with the dosage increased to 4.0 mg/kg in some cases.[7] The study reported a high rate of clinical remission.[7] Subsequent studies and clinical use have further solidified the efficacy of this compound, with success rates reported to be as high as 92%.[8] A systematic review of 11 studies encompassing 650 FIP cases treated with this compound reported an overall treatment success rate of 84.6%.[4]
GC376:
A field trial involving 20 cats with various forms of FIP showed that GC376 administered subcutaneously at a dose of 15 mg/kg every 12 hours led to clinical remission in 19 of the cats within two weeks of starting treatment.[9] However, relapses were common, occurring in 13 of the 19 cats that initially responded.[9] Some cats that relapsed developed neurological disease, a significant limitation as GC376 has poor penetration across the blood-brain barrier.[9]
| Parameter | This compound | GC376 |
| Route of Administration | Subcutaneous, Oral | Subcutaneous |
| Typical Dosage | 4.0 mg/kg SC q24h; higher for neurological/ocular forms.[7][10] | 15 mg/kg SC q12h.[9] |
| Treatment Duration | Minimum 12 weeks.[7] | Minimum 12 weeks.[9] |
| Remission Rate (Initial) | High, with many cats achieving sustained remission.[7] | High initial remission (19/20 cats).[9] |
| Relapse Rate | Lower compared to GC376. | High (13/19 cats in one study).[9] |
| Efficacy in Neurological FIP | Effective, often requiring higher doses.[5] | Poor, due to limited blood-brain barrier penetration.[9] |
Table 2: Comparison of Clinical Efficacy of this compound and GC376 in Cats with FIP.
Pharmacokinetics: Bioavailability and Distribution
The pharmacokinetic profiles of this compound and GC376 influence their dosing regimens and efficacy in different forms of FIP.
This compound:
Pharmacokinetic studies in cats have shown that subcutaneously administered this compound is well-absorbed and maintains therapeutic plasma concentrations over 24 hours.[11] Following a single oral dose of 25 mg/kg in cats, the average maximum plasma concentration (Cmax) was 10,290 ng/mL (35 µM), with the time to reach Cmax (Tmax) being around 3 hours for most cats.[11] The elimination half-life is relatively short, approximately 5.14 hours, suggesting minimal drug accumulation with once-daily dosing.[12] Importantly, this compound has been shown to penetrate the blood-brain and blood-eye barriers, making it effective for neurological and ocular forms of FIP.[10]
GC376:
Detailed pharmacokinetic data for GC376 in cats from publicly available literature is more limited. However, its poor penetration of the blood-brain barrier is a significant pharmacokinetic limitation that restricts its use in neurological FIP.[9]
| Parameter | This compound | GC376 |
| Cmax (Oral, 25 mg/kg) | 10,290 ng/mL (35 µM)[11] | Data not readily available |
| Tmax (Oral, 25 mg/kg) | ~3 hours[11] | Data not readily available |
| Elimination Half-life | ~5.14 hours[12] | Data not readily available |
| Blood-Brain Barrier Penetration | Yes[10] | Poor[9] |
Table 3: Pharmacokinetic Parameters of this compound and GC376 in Cats.
Safety and Side Effects
Both drugs have been generally well-tolerated in cats, with some manageable side effects.
This compound:
The most common side effect of injectable this compound is pain and local reactions at the injection site.[10] Systemic side effects are reportedly rare.[10] Some studies have noted mild, non-progressive renal toxicity, but no apparent liver toxicity.[10]
GC376:
Similar to this compound, transient pain at the injection site is a common side effect of GC376.[5] Subcutaneous fibrosis and hair loss have also been reported.[5] A notable concern with GC376 is the potential for it to interfere with the development of permanent teeth in young kittens.[13]
Experimental Protocols
In Vitro Antiviral Activity Assay (EC50 Determination)
Objective: To determine the concentration of the antiviral compound that inhibits 50% of FIPV replication in cell culture.
Methodology:
-
Cell Culture: Crandell-Rees Feline Kidney (CRFK) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics in 96-well plates until confluent.
-
Virus Infection: The cell monolayers are infected with a known titer of FIPV (e.g., WSU 79-1146 strain).
-
Drug Treatment: Immediately after infection, serial dilutions of the antiviral compound (this compound or GC376) are added to the wells. Control wells include virus-infected cells without the drug and uninfected cells.
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period that allows for viral replication and the development of cytopathic effects (CPE), typically 48-72 hours.
-
Assessment of Viral Replication: The extent of viral replication is assessed by quantifying the CPE, often using a crystal violet staining method or a cell viability assay (e.g., MTS assay).
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration. The EC50 value is then determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Feline Clinical Trial Protocol (Adapted from Pedersen et al.)
Objective: To evaluate the safety and efficacy of an antiviral drug for the treatment of naturally occurring FIP in cats.
Methodology:
-
Case Selection: Cats with a confirmed diagnosis of FIP based on clinical signs, laboratory findings (e.g., high globulin levels, low albumin/globulin ratio), and, if possible, RT-PCR or immunohistochemistry for FCoV are enrolled. Cats with severe neurological signs may be excluded depending on the drug being tested.
-
Informed Consent: Owners are fully informed about the experimental nature of the treatment and provide written consent.
-
Treatment Administration: The antiviral drug (e.g., this compound at 4.0 mg/kg SC q24h) is administered for a predefined period, typically a minimum of 12 weeks.
-
Clinical Monitoring: Cats are monitored closely for changes in clinical signs, including body weight, temperature, appetite, and activity level.
-
Laboratory Monitoring: Blood samples are collected at regular intervals (e.g., every 4 weeks) for complete blood count (CBC) and serum chemistry profiles to monitor for treatment efficacy (e.g., normalization of globulin levels) and potential side effects.
-
Outcome Assessment: The primary outcome is clinical remission, defined as the resolution of all clinical signs of FIP and normalization of key laboratory parameters. Relapse rates after cessation of treatment are also recorded.
-
Data Analysis: The proportion of cats achieving clinical remission and the incidence of adverse events are calculated.
Conclusion
Both this compound and GC376 represent significant breakthroughs in the fight against Feline Infectious Peritonitis. This compound, with its potent inhibition of viral RNA synthesis, high clinical remission rates, and ability to cross the blood-brain barrier, has emerged as a highly effective treatment for various forms of FIP, including the challenging neurological and ocular manifestations. GC376, a 3CL protease inhibitor, also demonstrates strong initial efficacy but is hampered by a higher rate of relapse and poor central nervous system penetration.
For researchers and drug development professionals, the distinct mechanisms of action of these two compounds offer valuable insights into potential combination therapies that could further enhance treatment efficacy and mitigate the risk of drug resistance. The development of oral formulations of this compound has also improved the ease of long-term administration. Future research should continue to focus on optimizing dosing protocols, exploring combination therapies, and developing new antiviral agents to further improve the prognosis for cats afflicted with this once-fatal disease.
References
- 1. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 2. New paper: Pharmacokinetics of IV remdesivir for FIP – Lashnits Lab – UW–Madison [vetmed.wisc.edu]
- 3. everycat.org [everycat.org]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating Feline Infectious Peritonitis (FIP) with 3C-like Protease Inhibitor - EveryCat Health Foundation - VIN [vin.com]
- 6. An Optimized Bioassay for Screening Combined Anticoronaviral Compounds for Efficacy against Feline Infectious Peritonitis Virus with Pharmacokinetic Analyses of this compound, Remdesivir, and Molnupiravir in Cats | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. First study on in vitro antiviral and virucidal effects of flavonoids against feline infectious peritonitis virus at the early stage of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Bioassay for Screening Combined Anticoronaviral Compounds for Efficacy against Feline Infectious Peritonitis Virus with Pharmacokinetic Analyses of this compound, Remdesivir, and Molnupiravir in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cat2fip.co [cat2fip.co]
- 13. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
GS-441524: A Potent Inhibitor of Feline Infectious Peritonitis Virus (FIPV)
A comprehensive guide validating the antiviral activity of GS-441524 against FIPV, with comparisons to alternative treatments and detailed experimental data for researchers, scientists, and drug development professionals.
Feline Infectious Peritonitis (FIP) is a fatal disease in cats caused by the feline infectious peritonitis virus (FIPV), a mutated form of the feline coronavirus (FCoV).[1] For years, an FIP diagnosis was a death sentence. However, the emergence of the nucleoside analog this compound has revolutionized the treatment of this devastating disease, offering a highly effective therapeutic option.[2][3] This guide provides a detailed comparison of this compound's antiviral activity with other compounds, supported by experimental data and protocols.
Mechanism of Action
This compound is a small molecule that acts as a molecular precursor to a pharmacologically active nucleoside triphosphate.[4][5] Once inside the host cell, it is phosphorylated to its active triphosphate form. This active form mimics a natural nucleoside, competing with endogenous nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[6] Its incorporation leads to delayed chain termination, effectively halting viral replication.[6] While this is the primary mechanism, recent studies suggest a potential dual function, where this compound may also inhibit the viral macrodomain, an enzyme that counteracts the host's antiviral defenses.[2]
Caption: Mechanism of Action of this compound.
In Vitro Antiviral Activity
Multiple studies have demonstrated the potent in vitro antiviral activity of this compound against FIPV in various feline cell lines, including Crandell-Rees Feline Kidney (CRFK) and felis catus whole fetus-4 (fcwf-4) cells.[1][4][7]
Comparative Efficacy of Antiviral Compounds against FIPV
| Compound | Cell Line | EC50 (µM) | IC50 (µM) | IC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | CRFK | 1.6 | - | - | 260.0 | 165.5 | [8] |
| This compound | fcwf-4 | - | 1.4 (Type I) | 2.8 (Type I) | - | - | |
| This compound | fcwf-4 | - | 0.8 (Type II) | 3.3 (Type II) | - | - | [1] |
| Itraconazole | fcwf-4 | - | 1.0 (Type I) | 39.0 (Type I) | - | - | [1] |
| Itraconazole | fcwf-4 | - | 0.3 (Type II) | 18.1 (Type II) | - | - | [1] |
| Nirmatrelvir | CRFK | 2.46 | - | - | - | - | |
| Molnupiravir | CRFK | - | - | - | - | - | [8] |
| Teriflunomide | CRFK | - | - | - | - | - | [8] |
| Ritonavir | CRFK | - | - | - | - | - | [8] |
| Hydroxychloroquine | fcwf-4 | - | 48.7 (Type I) | - | 515.7 | - | [7] |
| Hydroxychloroquine | fcwf-4 | - | 30.3 (Type II) | - | - | - | [7] |
| Isoginkgetin | CRFK | 4.77 | - | - | - | - | [9] |
| Luteolin | CRFK | 36.28 | - | - | - | - | [9] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. IC90 (90% inhibitory concentration): The concentration of an inhibitor required to inhibit 90% of a biological or biochemical function. CC50 (Half-maximal cytotoxic concentration): The concentration of a compound that kills 50% of cells in a cytotoxicity assay. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.
In Vivo Efficacy and Clinical Studies
The remarkable in vitro activity of this compound translated to significant success in in vivo studies and clinical trials in cats with naturally occurring FIP.
In an experimental FIPV infection study, treatment with this compound resulted in a rapid reversal of clinical signs in all 10 treated cats.[5] A subsequent field trial involving 31 cats with naturally occurring FIP demonstrated that this compound was a safe and effective treatment.[10] The initial dosage was 2.0 mg/kg subcutaneously every 24 hours for at least 12 weeks, with some cats requiring a dose increase to 4.0 mg/kg.[10]
A systematic review of 11 studies encompassing 650 FIP cases treated with this compound reported an overall treatment success rate of 84.6%.[11][12] The success rate was even higher when this compound was used in combination with other antivirals.[11][12]
Comparison of this compound with Other Antivirals in Clinical Settings
| Antiviral | Mechanism of Action | Key Findings in FIP Treatment | Reference |
| This compound | Nucleoside analog (RdRp inhibitor) | High success rate (over 80%) in treating naturally occurring FIP.[11][12] | [4][5][10] |
| Remdesivir (GS-5734) | Prodrug of this compound | In vitro efficacy is comparable to this compound. A non-inferiority study with oral administration showed similar survival rates to this compound.[13] | [6][13] |
| GC376 | 3C-like protease inhibitor | Effective against FIP but may be less effective for neurological or ocular forms. Can be used in combination with this compound for resistant cases.[14][15] | [14][15][16] |
| Molnupiravir | Nucleoside analog (induces lethal mutagenesis) | Shown to be effective in cats that have failed this compound treatment. A study showed similar efficacy to this compound.[11][17] | [11][17] |
Experimental Protocols
In Vitro Antiviral Activity Assessment
A common method to evaluate the in vitro antiviral efficacy of compounds against FIPV is the plaque reduction assay.
Caption: General Workflow for In Vitro Antiviral Assay.
Detailed Steps:
-
Cell Seeding: Crandell-Rees Feline Kidney (CRFK) cells are seeded in 96-well plates and grown to approximately 75-85% confluency.[18]
-
Viral Infection: The cell culture medium is replaced with a medium containing FIPV at a specific multiplicity of infection (MOI), for instance, 0.004.[18]
-
Compound Treatment: One hour after infection, the test compounds (e.g., this compound) are added to the wells in a series of two-fold dilutions.[18] Uninfected cells are also treated to assess cytotoxicity.[18]
-
Incubation: The plates are incubated for 72 hours at 37°C to allow for viral replication and plaque formation.[18]
-
Fixation and Staining: After incubation, the cells are fixed with methanol and stained with crystal violet to visualize the cell monolayer and viral plaques.[18]
-
Quantification: The number of plaques is counted, and the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated.[18] Viral RNA levels can also be quantified using RT-qPCR for a more detailed analysis of viral replication inhibition.[19]
Conclusion
This compound has demonstrated potent and consistent antiviral activity against FIPV both in vitro and in vivo. Its mechanism as a nucleoside analog that terminates viral RNA synthesis is well-established.[4][5] Comparative data indicates its superiority in many cases and highlights its role as a cornerstone in FIP therapy. While other antivirals like remdesivir, GC376, and molnupiravir also show efficacy, this compound remains a primary treatment option.[11][13] The provided experimental protocols offer a foundational framework for researchers to further validate and explore the antiviral properties of this compound and novel compounds against FIPV.
References
- 1. In vitro antiviral effects of this compound and itraconazole combination against feline infectious peritonitis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Antiviral Mechanism of this compound and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 3. emunefip.com [emunefip.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Feline Coronavirus Antivirals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. First study on in vitro antiviral and virucidal effects of flavonoids against feline infectious peritonitis virus at the early stage of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound for Feline Infectious Peritonitis: A Systematic Review (2018-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Oral Remdesivir Compared to this compound for Treatment of Cats with Naturally Occurring Effusive Feline Infectious Peritonitis: A Blinded, Non-Inferiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 15. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 16. An Optimized Bioassay for Screening Combined Anticoronaviral Compounds for Efficacy against Feline Infectious Peritonitis Virus with Pharmacokinetic Analyses of this compound, Remdesivir, and Molnupiravir in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | this compound and molnupiravir are similarly effective for the treatment of cats with feline infectious peritonitis [frontiersin.org]
- 18. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating Antiviral Resistance: A Comparative Analysis of GS-441524 and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains poses a significant challenge to the long-term efficacy of antiviral therapies. GS-441524, the parent nucleoside of remdesivir, has demonstrated potent antiviral activity against a range of RNA viruses, most notably Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2. However, the potential for the development of resistance necessitates a thorough understanding of its cross-resistance profile with other nucleoside analogs. This guide provides a comparative overview of cross-resistance studies between this compound and other key antiviral compounds, supported by experimental data and detailed methodologies.
Mechanism of Action and Resistance
This compound is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Incorporation of the analog into the nascent viral RNA chain leads to premature termination of transcription.[1] Resistance to this compound and its prodrug remdesivir is primarily associated with mutations in the viral RdRp (nsp12) that reduce the efficiency of the drug's incorporation or enhance its removal by the viral proofreading exonuclease (nsp14).[3]
Comparative Antiviral Efficacy
The following tables summarize the in vitro efficacy of this compound and other notable antiviral compounds against coronaviruses. The half-maximal effective concentration (EC50) is a measure of a drug's potency, with lower values indicating higher potency.
Table 1: In Vitro Efficacy of Antiviral Agents against Feline Infectious Peritonitis Virus (FIPV)
| Compound | Mechanism of Action | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | RdRp Inhibitor | CRFK | 0.78 - 1.6[4][5] | >100 - 260.0[4][5] | >128 - 165.5[4][5] |
| Remdesivir (GS-5734) | RdRp Inhibitor (Prodrug of this compound) | CRFK | ~1.0[6] | >100[6] | >100[6] |
| Molnupiravir (EIDD-2801) | Lethal Mutagenesis | CRFK | 0.4 - 8.04[5][7] | 235.35[5] | 29.27[5] |
| GC376 | 3CL Protease Inhibitor | CRFK | ~0.406[8] | >100 | >246 |
CRFK: Crandell Rees Feline Kidney cells
Table 2: In Vitro Efficacy of Antiviral Agents against SARS-CoV-2
| Compound | Mechanism of Action | Cell Line | EC50 (µM) |
| This compound | RdRp Inhibitor | Vero E6 / HAE | 0.48 / 0.18[4] |
| Remdesivir (GS-5734) | RdRp Inhibitor (Prodrug of this compound) | Vero E6 | 0.77[3] |
| Molnupiravir (EIDD-2801) | Lethal Mutagenesis | Vero E6 | Varies by study |
| Favipiravir | RdRp Inhibitor | Vero E6 | 61.88[9] |
Vero E6: African green monkey kidney cells; HAE: Human Airway Epithelial cells
Cross-Resistance Studies
Studies on SARS-CoV-2 have identified specific mutations in the RdRp that confer resistance to remdesivir. Given that this compound is the active metabolite of remdesivir, these mutations are directly relevant to its efficacy.
Table 3: Impact of SARS-CoV-2 RdRp Mutations on Remdesivir/GS-441524 Susceptibility
| Virus | Mutation in nsp12 (RdRp) | Fold Increase in EC50 | Reference |
| SARS-CoV-2 | V166L | 1.5 - 2.3 | [10][11] |
| SARS-CoV-2 | E802D | 2.5 | [10] |
| SARS-CoV-2 Lineage 1 | V166A, N198S, S759A | 2.7 - 10.4 | [3] |
| SARS-CoV-2 Lineage 2 | S759A, V792I | 2.7 - 10.4 | [3] |
| SARS-CoV-2 Lineage 3 | C799F/R | 2.7 - 10.4 | [3] |
A key finding is the lack of cross-resistance between nucleoside analogs with different mechanisms of action. Molnupiravir, which induces lethal mutagenesis rather than chain termination, is often effective in treating FIP cases that have become resistant to this compound.[12] This is attributed to its distinct mechanism, making it a valuable second-line therapy. Similarly, GC376, a 3C-like protease inhibitor, targets a different viral enzyme and therefore does not exhibit cross-resistance with RdRp inhibitors.[13]
Experimental Protocols
In Vitro Antiviral Susceptibility Testing (Plaque Reduction Assay)
This assay is a standard method for determining the concentration of an antiviral drug that inhibits the production of infectious virus particles.
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., CRFK for FIPV, Vero E6 for SARS-CoV-2) in 6-well or 12-well plates and incubate until confluent.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilutions. Incubate for 1-2 hours to allow for viral adsorption.
-
Drug Treatment and Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the antiviral compound being tested.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.[14] Count the number of plaques at each drug concentration.
-
EC50 Calculation: The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
In Vitro Selection of Drug-Resistant Virus
This method is used to generate and identify viral mutations that confer resistance to an antiviral drug.
-
Initial Culture: Infect a susceptible cell line with the wild-type virus in the presence of a sub-inhibitory concentration of the antiviral drug.
-
Serial Passage: Harvest the supernatant from the infected culture and use it to infect fresh cells, again in the presence of the drug.[15]
-
Dose Escalation: Gradually increase the concentration of the antiviral drug in subsequent passages as the virus adapts and shows signs of replication (e.g., cytopathic effect).[10]
-
Resistance Confirmation: After several passages, test the resulting virus population for its susceptibility to the drug using an antiviral assay (e.g., plaque reduction assay) to determine the fold-increase in EC50 compared to the wild-type virus.
-
Genotypic Analysis: Sequence the genome of the resistant virus to identify mutations that may be responsible for the resistance phenotype.
Visualizations
Caption: Experimental workflow for in vitro antiviral efficacy testing.
Caption: Mechanism of action of this compound.
Conclusion
The available data indicates that while resistance to this compound can emerge through mutations in the viral RdRp, there is a high barrier for the development of high-level resistance. Crucially, cross-resistance with nucleoside analogs that employ a different mechanism of action, such as molnupiravir, appears to be minimal. Furthermore, antivirals targeting other viral proteins, like the protease inhibitor GC376, offer alternative therapeutic avenues in the face of resistance to nucleoside analogs. Continuous surveillance for resistance mutations and the strategic use of combination therapies will be paramount in maintaining the long-term clinical utility of this compound and other antiviral agents.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Oral this compound derivatives: Next-generation inhibitors of SARS‐CoV‐2 RNA‐dependent RNA polymerase [frontiersin.org]
- 5. Comparative Evaluation of this compound, Teriflunomide, Ruxolitinib, Molnupiravir, Ritonavir, and Nirmatrelvir for In Vitro Antiviral Activity against Feline Infectious Peritonitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molnuparivir as a third antiviral drug for treatment of FIP v13 [zenbycat.org]
- 8. researchgate.net [researchgate.net]
- 9. Favipiravir use for SARS CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Differential laboratory passaging of SARS-CoV-2 viral stocks impacts the in vitro assessment of neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Oral vs. Injectable GS-441524 in Feline Infectious Peritonitis (FIP) Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oral and injectable formulations of GS-441524, a nucleoside analog antiviral agent demonstrating high efficacy in treating feline infectious peritonitis (FIP), a once-fatal coronavirus-induced disease in cats. This document synthesizes available experimental data on the pharmacokinetics, efficacy, and administration protocols of both formulations to assist researchers and drug development professionals in their understanding and potential application of this compound.
Executive Summary
This compound is a potent inhibitor of the feline infectious peritonitis virus (FIPV) RNA-dependent RNA polymerase. Both injectable (subcutaneous) and oral formulations of this compound have been used with high success rates in treating FIP. The injectable route has historically been the standard, particularly for initial treatment of severe cases, due to its perceived higher bioavailability. However, recent studies suggest that oral formulations can achieve comparable therapeutic outcomes, offering a more convenient and less stressful administration method for long-term therapy.
Key findings from available research indicate that while some studies suggest a lower bioavailability for the oral route, others report no significant difference in pharmacokinetic parameters between oral and subcutaneous administration. The choice between oral and injectable this compound often depends on the clinical presentation of the cat, the stage of treatment, and owner preference.
Data Presentation
Pharmacokinetics
The pharmacokinetic profile of this compound is a critical determinant of its therapeutic efficacy. There are conflicting reports in the literature regarding the oral bioavailability of this compound in cats. Some studies suggest that oral administration achieves approximately 40% of the peak plasma levels of the injectable route, necessitating higher oral doses to achieve a therapeutic effect.[1][2] Conversely, a 2023 study by Hu et al. reported no significant difference between the oral and subcutaneous pharmacokinetic parameters.[3]
Table 1: Comparative Pharmacokinetic Parameters of Oral vs. Injectable this compound in Cats
| Parameter | Oral Administration | Injectable (Subcutaneous) Administration | Reference |
| Bioavailability | Variable; reported as ~40% of SC route in some studies, while others report no significant difference. | Considered to have high bioavailability. | [1][2][3] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Not explicitly stated in comparative studies, but generally rapid. | [1] |
| Peak Plasma Concentration (Cmax) | Lower than injectable in some studies. | Higher than oral in some studies. | [1] |
| Area Under the Curve (AUC) | May be lower than injectable, requiring dose adjustment. | Generally higher than oral administration. |
Note: The data presented is a synthesis of findings from multiple sources. A definitive head-to-head study with comprehensive, publicly available pharmacokinetic data tables is lacking.
Efficacy
Both oral and injectable formulations of this compound have demonstrated high efficacy in treating FIP, with overall success rates reported to be around 84.6%.[4] The choice of administration route may be influenced by the severity of the disease.
Table 2: Comparative Efficacy of Oral vs. Injectable this compound in Cats with FIP
| Outcome | Oral Administration | Injectable (Subcutaneous) Administration | Reference |
| Survival/Remission Rate | Reported survival rates vary, with one study showing 55% (or 83% excluding early deaths) in a comparison with oral remdesivir. Generally considered to have a high success rate, mirroring injectable formulations when dosed appropriately. | High success rate, often considered the standard for initial therapy, especially in severe cases. | [5][6] |
| Indications | Mild to moderate FIP, long-term maintenance therapy, cases where injections are problematic. | Severe FIP (neurological or ocular forms), initial treatment, cats with gastrointestinal compromise. | [7] |
| Dosage | Typically higher than injectable to compensate for potential lower bioavailability (e.g., may need to be doubled). | Standardized dosages based on weight and disease form. |
Experimental Protocols
General Study Design for Comparative Analysis
A prospective, randomized, controlled clinical trial would be the ideal design to compare the efficacy and pharmacokinetics of oral and injectable this compound.
1. Subject Recruitment:
-
Client-owned cats with a confirmed diagnosis of FIP (effusive or non-effusive) based on a combination of clinical signs, laboratory findings (e.g., high globulin, low albumin/globulin ratio), and detection of FIPV RNA via RT-PCR.
-
Inclusion criteria would typically include cats of a certain age and weight range, with owner consent.
-
Exclusion criteria would include cats with severe concurrent diseases that could interfere with the study outcomes.
2. Randomization and Treatment Groups:
-
Cats are randomly assigned to one of two treatment groups:
-
Group 1 (Oral): Receive oral this compound at a specified dosage (e.g., 10-15 mg/kg) once or twice daily.
-
Group 2 (Injectable): Receive subcutaneous injections of this compound at a specified dosage (e.g., 5-10 mg/kg) once daily.
-
-
The treatment duration is typically a minimum of 12 weeks (84 days).
3. Monitoring and Data Collection:
-
Clinical Assessment: Daily monitoring of clinical signs (e.g., temperature, activity level, appetite, body weight).
-
Hematology and Serum Biochemistry: Blood samples are collected at baseline and at regular intervals (e.g., weekly or bi-weekly) to monitor parameters such as complete blood count, total protein, albumin, globulin, and liver and kidney function tests.
-
Pharmacokinetic Analysis: Blood samples are collected at specific time points after drug administration (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) to determine the plasma concentrations of this compound and calculate pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Viral Load: Quantification of FIPV RNA in blood or effusions via RT-PCR at baseline and throughout the study.
4. Outcome Measures:
-
Primary Outcome: Survival rate at the end of the treatment period and a follow-up period (e.g., 12 weeks post-treatment).
-
Secondary Outcomes:
-
Time to resolution of clinical signs.
-
Normalization of laboratory parameters.
-
Adverse events associated with each route of administration.
-
Pharmacokinetic profiles of oral and injectable this compound.
-
Mandatory Visualization
Signaling Pathway of this compound
This compound is a prodrug that requires intracellular phosphorylation to become its active triphosphate form, which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase.
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for Comparative Study
The following diagram illustrates a typical workflow for a clinical trial comparing oral and injectable this compound.
Caption: Experimental workflow for a comparative clinical trial.
Conclusion
Both oral and injectable formulations of this compound are highly effective treatments for feline infectious peritonitis. The injectable formulation offers the advantage of assured bioavailability and is often preferred for the initial treatment of severely ill cats. The oral formulation provides a more convenient, less stressful, and needle-free option for long-term administration, with evidence suggesting it can achieve comparable therapeutic outcomes.
The conflicting data on the oral bioavailability of this compound in cats highlights the need for further well-controlled, head-to-head comparative studies. Such studies are crucial for establishing definitive dosing guidelines and optimizing treatment protocols for this life-saving antiviral agent. Researchers and drug development professionals should consider these factors when designing future studies or developing new formulations of this compound.
References
- 1. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 2. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 3. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curing Cats with Feline Infectious Peritonitis with an Oral Multi-Component Drug Containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [fipmed.co]
- 6. Efficacy of Oral Remdesivir Compared to this compound for Treatment of Cats with Naturally Occurring Effusive Feline Infectious Peritonitis: A Blinded, Non-Inferiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emunefip.com [emunefip.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent antiviral compounds, GS-441524 and Molnupiravir, against coronaviruses. The data presented is compiled from studies on Feline Infectious Peritonitis (FIP), a disease caused by a feline coronavirus, and SARS-CoV-2, the causative agent of COVID-19. This guide is intended to be a resource for researchers and professionals in the field of drug development, offering a comparative analysis of the performance of these two molecules in preclinical settings.
Executive Summary
This compound, the parent nucleoside of Remdesivir, and Molnupiravir, a prodrug of β-D-N4-hydroxycytidine (NHC), are both orally bioavailable antiviral candidates that target the viral RNA-dependent RNA polymerase (RdRp). While both have demonstrated efficacy against a range of coronaviruses, their mechanisms of action and in vivo performance profiles exhibit notable differences. This guide synthesizes available in vivo data to facilitate a direct comparison of their therapeutic potential.
Mechanism of Action
Both this compound and Molnupiravir are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate forms, interfere with the function of the viral RdRp. However, their precise mechanisms of viral inhibition differ significantly.
This compound acts as a chain terminator. Once its active triphosphate form is incorporated into the nascent viral RNA strand by the RdRp, it causes a premature halt to RNA synthesis, thereby preventing the virus from replicating its genome.[1]
Molnupiravir , on the other hand, functions as a viral mutagen.[2] Its active form, NHC-triphosphate, can exist in two tautomeric forms, one mimicking cytidine and the other uridine.[2] This allows it to be incorporated into the viral RNA in place of either of these nucleosides. Once incorporated, it can then pair with either guanosine or adenosine during subsequent replication cycles, leading to an accumulation of mutations throughout the viral genome.[3] This process, known as "error catastrophe," ultimately results in a non-viable viral population.[3]
Caption: Mechanisms of action for this compound and Molnupiravir.
In Vivo Efficacy Comparison
Direct head-to-head in vivo comparisons of this compound and Molnupiravir are limited. However, a recent study in cats with naturally occurring Feline Infectious Peritonitis (FIP) provides valuable comparative data. Additionally, a study in a Syrian hamster model of SARS-CoV-2 allows for an indirect comparison of their antiviral activity against a human coronavirus.
Feline Infectious Peritonitis (FIP) Model
A study involving 118 cats with FIP directly compared the efficacy and safety of this compound and Molnupiravir.[4][5][6]
Table 1: Efficacy of this compound vs. Molnupiravir in Cats with FIP
| Parameter | This compound (n=59) | Molnupiravir (n=59) | p-value |
| Overall Mortality Rate | 20.3% (12/59) | 13.6% (8/59) | 0.326 |
| Completion of 84-day Treatment | 81.3% (48/59) | 88.1% (52/59) | - |
| Remission Rate (in cats completing treatment) | 100% (48/48) | 98.1% (51/52) | 1.0 |
Data sourced from Sase et al., 2024.[4][5][6]
The study concluded that this compound and Molnupiravir demonstrate similar efficacy and safety in the treatment of cats with FIP.[4][5][6]
SARS-CoV-2 Syrian Hamster Model
A study investigating the combined effect of this compound and Molnupiravir in Syrian hamsters infected with the Beta (B.1.351) variant of SARS-CoV-2 provides data on the monotherapy efficacy of each drug in reducing viral load in the lungs.[7]
Table 2: Viral Load Reduction in the Lungs of SARS-CoV-2 Infected Hamsters (Day 4 post-infection)
| Treatment Group | Dosage | Mean Log10 Reduction in Infectious Viral Load (vs. Vehicle) |
| This compound | 50 mg/kg, oral, BID | 0.5 |
| Molnupiravir | 150 mg/kg, oral, BID | 1.6 |
Data sourced from Abdelnabi et al., 2022.[7]
In this model, at the specified suboptimal doses, Molnupiravir demonstrated a more pronounced reduction in infectious viral load as a monotherapy compared to this compound.[7] It is important to note that the combination of both drugs resulted in a potent antiviral effect, with undetectable or low levels of infectious virus in the lungs of most animals.[7]
Experimental Protocols
Feline Infectious Peritonitis (FIP) Study in Cats
-
Animal Model: 118 client-owned cats with a diagnosis of FIP based on clinical signs, laboratory tests, and detection of feline coronavirus RNA.[4][5][6]
-
Treatment Groups:
-
Efficacy Endpoints: Survival rate and achievement of clinical remission (resolution of clinical signs and normalization of laboratory parameters).[4][5][6]
-
Safety Assessment: Monitoring of adverse events and laboratory parameters.[4][5][6]
Caption: Workflow of the FIP comparative study.
SARS-CoV-2 Study in Syrian Hamsters
-
Animal Model: Syrian hamsters.[7]
-
Virus: SARS-CoV-2 Beta variant (B.1.351).[7]
-
Infection: Intranasal inoculation.[7]
-
Treatment Groups (Monotherapy):
-
Treatment Initiation and Duration: Treatment started at the time of infection and continued for four consecutive days.[7]
-
Primary Efficacy Endpoint: Quantification of infectious viral load in lung tissue at day 4 post-infection.[7]
-
Viral Load Quantification: Lung tissue was homogenized, and viral titers were determined by endpoint titration on a suitable cell line (e.g., Vero E6).[8][9] The 50% tissue culture infectious dose (TCID50) was calculated.[8][9]
-
Histopathology: Lung tissues were fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess pathological changes such as inflammation and tissue damage.[4]
Caption: Workflow of the SARS-CoV-2 hamster study.
Discussion and Future Directions
The available in vivo data suggests that both this compound and Molnupiravir are effective antiviral agents against coronaviruses. In the context of FIP, they exhibit comparable high efficacy in achieving clinical remission and ensuring survival.[4][5][6] For SARS-CoV-2, while a direct comparative study on clinical outcomes is lacking, Molnupiravir appeared to have a more substantial effect on reducing lung viral load at the tested suboptimal doses in the hamster model.[7]
The different mechanisms of action of these two drugs are noteworthy. The chain-terminating action of this compound and the mutagenic effect of Molnupiravir present distinct approaches to viral inhibition. The potent efficacy observed when these two drugs are used in combination in the hamster model suggests a potential for synergistic or additive effects that could be explored further in clinical settings.[7] This could be particularly relevant for preventing the emergence of drug-resistant viral variants.
Future research should focus on direct head-to-head in vivo comparisons of this compound and Molnupiravir against a wider range of coronaviruses, including emerging variants of concern. Such studies should include a comprehensive assessment of clinical outcomes, survival rates, and detailed pathological analysis to provide a more complete picture of their respective therapeutic potential. Furthermore, the long-term safety profiles of both compounds, especially with the mutagenic potential of Molnupiravir, warrant continued investigation.
References
- 1. Quantitative proteomics of hamster lung tissues infected with SARS‐CoV‐2 reveal host factors having implication in the disease pathogenesis and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of this compound, Teriflunomide, Ruxolitinib, Molnupiravir, Ritonavir, and Nirmatrelvir for In Vitro Antiviral Activity against Feline Infectious Peritonitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization of Reporting Criteria for Lung Pathology in SARS-CoV-2–infected Hamsters: What Matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histopathologic Characterization of Experimental Peracute SARS-CoV-2 Infection in the Syrian Hamster | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Combination of the parent analogue of remdesivir (this compound) and molnupiravir results in a markedly potent antiviral effect in SARS-CoV-2 infected Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Virus Replication, Pathogenesis, and Cytokine Responses in Syrian Hamsters Inoculated with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Antiviral Therapies for Feline Infectious Peritonitis: GS-441524, GC376, and Molnupiravir
For Researchers, Scientists, and Drug Development Professionals
Feline Infectious Peritonitis (FIP) has long been one of the most devastating and fatal diseases in felines. Caused by a mutated feline coronavirus (FCoV), the disease manifests in various forms, including effusive ('wet'), non-effusive ('dry'), and with neurological or ocular involvement. The advent of antiviral therapies has dramatically shifted the prognosis for cats with FIP, with several compounds demonstrating significant efficacy in clinical trials. This guide provides a detailed statistical analysis and comparison of the clinical trial data for three prominent antiviral agents: GS-441524, GC376, and Molnupiravir.
Comparative Efficacy and Clinical Outcomes
The following tables summarize the key quantitative data from various clinical studies on this compound, GC376, and Molnupiravir, offering a side-by-side comparison of their performance in treating FIP.
Table 1: Comparison of Survival and Remission Rates
| Antiviral Agent | Study Population (n) | Overall Success/Survival Rate | Remission Rate | Relapse Rate | Notes |
| This compound | 650 (Systematic Review)[1] | 84.6% (Combined initial and post-relapse treatment success)[1] | 80.6% (Initial remission)[1] | 4.0% (Successfully retreated after relapse)[1] | Success rate was lower in cases of wet FIP or those with neurological complications.[1] |
| 31 (Naturally Occurring FIP) | >80% | 24/31 in sustained remission | Not specified | Some cats required longer treatment periods. | |
| GC376 | 20 (Naturally Occurring FIP)[2][3] | 35% (7/20 in disease remission at time of writing)[3] | 95% (19/20 achieved initial clinical remission)[2][3] | 68.4% (13/19 relapsed)[2][3] | Excluded cats with initial neurological signs.[3] Neurological disease developed in 8 of the 13 cats that relapsed.[2][3] |
| Molnupiravir | 10 (Effusive FIP)[4][5] | 80% (8/10 survived and in remission at 16 weeks)[4][5] | 80% (8/10 in remission at 16 weeks)[4] | 0% (No relapses documented at 5 months post-treatment)[4] | Non-inferior to historical controls treated with oral this compound.[4][5] |
| 26 (Rescue Therapy)[6] | 92.3% (24/26 living disease-free)[6] | Not specified | One cat underwent retreatment for relapsed signs.[6] | Used in cats that failed this compound-like therapy.[6] | |
| 18 (Monotherapy)[7] | 72% (13/18) cure rate | Not specified | Not specified | Cure rate defined as sustained remission without rescue therapy or relapse.[7] |
Table 2: Key Biochemical Parameters - Representative Changes
Monitoring of key biochemical parameters is crucial for assessing treatment response. While specific values can vary between individuals, the following table illustrates the general trends observed before and after successful antiviral therapy for FIP.
| Parameter | Pre-Treatment | Post-Treatment (Typical Response) | Reference |
| Hematocrit (HCT) | Often low (anemia) | Normalizes within 2-6 weeks in cured cats. | [8] |
| White Blood Cell (WBC) Count | Can be high (leukocytosis) or low (lymphopenia) | Normalizes within 2-6 weeks in cured cats. | [8][9] |
| Total Protein | Often high (hyperproteinemia) | Normalizes | [10] |
| Globulin | High (hyperglobulinemia) | Normalizes | [10] |
| Albumin | Often low (hypoalbuminemia) | Normalizes | [10] |
| Albumin-to-Globulin (A/G) Ratio | Low | Normalizes (≥0.6) | [7][10] |
| Total Bilirubin | Can be elevated | Normalizes | [10] |
| Serum Amyloid A (SAA) | Often high | Normalizes | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of clinical findings. The following sections outline the typical experimental protocols for the administration of this compound, GC376, and Molnupiravir in feline FIP treatment.
This compound Treatment Protocol
-
Diagnosis: Diagnosis is typically based on a combination of clinical signs, laboratory test results (including hematology and serum chemistry), and detection of feline coronavirus RNA in effusions or blood.[10]
-
Dosage and Administration:
-
Non-neurological/Non-ocular FIP: 4-6 mg/kg, subcutaneously (SC), once daily.[10] Oral formulations are also available, with dosages typically double the subcutaneous equivalent (e.g., 15 mg/kg/day orally).[12]
-
Ocular FIP: 8-10 mg/kg, SC, once daily.[12] Oral dosage is approximately 15-20 mg/kg/day.[12]
-
Neurological FIP: 10 mg/kg or higher, SC, once daily.[10][12] Oral dosage is a minimum of 10 mg/kg twice daily.[12]
-
-
Treatment Duration: The standard treatment duration is a minimum of 12 weeks (84 days).[10][12] Some studies have explored shorter durations of 6 weeks (42 days) with success in specific cases of effusive FIP.[11][13]
-
Monitoring: Regular monitoring of clinical signs (temperature, weight, activity, appetite) and bloodwork (CBC and serum chemistry) is performed at the onset of treatment and typically every 4 weeks thereafter.[10]
GC376 Treatment Protocol
-
Diagnosis: Similar diagnostic criteria to this compound trials are used.
-
Dosage and Administration:
-
Treatment Duration: A minimum of 12 weeks.[2]
-
Monitoring: Close monitoring of clinical and biochemical parameters is essential.
Molnupiravir Treatment Protocol
-
Diagnosis: Based on clinical signs, laboratory findings, and FCoV RNA detection.
-
Dosage and Administration (Oral):
-
Monitoring: Regular clinical and laboratory monitoring is performed to assess treatment efficacy and safety.
Mechanisms of Action and Signaling Pathways
The antiviral activity of these compounds is achieved through distinct mechanisms targeting different stages of the viral replication cycle.
This compound: RNA-Dependent RNA Polymerase Inhibitor
This compound is a nucleoside analog that acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1] Once inside the host cell, it is phosphorylated to its active triphosphate form.[18] This active form is then incorporated into the nascent viral RNA chain, leading to premature termination of replication.[18][19]
Mechanism of Action of this compound
GC376: 3C-Like Protease Inhibitor
GC376 is a prodrug that is converted to its active aldehyde form, GC373.[20] It functions as a 3C-like (3CL) protease inhibitor.[21][22] The 3CL protease is essential for cleaving viral polyproteins into functional proteins required for viral replication and assembly.[21][22] By inhibiting this protease, GC376 effectively blocks the maturation of viral proteins.[22]
References
- 1. Efficacy of this compound for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. everycat.org [everycat.org]
- 3. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open label clinical trial of orally administered molnupiravir as a first‐line treatment for naturally occurring effusive feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unlicensed Molnupiravir is an Effective Rescue Treatment Following Failure of Unlicensed this compound-like Therapy for Cats with Suspected Feline Infectious Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of feline infectious peritonitis in cats with molnupiravir: clinical observations and outcomes for 54 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospective Analysis of Clinicopathologic Correlates of At-Home Feline Infectious Peritonitis Treatment Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of selected inflammatory markers in cats with feline infectious peritonitis before and after therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 11. icatcare.org [icatcare.org]
- 12. fipvetguide.com [fipvetguide.com]
- 13. Short Treatment of 42 Days with Oral this compound Results in Equal Efficacy as the Recommended 84-Day Treatment in Cats Suffering from Feline Infectious Peritonitis with Effusion—A Prospective Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EIDD-2801 (Molnupiravir) - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 15. Introducing Compounded Molnupiravir for FIP - Wedgewood Pharmacy [wedgewood.com]
- 16. Molnupiravir 101: What to Know About Using Molnupiravir to Treat Infectious Peritonitis in Cats (FIP) - Wedgewood Pharmacy [wedgewood.com]
- 17. Molnupiravir treatment of 18 cats with feline infectious peritonitis: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Demystified: A Complete Guide to Its Mechanism, Efficacy, and Safety - BLOOM [fipdrug.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 22. Frontiers | Effect of this compound in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
Assessing the Synergistic Effects of GS-441524 with Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics is increasingly moving towards combination therapies to enhance efficacy, reduce toxicity, and combat the emergence of drug-resistant viral strains. GS-441524, a nucleoside analog and the active metabolite of Remdesivir, has demonstrated potent antiviral activity against a range of RNA viruses, most notably coronaviruses such as Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2.[1][2][3][4] This guide provides a comparative analysis of the synergistic effects observed when this compound is combined with other antiviral agents, supported by experimental data from in vitro and in vivo studies.
In Vitro and In Vivo Synergistic Antiviral Effects
Recent studies have explored the potential of this compound in combination with other antivirals, revealing additive to synergistic interactions that significantly enhance viral inhibition. These investigations are crucial for developing more robust treatment strategies for viral diseases.
Combination with Molnupiravir against SARS-CoV-2
A notable study investigated the combined antiviral potency of this compound and molnupiravir against SARS-CoV-2. In vitro experiments using SARS-CoV-2 (BA.5) infected A549-Dual™ hACE2-TMPRSS2 cells showed an overall additive antiviral effect, with synergism observed at specific concentrations.[5][6] In vivo studies using a Syrian hamster model infected with SARS-CoV-2 (Beta, B.1.351) demonstrated a markedly potent antiviral effect. While monotherapies with this compound (50 mg/kg, oral BID) and molnupiravir (150 mg/kg, oral BID) reduced infectious viral loads by 0.5 and 1.6 log10 respectively, the combination therapy resulted in undetectable infectious virus in the lungs of 7 out of 10 hamsters, a 4.0 log10 reduction.[5][6]
Combination with Favipiravir against SARS-CoV-2
The co-administration of this compound and favipiravir has also been shown to be more effective at reducing SARS-CoV-2 replication in the lungs of Syrian hamsters compared to either drug alone.[7] This enhanced efficacy was observed in both prophylactic and therapeutic regimens. Prophylactic co-administration also led to a reduction in the severity of lung inflammation.[7]
Combinations against Feline Infectious Peritonitis Virus (FIPV)
Several studies have highlighted the benefits of combination therapy for Feline Infectious Peritonitis (FIP), a fatal coronavirus disease in cats.
-
With GC376: The combination of this compound with the 3C-like protease inhibitor GC376 has shown promise. In a study of cats with naturally transmitted FIP, this combination was reported to reduce the treatment period and improve efficacy.[8] In vitro studies have also suggested an additive to synergistic effect.[9] The two drugs target different stages of the viral life cycle, with this compound inhibiting RNA replication and GC376 preventing the synthesis of viral capsid proteins.[8]
-
With Itraconazole: A strong synergistic antiviral effect has been demonstrated in vitro between this compound and the antifungal drug itraconazole against FIPV, particularly type I FIPV.[10][11] The combination index (CI) confirmed this synergy, suggesting that this combination could lead to more effective treatment strategies for FIP.[10][11]
-
With Other Antivirals: A systematic review of FIP treatments indicated that combination therapy may improve outcomes in complicated cases, such as those with neurological involvement.[4][12] Specifically, improved survival rates were noted in neurologic FIP cases when this compound was combined with either Remdesivir or GC376.[4] Another in vitro study provided evidence for synergy for selected combinations of antiviral agents against FIPV serotype II.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies assessing the synergistic effects of this compound with other antivirals.
Table 1: In Vivo Efficacy of this compound in Combination with Molnupiravir against SARS-CoV-2 in Syrian Hamsters
| Treatment Group | Dosage | Mean Reduction in Lung Viral Load (log10 PFU/g) |
| Vehicle Control | - | 0 |
| This compound Monotherapy | 50 mg/kg, oral BID | 0.5[5][6] |
| Molnupiravir Monotherapy | 150 mg/kg, oral BID | 1.6[5][6] |
| This compound + Molnupiravir | 50 mg/kg + 150 mg/kg, oral BID | 4.0 (Infectious virus undetectable in 7/10 hamsters)[5][6] |
Table 2: In Vitro Efficacy of this compound and Itraconazole against FIPV
| Virus Type | Antiviral(s) | IC50 (µM) | IC90 (µM) |
| Type I FIPV Black | This compound alone | 1.3[11] | 2.8[11] |
| Itraconazole alone | 0.3[11] | 18.1[11] | |
| Combination | Strong Synergy Demonstrated by Combination Index [11] | ||
| Type II FIPV 79-1146 | This compound alone | 0.8[11] | 3.3[11] |
| Combination with Itraconazole | Enhanced Plaque Reduction [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols from the cited key experiments.
In Vivo Syrian Hamster Model for SARS-CoV-2
-
Animal Model: Syrian hamsters.
-
Virus Strain: SARS-CoV-2 Beta variant (B.1.351).
-
Drug Administration: Treatment was initiated at the time of infection and continued twice daily for four consecutive days. This compound was administered orally at 50 mg/kg, and molnupiravir was administered orally at 150 mg/kg, both as monotherapy and in combination.[5][6]
-
Efficacy Assessment: On day 4 post-infection, infectious viral loads in the lungs were quantified and compared to the vehicle control group.[5][6]
In Vitro FIPV Plaque Reduction Assay
-
Cell Line: Felis catus whole fetus-4 (fcwf-4) cells.[11]
-
Virus Strains: Type I FIPV (Black) and Type II FIPV (79-1146).[11]
-
Methodology: The antiviral effect was measured by a plaque reduction assay. The reduction in viral plaques for this compound was assessed at various concentrations of itraconazole to determine synergy.[10][11]
-
Synergy Analysis: The Combination Index (CI) was calculated to quantitatively determine the level of synergy between this compound and itraconazole.[10][11]
Visualizing Experimental Workflows and Pathways
Diagrams illustrating experimental workflows and the mechanisms of action provide a clear and concise understanding of the research conducted.
Caption: Workflow for in vivo assessment of this compound and Molnupiravir synergy.
Caption: Synergistic inhibition of viral replication and assembly by this compound and GC376.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of the parent analogue of remdesivir (this compound) and molnupiravir results in a markedly potent antiviral effect in SARS-CoV-2 infected Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Combination of the parent analogue of remdesivir (this compound) and molnupiravir results in a markedly potent antiviral effect in SARS-CoV-2 infected Syrian hamsters [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The One-Two Punch: How Combination Therapy is Revolutionizing Feline Coronavirus Treatment [microbiosci.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antiviral effects of this compound and itraconazole combination against feline infectious peritonitis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
